molecular formula C8H17ClN2O B568263 N,N-dimethylpiperidine-3-carboxamide hydrochloride CAS No. 112950-94-4

N,N-dimethylpiperidine-3-carboxamide hydrochloride

カタログ番号: B568263
CAS番号: 112950-94-4
分子量: 192.687
InChIキー: CAOCILIXPFSSGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethylpiperidine-3-carboxamide hydrochloride is a chemical compound of interest in medicinal chemistry and life sciences research. Provided with a high purity specification, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Carboxamides are a significant functional group in pharmaceutical agents, with several well-known drugs belonging to this class . The piperidine moiety is a common feature in molecules with biological activity, and substituted piperidines have been investigated for various therapeutic applications, including as antiarrhythmic and antiserotonin agents . The specific structural combination of the dimethylcarboxamide group and the piperidine ring in this compound makes it a valuable building block for chemical synthesis and a potential precursor for developing novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex structures, as a standard in analytical method development, or for probing biological mechanisms. The hydrochloride salt form typically offers enhanced stability and solubility for handling in various experimental protocols. Handle this material with appropriate precautions in a well-controlled laboratory setting.

特性

IUPAC Name

N,N-dimethylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOCILIXPFSSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-3-carboxamide hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery, notably as a building block for protein degraders. This technical guide provides a summary of its core chemical and physical properties. Due to the limited availability of public experimental data, this document combines reported information with theoretical estimations and generalized experimental protocols. The aim is to offer a foundational resource for researchers interested in this compound, while clearly delineating areas where further empirical investigation is required.

Chemical and Physical Properties

This compound is the hydrochloride salt of N,N-dimethylpiperidine-3-carboxamide. The presence of a tertiary amine in the piperidine ring allows for salt formation, which typically enhances water solubility and stability.

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 112950-94-4[1][2]
Molecular Formula C₈H₁₇ClN₂O[1][2][3]
Molecular Weight 192.69 g/mol [1][2][3]
Purity ≥95% to ≥98% (as commercially available)[1][3]
Appearance Solid (form not specified in available data)
Melting Point Data not available
pKa Data not available (estimated 8.5-9.5 for the piperidine nitrogen)
Solubility Data not available (expected to be soluble in water and lower alcohols)
Storage Room temperature[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic route can be proposed based on standard amide coupling reactions involving piperidine-3-carboxylic acid (nipecotic acid) derivatives.

Proposed Synthetic Pathway

A plausible synthesis involves the activation of the carboxylic acid of a protected piperidine-3-carboxylic acid, followed by amidation with dimethylamine, and subsequent deprotection and salt formation.

Synthetic Pathway A N-Protected Piperidine-3-carboxylic Acid B Activated Carboxylic Acid (e.g., Acyl Chloride) A->B Activating Agent (e.g., SOCl₂) C N-Protected N,N-dimethylpiperidine-3-carboxamide B->C Dimethylamine (HN(CH₃)₂) D N,N-dimethylpiperidine-3-carboxamide C->D Deprotection E This compound D->E HCl

Caption: Proposed general synthetic pathway for this compound.

General Experimental Protocol for Synthesis

Step 1: Activation of N-Protected Piperidine-3-carboxylic Acid

  • To a solution of N-protected piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) in an anhydrous aprotic solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC·HCl and HOBt) or a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

  • Stir the reaction mixture at room temperature for a specified time until the activation is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

Step 2: Amidation

  • Cool the solution of the activated carboxylic acid to 0 °C.

  • Add a solution of dimethylamine in an appropriate solvent (e.g., THF or as a gas) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

Step 3: Work-up and Purification

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-protected N,N-dimethylpiperidine-3-carboxamide in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) and stir at room temperature.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Mechanism of Action

Publicly available information on the specific biological activity and mechanism of action for this compound is limited. However, the piperidine-3-carboxamide scaffold is present in molecules with diverse biological activities. For instance, derivatives have been investigated as anti-osteoporosis agents.

General Workflow for Investigating Mechanism of Action

For a novel compound like this compound, a systematic approach is necessary to elucidate its biological effects and mechanism of action.

Mechanism of Action Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Validation A Phenotypic Screening (e.g., cell viability, proliferation) C Affinity Chromatography A->C B Target-Based Screening (if a target is hypothesized) I In Vitro Assays (e.g., enzyme kinetics) B->I F Western Blotting C->F D Computational Docking D->I E Genetic or Proteomic Approaches H Transcriptomics (RNA-seq) E->H J Cell-Based Assays (with target knockdown/knockout) F->J G Reporter Assays G->J H->G K In Vivo Models I->K J->K

Caption: A general workflow for the investigation of the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further exploration in drug discovery. This guide has summarized the currently available information. However, there is a clear need for comprehensive experimental characterization of its physicochemical properties, including its melting point, pKa, and solubility in various solvents. Furthermore, detailed studies are required to elucidate its biological activities and potential mechanisms of action. The generalized protocols and workflows provided herein offer a starting point for researchers to undertake these necessary investigations.

References

An In-depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dimethylpiperidine-3-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to assist researchers in the successful preparation of this compound.

Synthetic Strategy

The synthesis of this compound is typically achieved through a three-step process commencing with commercially available N-Boc-piperidine-3-carboxylic acid. The synthesis involves:

  • Amide Coupling: The carboxylic acid group of N-Boc-piperidine-3-carboxylic acid is coupled with dimethylamine using a suitable coupling agent to form the corresponding N,N-dimethylcarboxamide.

  • Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.

  • Salt Formation: The resulting N,N-dimethylpiperidine-3-carboxamide is treated with hydrochloric acid to afford the stable hydrochloride salt.

This synthetic approach is robust and amenable to scale-up, employing common and well-established chemical transformations.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

This procedure outlines the amide coupling of N-Boc-piperidine-3-carboxylic acid with dimethylamine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base.[1][2]

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Dimethylamine solution (e.g., 2 M in THF)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To the stirred solution, add HATU (1.1-1.5 eq) and DIPEA (2.5-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add dimethylamine solution (1.2-1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate.

Step 2: Synthesis of N,N-dimethylpiperidine-3-carboxamide

This protocol describes the removal of the N-Boc protecting group using hydrochloric acid in dioxane.[3]

Materials:

  • tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate

  • 4 M Hydrochloric acid in 1,4-dioxane

  • Dichloromethane (DCM)

  • Aqueous sodium carbonate (Na₂CO₃) solution

Procedure:

  • Dissolve tert-butyl 3-(dimethylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4 M HCl in dioxane (excess, e.g., 5-10 eq) dropwise under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • To isolate the free base, basify the residue with an aqueous sodium carbonate solution until the pH is > 9.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N,N-dimethylpiperidine-3-carboxamide as a free base.

Step 3: Synthesis of this compound

This procedure details the formation of the hydrochloride salt.

Materials:

  • N,N-dimethylpiperidine-3-carboxamide

  • Anhydrous diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or gaseous HCl)

Procedure:

  • Dissolve the crude N,N-dimethylpiperidine-3-carboxamide free base in anhydrous diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) or bubble gaseous HCl through the solution while stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 112950-94-4[4]
Molecular Formula C₈H₁₇ClN₂O[4]
Molecular Weight 192.69 g/mol [4]
Purity ≥95%[4]

Table 2: Representative Yields for Synthetic Steps

StepTransformationCoupling/Deprotection ReagentsTypical Yield Range
1 Amide CouplingHATU, DIPEA70-90%
2 N-Boc Deprotection4 M HCl in dioxane85-95%
3 Salt FormationHCl in Et₂O>90%

Note: Yields are highly dependent on reaction scale and purification efficiency.

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Boc-piperidine- 3-carboxylic acid B tert-butyl 3-(dimethylcarbamoyl) piperidine-1-carboxylate A->B Dimethylamine, HATU, DIPEA, DMF C N,N-dimethylpiperidine- 3-carboxamide B->C 4 M HCl in dioxane D N,N-dimethylpiperidine-3- carboxamide hydrochloride C->D HCl in Et2O

Caption: Synthetic pathway for this compound.

Experimental Logic

Experimental_Logic Start Start: N-Boc-piperidine-3-carboxylic acid AmideCoupling Amide Coupling with Dimethylamine Start->AmideCoupling Workup1 Aqueous Workup & Purification AmideCoupling->Workup1 Intermediate Isolated Intermediate: N-Boc protected amide Workup1->Intermediate Deprotection N-Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Workup2 Basification & Extraction Deprotection->Workup2 FreeBase Isolated Free Base: N,N-dimethylpiperidine- 3-carboxamide Workup2->FreeBase SaltFormation Hydrochloride Salt Formation FreeBase->SaltFormation FinalProduct Final Product: N,N-dimethylpiperidine-3- carboxamide hydrochloride SaltFormation->FinalProduct

Caption: Logical workflow of the experimental procedure.

References

The Piperidine-3-Carboxamide Scaffold: A Privileged Structure with Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS: 112950-94-4, Molecular Formula: C8H17ClN2O) is a heterocyclic organic compound belonging to the piperidine carboxamide class. While its specific mechanism of action is not extensively documented, it is recognized as a valuable protein degrader building block in medicinal chemistry.[1][2][3] The core piperidine-3-carboxamide scaffold, however, is a key pharmacophore present in a multitude of biologically active molecules. These derivatives have been shown to exhibit a wide range of pharmacological activities by interacting with various biological targets. This technical guide synthesizes the current understanding of the diverse mechanisms of action associated with the piperidine-3-carboxamide core, providing insights into its potential therapeutic applications. We will delve into its roles as an inhibitor of Cathepsin K, platelet aggregation, calpain, matrix metalloproteinase-13 (MMP-13), and microsomal prostaglandin E synthase-1 (mPGES-1), complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to the Piperidine-3-Carboxamide Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[4] Its conformational flexibility allows it to interact with a wide array of biological targets with high affinity and specificity. The addition of a carboxamide group at the 3-position further enhances its drug-like properties by providing a key hydrogen bonding motif. This compound serves as a foundational structure for the synthesis of more complex derivatives. The diverse biological activities of these derivatives underscore the importance of the piperidine-3-carboxamide scaffold as a "privileged structure" in drug discovery.

Potential Mechanisms of Action of Piperidine-3-Carboxamide Derivatives

The versatility of the piperidine-3-carboxamide scaffold allows for its derivatives to target a range of enzymes and signaling pathways implicated in various diseases. The following sections detail the most prominent mechanisms of action identified for this class of compounds.

Cathepsin K Inhibition in Osteoporosis

Mechanism: Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[5][6] It plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen.[7] Inhibition of Cathepsin K is a key therapeutic strategy for treating osteoporosis and other bone-related disorders. Certain piperidine-3-carboxamide derivatives have been identified as potent Cathepsin K inhibitors.[5][6] These compounds bind to the active site of the enzyme, preventing the breakdown of collagen and thus reducing bone resorption.[5]

Signaling Pathway:

CathepsinK_Pathway cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 NFkB->NFATc1 CatK_Gene Cathepsin K Gene Transcription NFATc1->CatK_Gene CatK_Protein Cathepsin K (in lysosome) CatK_Gene->CatK_Protein Degradation Collagen Degradation CatK_Protein->Degradation Bone_Matrix Bone Matrix (Collagen) Bone_Matrix->Degradation Piperidine_Derivative Piperidine-3-carboxamide Derivative Piperidine_Derivative->CatK_Protein

Cathepsin K signaling in osteoclasts and inhibition.
Inhibition of Human Platelet Aggregation

Mechanism: Several piperidine-3-carboxamide derivatives have been shown to inhibit human platelet aggregation induced by agonists like adenosine 5'-diphosphate (ADP) and adrenaline.[8][9] The proposed mechanism suggests that these compounds interact with anionic sites on the platelet surface.[8] Structure-activity relationship (SAR) studies indicate that the hydrophobic character and steric factors of the substituents on the piperidine ring and the carboxamide nitrogen are crucial for activity.[8] Optimal activity is achieved when two nipecotoyl (piperidine-3-carbonyl) rings are connected by an aralkyl group.[8]

Calpain Inhibition and Neuroprotection

Mechanism: Calpains are a family of calcium-dependent cysteine proteases. Their over-activation is implicated in neurodegenerative diseases and ischemic cell death. Piperidine carboxamide derivatives have been developed as calpain inhibitors.[10] These compounds, particularly keto amides, have shown high affinity for µ-calpain and selectivity over other cysteine proteases like cathepsin B.[10] By inhibiting calpain, these derivatives can prevent neuronal damage and have shown anticonvulsive properties in animal models.[10]

Matrix Metalloproteinase-13 (MMP-13) Inhibition in Cancer and Arthritis

Mechanism: MMP-13, a collagenase, is a key enzyme in the degradation of the extracellular matrix and is overexpressed in osteoarthritis and various cancers.[11][12] Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc-chelating inhibitors of MMP-13.[11] Molecular docking studies reveal that these compounds interact with the S1' pocket of the enzyme through hydrogen bonds and π-stacking interactions, leading to its inhibition.[11][12]

Experimental Workflow:

MMP13_Inhibitor_Workflow Design Compound Design & Synthesis Docking Molecular Docking (MMP-13) Design->Docking MD_Sim Molecular Dynamics Simulations Docking->MD_Sim InVitro_Assay In Vitro MMP-13 Inhibition Assay MD_Sim->InVitro_Assay Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) InVitro_Assay->Cytotoxicity Lead_Opt Lead Optimization Cytotoxicity->Lead_Opt

Workflow for MMP-13 inhibitor discovery.
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition in Inflammation

Mechanism: mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway. PGE2 is a key mediator of inflammation, pain, and fever. Inhibition of mPGES-1 is a promising anti-inflammatory strategy with potentially fewer side effects than traditional NSAIDs.[13] Novel N-aryl piperidines with a 3,3-dimethyl substitution have been identified as potent and selective inhibitors of mPGES-1.[13][14] These compounds effectively reduce PGE2 synthesis without significantly affecting the activity of cyclooxygenase (COX) enzymes.[13]

Signaling Pathway:

PGES1_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Piperidine_Derivative N-aryl piperidine Derivative Piperidine_Derivative->mPGES1

Prostaglandin E2 synthesis and mPGES-1 inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of various piperidine-3-carboxamide derivatives against their respective targets.

Compound Class/ExampleTargetActivityValueReference
Piperidamide-3-carboxamide (H-9)Cathepsin KIC500.08 µM[5][6]
Piperidine carboxamide (11f)µ-CalpainKi30 nM[10]
Piperidine carboxamide (11j)µ-CalpainKi9 nM[10]
N-aryl piperidine (PF-9184)mPGES-1IC500.016 µM[13]
N-aryl piperidine (PF-9184)mPGES-1 (in human whole blood)EC505 µM[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanisms of action of piperidine-3-carboxamide derivatives.

General Synthesis of Piperidine-3-Carboxamide Derivatives

A common synthetic route involves the amide coupling of a piperidine-3-carboxylic acid derivative with a desired amine.[5]

  • Starting Material: An appropriately substituted piperidine-3-carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid).

  • Activation: The carboxylic acid is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[5]

  • Coupling: The activated carboxylic acid is then reacted with the desired amine in a suitable solvent like dichloromethane (DCM) at room temperature.

  • Purification: The final product is purified using column chromatography.

In Vitro Cathepsin K Inhibition Assay
  • Enzyme and Substrate: Recombinant human Cathepsin K is used as the enzyme. A fluorogenic substrate, such as Z-FR-AMC, is employed.

  • Assay Buffer: The assay is typically performed in a buffer containing DTT to maintain the active state of the cysteine protease.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-Bone Resorption Assay
  • Cell Culture: RAW264.7 cells are cultured in the presence of RANKL to differentiate them into osteoclasts on bone slices.[7]

  • Treatment: The differentiated osteoclasts are treated with the test compounds for several days.

  • Biomarker Analysis: The concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, in the cell culture medium is quantified using an ELISA kit.[7]

  • Resorption Pit Analysis: The bone slices are stained (e.g., with toluidine blue), and the area of bone resorption pits is analyzed using image analysis software.

Western Blotting for Cathepsin K Expression
  • Cell Lysis: RANKL-induced RAW264.7 cells are treated with the test compound, and then the cells are lysed to extract total protein.[6]

  • SDS-PAGE and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for Cathepsin K, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Human Whole Blood Assay for mPGES-1 Inhibition
  • Blood Collection: Freshly drawn human whole blood is used.[14][15]

  • Incubation: The blood is incubated with various concentrations of the test compound or vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood to induce an inflammatory response and the production of prostaglandins.

  • Plasma Separation: After incubation, the plasma is separated by centrifugation.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is measured using LC-MS/MS.[15]

  • Data Analysis: The EC50 values are determined by plotting the percentage of PGE2 inhibition against the compound concentration.

Conclusion

This compound is a valuable chemical entity, serving as a building block for the synthesis of a diverse range of biologically active molecules.[1] While a specific mechanism of action for the parent compound is not well-defined, the piperidine-3-carboxamide scaffold has proven to be a versatile pharmacophore. Derivatives of this core structure have been shown to act as potent inhibitors of several key enzymes, including Cathepsin K, calpain, MMP-13, and mPGES-1, as well as inhibitors of platelet aggregation. This wide array of activities highlights the potential of the piperidine-3-carboxamide scaffold in the development of novel therapeutics for a variety of diseases, including osteoporosis, neurodegenerative disorders, cancer, and inflammatory conditions. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide Hydrochloride: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-3-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific documented analytical data and experimental protocols for this exact molecule are not extensively available in public literature, this guide extrapolates from established chemical principles and data on analogous structures to present its chemical properties, a plausible synthetic route, and a general framework for its analysis.

Chemical Identity and Properties

This compound is a piperidine derivative characterized by a dimethylcarboxamide group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 112950-94-4[1]
Molecular Formula C8H17ClN2O[1]
Molecular Weight 192.69 g/mol [1]
Purity Typically ≥95% (commercial sources)[1]
Storage Room temperature[1]

Chemical Structure

The chemical structure of this compound is depicted below. The piperidine ring is a saturated six-membered heterocycle containing one nitrogen atom. The N,N-dimethylcarboxamide substituent is attached to the carbon at the 3-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

Figure 1. Chemical structure of this compound.

Proposed Synthesis Protocol

Reaction Scheme:

Piperidine-3-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride intermediate. This reactive intermediate is then treated with dimethylamine to yield the desired N,N-dimethylpiperidine-3-carboxamide. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Experimental Protocol (Proposed):

  • Activation of Carboxylic Acid: To a solution of piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), a suitable activating agent (e.g., HATU, HOBt) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) are added. The mixture is stirred at room temperature.

  • Amide Coupling: Dimethylamine (as a solution in a suitable solvent like THF or as a gas) is then added to the reaction mixture. The reaction is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution to remove unreacted reagents and by-products. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: The purified N,N-dimethylpiperidine-3-carboxamide is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Piperidine-3-carboxylic Acid step1 Activation of Carboxylic Acid start1->step1 start2 Amide Coupling Reagents (e.g., HATU, HOBt) start2->step1 start3 Dimethylamine step2 Amide Bond Formation start3->step2 start4 Solvents (e.g., DCM, THF) start4->step1 start5 Base (e.g., Triethylamine) start5->step1 step1->step2 step3 Aqueous Work-up step2->step3 step4 Purification (Column Chromatography) step3->step4 step5 Salt Formation with HCl step4->step5 product This compound step5->product G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Output sample N,N-dimethylpiperidine-3- carboxamide hydrochloride nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir IR Spectroscopy sample->ir hplc HPLC sample->hplc structure Structural Elucidation nmr->structure mw Molecular Weight Confirmation ms->mw functional_groups Functional Group Identification ir->functional_groups purity Purity Assessment hplc->purity

References

Spectroscopic Data of N,N-dimethylpiperidine-3-carboxamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-dimethylpiperidine-3-carboxamide hydrochloride. Due to the limited availability of directly published experimental spectra for this specific compound, this guide combines data from closely related analogs and predictive models to offer a reliable reference for researchers. The information herein is structured to support identification, characterization, and quality control in a drug development context.

Chemical Structure and Properties

This compound is a piperidine derivative with a dimethylcarboxamide substituent at the 3-position. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its spectroscopic properties is crucial for the development of new chemical entities.

  • Molecular Formula: C₈H₁₇ClN₂O

  • Molecular Weight: 192.69 g/mol

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound, based on analysis of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the piperidine nitrogen by HCl significantly influences the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentNotes
~3.5 - 3.7m2HH2 (axial & equatorial)Deshielded due to proximity to the protonated nitrogen.
~3.0 - 3.2m2HH6 (axial & equatorial)Deshielded due to proximity to the protonated nitrogen.
~2.9 - 3.1m1HH3
2.95 (singlet)s3HN-CH₃
2.90 (singlet)s3HN-CH₃The two methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond.
~1.8 - 2.0m2HH4 (axial & equatorial)
~1.6 - 1.8m2HH5 (axial & equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

Chemical Shift (ppm)AssignmentNotes
~175C=O (Amide)
~48 - 52C2Deshielded by the adjacent protonated nitrogen.
~45 - 49C6Deshielded by the adjacent protonated nitrogen.
~40 - 44C3
37.5N-CH₃
35.5N-CH₃
~25 - 29C4
~22 - 26C5
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2700 - 2400Broad, StrongN-H stretch (from R₃N⁺-H)
~1640 - 1680StrongC=O stretch (Amide I band)
~1400 - 1450MediumC-H bend (Alkyl)
~1260MediumC-N stretch (Amide)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The observed mass will correspond to the protonated free base.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/z (amu)Interpretation
157.13[M+H]⁺ (protonated free base)
112.10[M+H - C₂H₅NO]⁺ (loss of dimethylcarbamoyl group)
84.08[M+H - C₄H₉NO]⁺ (piperidine ring fragment)
72.08[C₄H₁₀N]⁺ (dimethylaminomethyl cation)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 250-350 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Characterization Synthesis Synthesis of N,N-dimethylpiperidine- 3-carboxamide hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to obtain experimental data on their specific samples for definitive characterization and to use this guide as a reference for data interpretation.

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride: A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering a distinct approach from traditional occupancy-based inhibition. TPD co-opts the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This is often achieved using heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable" and can offer advantages in terms of potency and duration of effect.[5]

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy of the degrader. Its length, rigidity, and physicochemical properties can significantly influence the stability of the ternary complex and the overall pharmacokinetic profile of the molecule.[6][] Building blocks that offer conformational rigidity and opportunities for modulating solubility are therefore of high interest in PROTAC design.

N,N-Dimethylpiperidine-3-carboxamide Hydrochloride in PROTAC Design

This compound is a chemical building block with potential applications in the linker region of PROTACs. The piperidine scaffold is a common motif used in medicinal chemistry to introduce conformational rigidity into a molecule.[8][9] In the context of PROTACs, this rigidity can help to pre-organize the molecule into a conformation that is favorable for the formation of a stable and productive ternary complex.[10][11]

The incorporation of saturated heterocycles like piperidine and piperazine into PROTAC linkers has been shown to improve metabolic stability and potency.[10] For instance, the clinical candidates ARV-110 and ARV-471 feature rigid linkers containing both piperidine and piperazine moieties, which contributed to their enhanced pharmaceutical properties.[10][12] The N,N-dimethylcarboxamide group at the 3-position of the piperidine ring provides a handle for further chemical modification and can influence the solubility and hydrogen bonding capacity of the linker.

Quantitative Data on PROTACs with Piperidine/Piperazine-Containing Linkers

The following tables summarize the performance of representative PROTACs that utilize piperidine or piperazine moieties in their linker structures. This data is provided to illustrate the impact of such linkers on degradation potency (DC50) and efficacy (Dmax). It is important to note that these are analogous compounds, and the performance of a PROTAC containing this compound would be dependent on the specific POI ligand and E3 ligase recruiter used.

Table 1: Performance of Representative PROTACs with Piperidine/Piperazine Linkers

PROTAC NameE3 Ligase LigandTarget ProteinLinker FeaturesCell LineDC50 (nM)Dmax (%)Reference
ARV-110 Thalidomide derivativeAndrogen ReceptorContains piperidine and piperazineVCaP<10>90[13]
ARV-471 Thalidomide derivativeEstrogen Receptor αContains piperidine and piperazineMCF7~5>90[12]
Compound B6 CRBN binderBRD9Short, rigid piperidine linkersVarious1>90[14]
Compound E32 CRBN binderBRD9Short, rigid piperidine linkersVarious1>90[14]
BTK Degrader-5 PomalidomideBTKPiperidine-C2-Pip-C-COOHMOLM-142.5>95[15]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs, with a hypothetical application of this compound as a linker component.

General Synthesis of a PROTAC Incorporating a Piperidine-3-carboxamide Linker

This protocol describes a general strategy for incorporating the N,N-dimethylpiperidine-3-carboxamide moiety into a PROTAC. The hydrochloride salt would first need to be neutralized to the free base for subsequent coupling reactions.

Step 1: Neutralization of this compound

  • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add a mild base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

  • The resulting free base can be used directly in the next step or purified if necessary.

Step 2: Amide Coupling to a POI Ligand or E3 Ligase Ligand

  • Activate the carboxylic acid of the POI ligand or E3 ligase ligand using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[16]

  • Add the free base of N,N-dimethylpiperidine-3-carboxamide to the activated ester solution.

  • Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting intermediate by flash chromatography.

Step 3: Functionalization and Final Coupling

  • The remaining functional group on the piperidine linker (e.g., the secondary amine of the piperidine ring) can be deprotected (if it was initially protected) or directly used for the final coupling step.

  • Couple the intermediate from Step 2 with the other component of the PROTAC (either the E3 ligase ligand or the POI ligand, respectively) using appropriate coupling chemistry (e.g., another amide bond formation or a click chemistry reaction).

  • Purify the final PROTAC product using preparative HPLC.

G cluster_synthesis PROTAC Synthesis Workflow A N,N-dimethylpiperidine- 3-carboxamide HCl B Neutralization (Free Base Formation) A->B C Amide Coupling with POI-COOH B->C D Intermediate 1 C->D E Final Coupling with E3-Ligand-Linker D->E F Crude PROTAC E->F G Purification (Prep-HPLC) F->G H Final PROTAC G->H

Hypothetical synthesis workflow for a PROTAC.
Western Blot for Quantification of Protein Degradation

Western blotting is a standard method to semi-quantitatively measure the reduction in the levels of a target protein following PROTAC treatment.[12][17]

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the PROTAC directly binds to its intended target protein within a cellular environment.[8][16]

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.

Biophysical Assays for Binding Affinity and Ternary Complex Formation

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][18] ITC can be used to measure the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (on- and off-rates) and affinity of molecular interactions in real-time.[6][] It is a powerful tool for characterizing the formation and stability of the ternary complex.

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC is to induce the degradation of a target protein, thereby modulating the signaling pathway in which the protein is involved. The experimental workflow for evaluating a novel PROTAC typically involves a series of in vitro and in-cell assays to confirm its mechanism of action and efficacy.

G cluster_pathway General PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub induces Proteasome 26S Proteasome Ub->Proteasome targets for Degradation POI Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

G cluster_workflow Experimental Workflow for PROTAC Evaluation A PROTAC Synthesis & Purification B Biophysical Assays (ITC, SPR) A->B C Target Engagement (CETSA) A->C D In-cell Degradation (Western Blot) C->D E Functional Assays (e.g., Cell Viability) D->E F In vivo Studies (Animal Models) E->F

Typical workflow for evaluating a novel PROTAC.

Conclusion

This compound represents a valuable building block for the synthesis of PROTACs, offering a rigid scaffold that can be incorporated into the linker region to potentially enhance the stability and pharmacokinetic properties of the degrader molecule. While direct quantitative data for this specific building block is limited, the principles of PROTAC design and the successful application of similar piperidine-containing linkers in clinical candidates underscore its potential. The experimental protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing this and other related building blocks for the advancement of targeted protein degradation therapeutics.

References

preliminary biological evaluation of piperidine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Biological Evaluation of Piperidine-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the preliminary biological evaluation of various piperidine-3-carboxamide derivatives, summarizing key findings, presenting quantitative data, detailing experimental protocols, and visualizing complex biological processes.

Anti-Osteoporosis Activity: Cathepsin K Inhibition

A significant area of investigation for piperidine-3-carboxamide derivatives is their potential as anti-osteoporosis agents through the inhibition of Cathepsin K (Cat K). Cat K is a cysteine protease highly expressed in osteoclasts, playing a crucial role in the degradation of bone matrix proteins.

Data Presentation: Cathepsin K Inhibitory Activity

A series of novel piperidamide-3-carboxamide derivatives (compounds H-1 to H-21) were synthesized and evaluated for their inhibitory activities against Cathepsin K. The results are summarized below, with MIV-711 used as a positive control.[1][2][3]

CompoundCat K IC50 (µM)
H-11.15
H-31.02
H-40.98
H-80.11
H-9 0.08
H-110.15
H-120.24
H-130.13
H-160.45
H-170.51
MIV-7110.21

Note: Only a selection of the most relevant compounds is shown for brevity. Compound H-9 exhibited the most potent inhibition.[1][2]

Experimental Protocols

In Vitro Cathepsin K Enzymatic Assay:

  • The inhibitory activities of the synthesized compounds against Cathepsin K were determined using a fluorescence resonance energy transfer (FRET) assay.

  • Recombinant human Cathepsin K was pre-incubated with the test compounds in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5) for 10 minutes at room temperature.

  • The fluorogenic substrate (Z-FR-AMC) was added to initiate the enzymatic reaction.

  • The fluorescence intensity was measured over time using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][3]

In Vitro Anti-Bone Resorption Activity (CTX-I ELISA):

  • RAW264.7 macrophage cells were cultured in a 96-well plate and induced to differentiate into osteoclasts using Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

  • Differentiated osteoclasts were seeded onto bone slices and treated with the test compounds (e.g., at 1 µM) for 48 hours.

  • The cell culture medium was collected, and the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, was quantified using an ELISA kit according to the manufacturer's instructions.

  • A reduction in CTX-I concentration compared to the vehicle-treated control group indicated anti-bone resorption activity.[2]

Western Blot Analysis for Cathepsin K Expression:

  • RANKL-induced RAW264.7 cells were treated with the test compounds for a specified period.

  • Total protein was extracted from the cells, and protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with a primary antibody against Cathepsin K, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity was quantified to determine the effect of the compound on Cathepsin K expression.[1][3]

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis:

  • Female mice (e.g., C57BL/6J) underwent either a sham operation or bilateral ovariectomy to induce osteoporosis.

  • After a recovery period to allow for bone loss, the OVX mice were treated with the test compound (e.g., H-9) or vehicle daily via oral gavage for a period of several weeks.

  • At the end of the treatment period, bone mineral density (BMD) of the femur and tibia was measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

  • An increase in BMD in the treated group compared to the OVX control group indicated in vivo anti-osteoporosis efficacy.[1][2]

Visualizations

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation synthesis Synthesis of Piperidine-3-carboxamide Derivatives enzyme_assay Cathepsin K Enzymatic Assay synthesis->enzyme_assay sar Structure-Activity Relationship (SAR) enzyme_assay->sar bone_resorption Anti-Bone Resorption Assay (CTX-I) sar->bone_resorption Test Potent Compounds western_blot Western Blot (Cat K Expression) bone_resorption->western_blot lead_compound Identify Lead Compound (e.g., H-9) western_blot->lead_compound ovx_model OVX Mouse Model of Osteoporosis lead_compound->ovx_model Advance Lead treatment Oral Administration of Lead Compound ovx_model->treatment bmd_analysis Bone Mineral Density (BMD) Analysis treatment->bmd_analysis efficacy Confirm In Vivo Efficacy bmd_analysis->efficacy

Workflow for the evaluation of anti-osteoporosis agents.

signaling_pathway rankl RANKL rank RANK Receptor rankl->rank osteoclast Osteoclast Differentiation & Activation rank->osteoclast catk Cathepsin K (Cat K) osteoclast->catk Upregulates bone Bone Matrix (Collagen I) catk->bone Degrades resorption Bone Resorption bone->resorption compound Piperidine-3-carboxamide Derivative (H-9) compound->catk Inhibits

Cathepsin K signaling in bone resorption and compound action.

Antimelanoma Activity: Induction of Cellular Senescence

Another promising therapeutic application for this scaffold is in oncology. N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells, offering a novel anticancer strategy.[4][5][6] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

Data Presentation: Antimelanoma and Senescence-Inducing Activity

A focused library of derivatives was screened against the human melanoma A375 cell line. Compound 54 emerged as a lead candidate with significantly improved activity over the initial hit compound 1 .[4]

CompoundAntiproliferative Activity IC50 (µM)Senescence-Inducing Activity EC50 (µM)
1 (Hit)0.881.24
19 (R-isomer)>10>10
20 (S-isomer)0.350.27
54 (Lead)0.03 0.04

Note: The S-configuration at the piperidine-3 position was found to be crucial for activity.[4]

Experimental Protocols

High-Content Screening (HCS) for Senescence-Like Phenotype:

  • Human melanoma A375 cells were seeded in multi-well plates (e.g., 384-well).

  • Cells were treated with a library of piperidine-3-carboxamide derivatives at various concentrations. Doxorubicin can be used as a positive control for senescence induction.[4]

  • After an incubation period (e.g., 3 days), cells were fixed and stained with fluorescent dyes (e.g., Hoechst for nuclei, and other dyes for cytoplasm and cell morphology).

  • Images were acquired using an automated high-content imaging system (e.g., Opera).

  • Customized software was used to analyze cellular images, quantifying morphological changes characteristic of senescence, such as enlarged cell size, flattened shape, and increased cytoplasmic granularity.

  • The percentage of senescent cells per well was determined, and EC50 values were calculated.[4]

Antiproliferative Assay:

  • This assay is often run concurrently with the HCS.

  • The total number of cells per well is counted from the acquired images using the nuclear stain (Hoechst).

  • A decrease in the total cell number relative to a DMSO-treated control indicates antiproliferative activity.

  • IC50 values are calculated based on the dose-dependent reduction in cell number.[4]

Visualizations

HCS_Workflow cluster_0 Assay Preparation cluster_1 Imaging & Analysis cluster_2 Outcome plate_cells Plate A375 Melanoma Cells (384-well) add_compounds Add Compound Library (Dose-Response) plate_cells->add_compounds incubate Incubate for 72h add_compounds->incubate stain Fix and Stain Cells (e.g., Hoechst) incubate->stain image Automated Imaging (High-Content Screening) stain->image analyze Image Analysis: - Cell Count (IC50) - Morphology (EC50) image->analyze hit_id Identify Hits Inducing Senescence analyze->hit_id sar SAR & Lead Optimization hit_id->sar

High-content screening workflow for senescence inducers.

Antimalarial Activity: Proteasome Inhibition

Piperidine carboxamides have also been identified as a novel class of antimalarial agents. Through phenotypic screening, these compounds were found to target the β5 subunit of the Plasmodium falciparum proteasome (Pf20Sβ5), an essential enzyme complex for parasite protein degradation and survival.[7][8]

Data Presentation: Anti-plasmodial and Proteasome Inhibitory Activity

A hit-to-lead optimization program starting from the initial hit SW042 led to the development of more potent analogs, such as SW584. The (S)-enantiomer was found to be significantly more active.[7]

CompoundP. falciparum 3D7 EC50 (µM)P. falciparum Dd2 EC50 (µM)Pf20Sβ5 Proteasome IC50 (µM)Human Proteasome (Hs20S) IC50 (µM)
SW042 (racemic)0.190.14->50
(S)-SW0420.0020.0020.003>50
(R)-SW0420.20.2--
SW584 0.0007 0.0006 0.001 >50

Note: The high selectivity for the parasite proteasome over the human equivalent is a key feature of this series.[7][8]

Experimental Protocols

P. falciparum Asexual Blood Stage Growth Inhibition Assay:

  • Synchronized ring-stage P. falciparum parasites (e.g., strains 3D7 or Dd2) are cultured in human erythrocytes.

  • The parasite culture is exposed to serial dilutions of the test compounds in a 96-well or 384-well plate for 72 hours.

  • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I or PicoGreen) and measuring fluorescence, or through assays that measure parasite lactate dehydrogenase (pLDH) activity.

  • EC50 values are determined by fitting the dose-response data to a suitable model.[7]

Proteasome Activity Assay:

  • Purified P. falciparum 20S proteasome (Pf20S) or human 20S proteasome (Hs20S) is used.

  • The enzyme is incubated with various concentrations of the piperidine carboxamide inhibitors.

  • A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC) is added to the reaction.

  • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.

  • IC50 values are calculated from the dose-inhibition curves.[7][8]

In Vivo Efficacy in a Humanized Mouse Model:

  • Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

  • The mice are infected with P. falciparum.

  • Once parasitemia is established, the mice are treated with the test compound (e.g., SW584) via oral administration for a set number of days.

  • Parasitemia levels are monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Efficacy is determined by the reduction in parasitemia in the treated group compared to the vehicle control group.[7][8]

Visualizations

proteasome_pathway ubiquitin Ubiquitin (Ub) protein Misfolded or Damaged Protein ubiquitin->protein poly_ub Polyubiquitinated Protein protein->poly_ub Ubiquitination proteasome Plasmodium falciparum 20S Proteasome poly_ub->proteasome Targeting peptides Recycled Amino Acids proteasome->peptides Degradation death Parasite Death proteasome->death Inhibition leads to compound Piperidine Carboxamide (SW584) compound->proteasome Inhibits β5 Subunit

Ubiquitin-proteasome pathway and inhibition by SW584.

References

An In-depth Technical Guide to N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS Number: 112950-94-4): A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS: 112950-94-4), a key building block in the rapidly evolving field of targeted protein degradation (TPD). While direct extensive research on this specific compound is limited, this document consolidates available data and provides context through analogous piperidine-3-carboxamide derivatives to empower researchers in its application.

Physicochemical Properties

This compound is a piperidine derivative with a molecular formula of C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol .[1] It is typically supplied as a solid and is used in professional research and manufacturing settings.[1]

PropertyValueReference
CAS Number 112950-94-4[1]
Molecular Formula C₈H₁₇ClN₂O[1]
Molecular Weight 192.69 g/mol [1]
Physical Form Solid[2]
Purity Typically ≥95%[1]
Storage Room temperature[1]

Note: Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in public literature but may be obtainable from commercial suppliers upon request.[3]

Core Application in Targeted Protein Degradation (TPD)

This compound is classified as a Protein Degrader Building Block .[1] This strongly indicates its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[4] A PROTAC consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A second ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[4]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of Piperidine-Based Linkers

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase).[5] Piperidine rings are often incorporated into PROTAC linkers to introduce conformational rigidity.[6][7] This rigidity can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which is essential for efficient protein degradation.[6] Furthermore, the incorporation of a piperidine moiety can enhance the metabolic stability of the PROTAC.[8]

This compound serves as a bifunctional building block for PROTAC linkers. The secondary amine of the piperidine ring and the carboxamide group provide two points for synthetic modification, allowing for its incorporation into the linker structure.

Synthesis and Incorporation into PROTACs

The primary method for incorporating this compound into a larger molecule, such as a PROTAC, is through amide bond formation . The secondary amine of the piperidine ring can be reacted with an activated carboxylic acid, or the carboxamide can be synthesized from a piperidine-3-carboxylic acid precursor.

Representative Experimental Protocol: Amide Coupling

The following is a general protocol for the amide coupling of a carboxylic acid with a secondary amine like the piperidine nitrogen in N,N-dimethylpiperidine-3-carboxamide, based on standard peptide coupling methodologies.[9][10][11]

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Additives: e.g., 1-Hydroxybenzotriazole (HOBt)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq) at 0 °C.

  • Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the potential incorporation point of a piperidine-based building block.

PROTAC_Synthesis_Workflow cluster_0 Synthesis of Ligands and Linker cluster_1 PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand Synthesis Coupling1 Amide Coupling POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Synthesis Coupling2 Amide Coupling E3_Ligand->Coupling2 Linker_Component Piperidine Building Block (e.g., CAS 112950-94-4) Linker_Synthesis Linker Synthesis Linker_Component->Linker_Synthesis Linker_Synthesis->Coupling1 Coupling1->Coupling2 Intermediate PROTAC Final PROTAC Molecule Coupling2->PROTAC

A generalized workflow for PROTAC synthesis.

Biological Activity of Related Piperidine-3-Carboxamide Derivatives

While specific biological data for PROTACs utilizing this compound is not yet prevalent in the literature, studies on other piperidine-3-carboxamide derivatives demonstrate the therapeutic potential of this scaffold.

Derivative ClassBiological ActivityTarget/MechanismQuantitative Data (Example)Reference
Sulfonyl Piperidine CarboxamidesAntimicrobialNot specifiedModerate to good activity against Gram-positive and Gram-negative bacteria and fungi (MIC values).[12]
Bis-nipecotamidesHuman Platelet Aggregation InhibitorInteracts with anionic platelet sites.α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (IC₅₀ not specified, but most potent in series).
Novel Piperidine-3-Carboxamide DerivativesAnti-osteoporosisCathepsin K inhibitionCompound H-9: IC₅₀ = 0.08 µM against Cathepsin K.
N-arylpiperidine-3-carboxamide DerivativesAnti-melanomaInduces senescence-like phenotype.Compound 54: IC₅₀ = 0.03 µM in A375 cells.

Visualizing the Mechanism of Action: PROTAC-Induced Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycling PROTAC & E3 Ligase Recycling Degradation->Recycling Recycling->PROTAC Recycling->E3_Ligase

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound (CAS: 112950-94-4) is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs and other complex molecules. Its rigid piperidine scaffold offers advantages in creating conformationally constrained linkers, potentially leading to more potent and metabolically stable protein degraders. While direct literature on this specific building block is emerging, the wealth of information on related piperidine-3-carboxamide derivatives and the established methodologies for its incorporation into larger structures provide a solid foundation for its application in cutting-edge drug discovery and chemical biology.

References

The Stereochemistry of Substituted Piperidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The three-dimensional arrangement of substituents on this saturated heterocycle is a critical determinant of molecular properties, governing everything from receptor binding affinity and selectivity to pharmacokinetic profiles. A profound understanding of the stereochemical and conformational preferences of substituted piperidines is therefore indispensable for rational drug design. This technical guide provides an in-depth analysis of the core principles of piperidine stereochemistry, including conformational equilibria, the influence of substituent position, and key stereoelectronic effects. It consolidates quantitative data for easy comparison and furnishes detailed experimental and computational protocols for the practical analysis of these crucial scaffolds.

Introduction: The Primacy of Conformation

The six-membered piperidine ring is not planar; to minimize angular and torsional strain, it predominantly adopts a chair conformation, analogous to cyclohexane.[1][2] This chair form exists in a dynamic equilibrium with a higher-energy "boat" and "twist-boat" conformation. For the majority of substituted piperidines, the chair conformation is the most stable and relevant form to consider.[3]

The stereochemistry of a substituted piperidine is primarily defined by two factors:

  • Ring Inversion: The rapid interconversion between two distinct chair conformations.

  • Substituent Orientation: The preference for substituents to occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.

This orientation is dictated by a complex interplay of steric hindrance and subtle stereoelectronic effects, which can be modulated by the position and nature of the substituent, as well as by substitution on the ring nitrogen itself.

Foundational Principles of Piperidine Conformation

The Chair Conformation and A-Values

The energetic preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or A-value (ΔG°). This value represents the energy difference between the conformer with the substituent in the axial position and the one with it in the equatorial position. A larger A-value signifies a stronger preference for the equatorial orientation, which minimizes destabilizing 1,3-diaxial interactions.[1][4] For many substituents at the 4-position, these A-values are nearly identical to those observed in corresponding cyclohexanes.[1]

dot

Caption: Chair-chair interconversion of a monosubstituted piperidine.

The Influence of N-Substitution

Substituents on the nitrogen atom introduce additional complexity. The nitrogen lone pair itself has steric demands, and its orientation (axial vs. equatorial) is coupled with the ring conformation. In piperidine, the N-H proton shows a slight preference for the equatorial position.[5] However, larger N-substituents, such as a methyl group, strongly favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6.[6] This preference is even more pronounced than in methylcyclohexane.[7]

Positional Effects of Substituents on Stereochemistry

The location of a substituent on the piperidine ring profoundly impacts its conformational behavior due to different stereoelectronic interactions.

2-Substituted Piperidines: The Anomeric Effect

When an electronegative substituent (e.g., F, OR, NR₂) is placed at the C2 position, adjacent to the ring nitrogen, a phenomenon known as the anomeric effect can occur. This stereoelectronic effect describes the stabilization of the axial conformer, contrary to what would be predicted based on sterics alone.[8] The effect is often explained by a hyperconjugative interaction between the nitrogen's lone pair (n) and the antibonding orbital (σ) of the axial C-X bond (n → σ). This orbital overlap is maximized when the substituent is axial.

dot

anomeric_effect Start 2-Substituted Piperidine (X = Electronegative Group) Axial Axial Conformer Start->Axial Equatorial Equatorial Conformer Start->Equatorial Interaction Hyperconjugation (n_N -> σ*_C-X) Axial->Interaction Favorable Overlap Stabilization Stabilized Conformation Axial->Stabilization Electronically Favored Equatorial->Stabilization Sterically Favored, Electronically Disfavored Interaction->Stabilization

Caption: The anomeric effect favors the axial conformation for C2-substituents.

3-Substituted Piperidines

In 3-substituted piperidines, the conformational equilibrium is largely governed by steric interactions with adjacent ring atoms. However, stereoelectronic effects can still play a significant role. For instance, studies on hydroxylated piperidines have shown that an equatorial OH group at the 3-position is more electron-withdrawing than an axial one, leading to a measurable difference in the basicity of the ring nitrogen.[9][10] Fluorinated piperidines at the 3-position often show a surprising preference for the axial orientation, driven by a combination of hyperconjugation and charge-dipole interactions.[11][12]

4-Substituted Piperidines

Substitution at the 4-position is the most analogous to cyclohexane. The conformational preferences are primarily dictated by the A-value of the substituent, as it is remote from the nitrogen atom, minimizing direct electronic interactions.[1] However, upon protonation of the nitrogen, electrostatic interactions between the positively charged ammonium center and polar substituents at C4 can stabilize the axial conformer.[1]

Quantitative Conformational Data

The following tables summarize key quantitative data for understanding the stereochemistry of substituted piperidines.

Table 1: Conformational Free Energies (A-Values) of Substituents

This table presents the A-values (ΔG° = G_axial - G_equatorial) for various substituents, indicating their preference for the equatorial position. Higher values denote a stronger equatorial preference.

Substituent (R)PositionA-Value (kcal/mol)Predominant ConformerReference(s)
Methyl (CH₃)C2~1.8Equatorial[8]
Methyl (CH₃)C3~1.7Equatorial[13]
Methyl (CH₃)C41.7Equatorial[1][14]
Phenyl (C₆H₅)C4~3.0Equatorial[1]
Fluoro (F)C3Axial PreferenceAxial[13]
Fluoro (F)C40.24Equatorial[1]
Hydroxyl (OH)C4~0.7Equatorial[13]
Bromo (Br)C40.48Equatorial[1]
Ethyl (C₂H₅)C41.8Equatorial[13]
tert-ButylC4~5.0Equatorial[13]
N-Methyl (on N)-3.16Equatorial[7]
Table 2: Calculated Conformational Energy Differences (ΔG)

This table showcases computationally derived energy differences for various substituted piperidines, illustrating the impact of N-substitution and stereoelectronics.

CompoundConformer TransitionΔG (kcal/mol)MethodReference(s)
1,2-dimethylpiperidineequatorial → axial1.8M06-2X[8]
2-methyl-1-phenylpiperidineequatorial → axial-1.0M06-2X[8]
1-(2-methyl-1-piperidyl)ethanoneequatorial → axial-3.2M06-2X[8]
3-fluoropiperidine (TFA-protected)equatorial → axial-0.4DFT[12]
4-fluoropiperidine (TFA-protected)equatorial → axial-1.2DFT[12]
N-methylpiperidine (Chair vs. Twist)chair → twist~1.43DFT[15]
Table 3: Representative Dihedral Angles for Methylpiperidines

Dihedral angles are critical for confirming chair conformations and substituent orientation via NMR coupling constants (Karplus relationship).

CompoundConformerDihedral AngleValue (°)MethodReference(s)
2-MethylpiperidineEquatorial MeC3-C2-C(Me)-H~180QM[8][16]
2-MethylpiperidineAxial MeC3-C2-C(Me)-H~60QM[8][16]
1,2-dimethylpiperidineEquatorial MeC6-N1-C2-C(Me)-58.8M06-2X[8]
1,2-dimethylpiperidineAxial MeC6-N1-C2-C(Me)59.9M06-2X[8]
N-MethylpiperidineChairC5-C6-C2-C3~0DFT[15]
N-MethylpiperidineTwistC5-C6-C2-C3~45DFT[15]

Experimental & Computational Protocols

A robust stereochemical assignment relies on a synergistic approach combining spectroscopic and computational methods.

G

References

Methodological & Application

Application Notes and Protocols for Amide Coupling with N,N-Dimethylpiperidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, essential for the synthesis of a vast array of pharmacologically active molecules. N,N-dimethylpiperidine-3-carboxamide is a valuable building block, incorporating a tertiary amine within a piperidine scaffold, which can influence the physicochemical properties, such as solubility and basicity, of the final compound. This document provides detailed experimental protocols for the efficient coupling of N,N-dimethylpiperidine-3-carboxamide with primary and secondary amines using two widely employed and highly effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Data Presentation: A Comparative Overview of Common Coupling Reactions

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation.[1] The following table summarizes typical reaction conditions and expected yields for the coupling of N,N-dimethylpiperidine-3-carboxamide with various amine types. The yields are based on literature for structurally similar piperidine-3-carboxylic acid derivatives and general amide coupling protocols.[2]

Carboxylic AcidAmine TypeCoupling ReagentBaseSolventTime (h)Temp (°C)Expected Yield (%)
N,N-Dimethylpiperidine-3-carboxamidePrimary Aliphatic AmineHATUDIPEADMF2-6RT80-95
N,N-Dimethylpiperidine-3-carboxamideSecondary Aliphatic AmineHATUDIPEADMF4-12RT70-85
N,N-Dimethylpiperidine-3-carboxamideAromatic AmineHATUDIPEADMF12-24RT60-80
N,N-Dimethylpiperidine-3-carboxamidePrimary Aliphatic AmineEDC/HOBtDIPEA/TEADCM/DMF12-24RT75-90
N,N-Dimethylpiperidine-3-carboxamideSecondary Aliphatic AmineEDC/HOBtDIPEA/TEADCM/DMF18-36RT65-80
N,N-Dimethylpiperidine-3-carboxamideAromatic AmineEDC/HOBtDIPEA/TEADCM/DMF24-48RT50-70

Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol outlines the use of the highly efficient uronium-based coupling reagent HATU, which is particularly effective for challenging couplings, including those with sterically hindered amines.[3]

Materials and Reagents:

  • N,N-Dimethylpiperidine-3-carboxamide (1.0 eq)

  • Amine (primary or secondary) (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylpiperidine-3-carboxamide (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes a widely used and cost-effective method for amide bond formation using a carbodiimide (EDC) in the presence of an activating agent (HOBt).[1]

Materials and Reagents:

  • N,N-Dimethylpiperidine-3-carboxamide (1.0 eq)

  • Amine (primary or secondary) (1.1-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N,N-dimethylpiperidine-3-carboxamide (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (1 x, if the product is stable to acid), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide. The water-soluble urea byproduct from EDC is typically removed during the aqueous work-up.[4]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Amide Coupling reagents 1. Combine Carboxylic Acid, Coupling Reagent, & Base in Solvent preactivation 2. Pre-activation (0°C to RT) reagents->preactivation amine_addition 3. Add Amine preactivation->amine_addition reaction 4. Reaction (Stir at RT) amine_addition->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Work-up monitoring->workup purification 7. Purification (Chromatography) workup->purification product Final Amide Product purification->product

Caption: General experimental workflow for amide coupling.

HATU Coupling Mechanism

HATU_mechanism Mechanism of HATU-Mediated Amide Coupling cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + Base - Base·H⁺ HATU HATU HATU->ActiveEster + Base - Base·H⁺ Base Base (DIPEA) Base->ActiveEster + Base - Base·H⁺ Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) HOAt HOAt byproduct

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Application Notes and Protocols for N,N-dimethylpiperidine-3-carboxamide hydrochloride in the Synthesis of E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The induced proximity between the POI and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The design and synthesis of novel E3 ligase ligands and versatile building blocks are critical for the advancement of PROTAC technology.[2][3][4]

The piperidine scaffold is a prevalent structural motif in a wide array of biologically active compounds and is a key component of certain E3 ligase ligands.[5] While N,N-dimethylpiperidine-3-carboxamide hydrochloride is not a canonical component of widely published E3 ligase ligands for well-characterized ligases like Cereblon (CRBN) or von Hippel-Lindau (VHL), its structural features present opportunities for its incorporation as a novel building block in the synthesis of new E3 ligase ligands or as a component of the linker in PROTAC design.

These application notes provide a detailed, generalized protocol for the functionalization of this compound, enabling its potential integration into synthetic schemes for novel E3 ligase ligands and PROTACs. The protocols are based on established principles of organic synthesis, particularly amide bond formation, which is a cornerstone of PROTAC chemistry.

Signaling Pathways and Experimental Workflows

To conceptualize the role of a molecule like this compound in the broader context of targeted protein degradation, it is essential to understand the underlying biological pathway and the general workflow for synthesizing and evaluating PROTACs.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Poly-ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->Ternary Recruited Ub Ubiquitin (Ub) Ub->E1 Activated Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule where a piperidine-based moiety could be incorporated.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start Starting Materials e3_ligand E3 Ligase Ligand (e.g., pomalidomide derivative) start->e3_ligand piperidine N,N-dimethylpiperidine- 3-carboxamide HCl start->piperidine poi_ligand POI Ligand start->poi_ligand step1 Step 1: Functionalize E3 Ligand with Linker e3_ligand->step1 step2 Step 2: Functionalize Piperidine Moiety piperidine->step2 step4 Step 4: Couple POI Ligand to Assembled Fragment poi_ligand->step4 intermediate1 Linker-E3 Ligand step1->intermediate1 intermediate2 Functionalized Piperidine step2->intermediate2 step3 Step 3: Couple Piperidine to Linker-E3 Ligand intermediate3 E3 Ligand-Linker-Piperidine step3->intermediate3 final_protac Final PROTAC Molecule step4->final_protac intermediate1->step3 intermediate2->step3 intermediate3->step4 purification Purification & Characterization (HPLC, MS, NMR) final_protac->purification end Biological Evaluation purification->end

Caption: A modular workflow for PROTAC synthesis.

Experimental Protocols

The following protocols describe generalized procedures for the derivatization of this compound and its subsequent coupling to other molecular fragments, a common strategy in the synthesis of complex molecules like PROTACs.

Protocol 1: N-Alkylation of N,N-dimethylpiperidine-3-carboxamide

This protocol outlines a method to functionalize the secondary amine of the piperidine ring, providing a point of attachment for a linker or another building block.

Materials:

  • This compound

  • Linker with a terminal leaving group (e.g., alkyl halide, mesylate, or tosylate)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF or ACN to dissolve the starting material.

  • Add the base (DIPEA, 2.5 eq or K₂CO₃, 3.0 eq) to the solution and stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt and facilitates the subsequent reaction.

  • Add the linker with a terminal leaving group (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-functionalized piperidine derivative.

Protocol 2: Amide Coupling of a Functionalized Piperidine Moiety to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between a piperidine derivative (containing a carboxylic acid) and an amine-functionalized E3 ligase ligand. This assumes that the N,N-dimethylcarboxamide group of the starting material is hydrolyzed to a carboxylic acid in a prior step.

Materials:

  • Piperidine-3-carboxylic acid derivative (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (e.g., Lenalidomide-C5-NH2) (1.0 eq)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry vial under an inert atmosphere, dissolve the piperidine-3-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized E3 Ligase Ligand (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the E3 ligase ligand to the activated carboxylic acid mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data Presentation

The successful synthesis of E3 ligase ligands and PROTACs relies on achieving good yields and high purity. The following tables provide representative data for typical reactions involved in PROTAC synthesis, which can serve as a benchmark for syntheses incorporating novel building blocks like N,N-dimethylpiperidine-3-carboxamide derivatives.

Table 1: Representative Yields for N-Alkylation of Piperidine Derivatives

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
11-bromo-3-chloropropaneK₂CO₃ACN801275-85
24-(bromomethyl)benzonitrileDIPEADMF60880-90
3tert-butyl (2-bromoethyl)carbamateK₂CO₃DMF701670-80

Table 2: Representative Data for Amide Coupling Reactions in PROTAC Synthesis

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Purity (%)
1HATUDIPEADMF660-75>95
2HBTUDIPEADMF855-70>95
3EDC/HOBtDIPEADCM/DMF1250-65>95

Conclusion

While this compound is not a component of currently prevalent E3 ligase ligands, its structure is amenable to chemical modification through standard synthetic protocols. The application notes provided here offer a framework for incorporating this and similar piperidine-based building blocks into the synthesis of novel E3 ligase ligands and PROTACs. The detailed protocols for N-alkylation and amide coupling, along with the representative quantitative data, serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the exploration of new chemical space in the quest for more effective and selective therapeutics.

References

Application Note: Incorporating N,N-dimethylpiperidine-3-carboxamide Hydrochloride into PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the molecule's solubility, cell permeability, and ability to induce a productive ternary complex between the target protein and the E3 ligase.

This application note describes the rationale and methodology for incorporating N,N-dimethylpiperidine-3-carboxamide hydrochloride into PROTAC linkers. The inclusion of this polar, saturated heterocyclic moiety is hypothesized to enhance the aqueous solubility and physicochemical properties of PROTACs, potentially leading to improved pharmacokinetic profiles and cellular activity. The tertiary amine in the piperidine ring can be protonated at physiological pH, which may aid in solubility, while the dimethylcarboxamide group provides a handle for further chemical modification and can influence intramolecular interactions.

Key Applications:

  • Enhancing the aqueous solubility of lipophilic PROTACs.

  • Improving cell permeability and reducing non-specific binding.

  • Fine-tuning the spatial orientation of the target protein and E3 ligase to optimize ternary complex formation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating this compound

This protocol describes a general method for incorporating the N,N-dimethylpiperidine-3-carboxamide moiety into a PROTAC linker via amide bond formation. This example assumes the synthesis of a PROTAC targeting the hypothetical protein "Target X" using a known E3 ligase ligand, such as one derived from pomalidomide.

Materials:

  • This compound

  • Pomalidomide-linker precursor with a terminal carboxylic acid

  • Target X ligand with a terminal amine

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add DIPEA (1.5 eq) to the solution to neutralize the hydrochloride salt and obtain the free base. Stir at room temperature for 15 minutes.

  • Activation of Pomalidomide-linker precursor:

    • In a separate flask, dissolve the pomalidomide-linker precursor with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add BOP reagent (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • First Amide Coupling:

    • Add the neutralized N,N-dimethylpiperidine-3-carboxamide solution from step 1 to the activated pomalidomide-linker precursor solution from step 2.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the resulting intermediate by column chromatography.

  • Modification for Second Coupling (if necessary):

    • The synthesized intermediate now contains the piperidine-carboxamide moiety. Depending on the initial linker design, a functional group for the second coupling might need to be deprotected or introduced. For this example, we assume the piperidine was part of a bifunctional linker precursor that now has a free carboxylic acid for the next step.

  • Second Amide Coupling:

    • Dissolve the intermediate from the previous step (1.0 eq) in anhydrous DMF.

    • Add BOP reagent (1.2 eq) and DIPEA (2.0 eq) and stir for 30 minutes.

    • Add the Target X ligand with a terminal amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature overnight.

  • Purification and Characterization:

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Caption: Workflow for the synthesis of a PROTAC.

Protocol 2: In Vitro Evaluation of PROTAC Activity

This protocol outlines key in vitro assays to characterize the biological activity of the newly synthesized PROTAC.

A. Target Protein Degradation Assay (Western Blot)

  • Cell Culture: Plate cells expressing the target protein (Target X) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for Target X and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the Target X signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (concentration for 50% degradation).

B. Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS) and measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).

Caption: Workflow for in vitro PROTAC evaluation.

Data Presentation

The following tables present hypothetical data for a PROTAC ("PROTAC-Pip") incorporating the N,N-dimethylpiperidine-3-carboxamide linker, compared to a more traditional, lipophilic alkyl linker ("PROTAC-Alkyl").

Table 1: Physicochemical Properties

PropertyPROTAC-AlkylPROTAC-Pip
Molecular Weight ( g/mol ) 850.2921.5
cLogP 5.84.2
Aqueous Solubility (µM) < 125
PAMPA Permeability (Pe x 10⁻⁶ cm/s) 8.56.2

Table 2: In Vitro Biological Activity

AssayPROTAC-AlkylPROTAC-Pip
Target X Binding Affinity (Kd, nM) 2530
E3 Ligase Binding Affinity (Kd, nM) 150145
Target X Degradation (DC50, nM) 5015
Cell Viability (GI50, nM) 8025

Signaling Pathway

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction yield during synthesis - Incomplete activation of carboxylic acid.- Poor solubility of reactants.- Use a different coupling reagent (e.g., HATU).- Increase reaction temperature or switch to a different solvent (e.g., DMSO).
Poor aqueous solubility of final PROTAC - Overall lipophilicity of the molecule is still too high.- Synthesize analogs with more polar linkers or modifications to the ligands.
Low target degradation (high DC50) - Inefficient ternary complex formation.- Poor cell permeability.- Modify the linker length and attachment points.- Confirm cell permeability using a PAMPA assay and adjust linker properties if necessary.
High cell toxicity (low GI50 unrelated to target degradation) - Off-target effects of the PROTAC.- Perform proteomics studies to identify off-target proteins.- Synthesize a negative control PROTAC with an inactive E3 ligase ligand.

Disclaimer: This application note provides a general framework and hypothetical data. The actual experimental conditions and results may vary. Researchers should optimize the protocols for their specific target and cell systems.

Solid-Phase Synthesis of PROTACs Utilizing Piperidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and drug discovery.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The solid-phase synthesis of PROTACs has emerged as a highly efficient and versatile strategy, offering significant advantages over traditional solution-phase methods, including simplified purification and the amenability to high-throughput library synthesis.[1] This document provides a detailed protocol for the solid-phase synthesis of PROTACs, with a particular focus on the application of piperidine derivatives, both as a crucial reagent in Fmoc-deprotection and as core scaffolds in widely used E3 ligase ligands such as pomalidomide.

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to act catalytically.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Induces Poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Degrades

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis of a PROTAC is a modular process that involves the sequential attachment of the E3 ligase ligand, the linker, and the POI ligand to a solid support resin. Each coupling step is typically followed by a deprotection step to reveal a reactive group for the subsequent reaction. The use of piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of this strategy.

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 E3_Coupling 3. E3 Ligand Coupling (e.g., Pomalidomide derivative) Fmoc_Deprotection1->E3_Coupling Linker_Coupling 4. Linker Coupling E3_Coupling->Linker_Coupling Fmoc_Deprotection2 5. Fmoc Deprotection (20% Piperidine in DMF) Linker_Coupling->Fmoc_Deprotection2 POI_Coupling 6. POI Ligand Coupling (e.g., JQ1 derivative) Fmoc_Deprotection2->POI_Coupling Cleavage 7. Cleavage from Resin (e.g., TFA cocktail) POI_Coupling->Cleavage Purification 8. Purification & Analysis (HPLC, LC-MS, NMR) Cleavage->Purification

Caption: General experimental workflow for solid-phase PROTAC synthesis.

Data Presentation: Reagents and Reaction Conditions

The following tables summarize typical reagents, their molar equivalents, and reaction times for the solid-phase synthesis of a PROTAC. These values are representative and may require optimization for specific PROTACs.

Table 1: Reagents for Solid-Phase PROTAC Synthesis

StepReagentTypical Solvent
Resin SwellingRink Amide ResinN,N-Dimethylformamide (DMF)
Fmoc DeprotectionPiperidineN,N-Dimethylformamide (DMF)
E3 Ligand CouplingCarboxylic acid-functionalized pomalidomideN,N-Dimethylformamide (DMF)
HATUN,N-Dimethylformamide (DMF)
N,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)
Linker CouplingFmoc-protected amino-PEG-acidN,N-Dimethylformamide (DMF)
HATUN,N-Dimethylformamide (DMF)
N,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)
POI Ligand CouplingJQ1 carboxylic acid derivativeN,N-Dimethylformamide (DMF)
HATUN,N-Dimethylformamide (DMF)
N,N-Diisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)
CleavageTrifluoroacetic acid (TFA)Dichloromethane (DCM)
Triisopropylsilane (TIS)-
Water-

Table 2: Typical Reaction Parameters

Reaction StepReagent Equivalents (relative to resin capacity)Reaction TimeTemperature
E3 Ligand CouplingPomalidomide (3 eq.), HATU (3 eq.), DIPEA (6 eq.)16 hoursRoom Temperature
Linker CouplingLinker (2 eq.), HATU (2 eq.), DIPEA (4 eq.)2 hoursRoom Temperature
POI Ligand CouplingPOI Ligand (3 eq.), HATU (3 eq.), DIPEA (6 eq.)16 hoursRoom Temperature
Fmoc Deprotection20% Piperidine in DMF20 minutesRoom Temperature
Cleavage95% TFA, 2.5% TIS, 2.5% Water2 hoursRoom Temperature

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of a PROTAC, exemplified by the construction of a JQ1-based PROTAC targeting BRD4, using a pomalidomide E3 ligase ligand and a PEG linker on Rink Amide resin.

Protocol 1: Resin Preparation and E3 Ligase Ligand Loading

  • Resin Swelling:

    • Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading capacity) into a solid-phase synthesis vessel.[1]

    • Add N,N-dimethylformamide (DMF, 2 mL) and shake at room temperature for 30 minutes to swell the resin.[1]

    • Drain the DMF.[1]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF (2 mL) to the swollen resin.[1]

    • Shake the vessel at room temperature for 20 minutes.[1]

    • Drain the solution and wash the resin sequentially with DMF (3 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).[1]

  • E3 Ligase Ligand Coupling:

    • In a separate vial, dissolve the carboxylic acid-functionalized pomalidomide derivative (3 equivalents), HATU (3 equivalents), and N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF.[1]

    • Add this solution to the deprotected resin.

    • Shake the mixture at room temperature for 16 hours.[1]

    • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (MeOH, 3 x 2 mL).[1]

    • Dry the resin under vacuum.[1]

Protocol 2: Linker and POI Ligand Coupling

  • Linker Coupling:

    • Swell the pomalidomide-functionalized resin in DMF.

    • In a separate vial, dissolve the Fmoc-protected amino-PEG-acid linker (2 equivalents), HATU (2 equivalents), and DIPEA (4 equivalents) in DMF.[1]

    • Add the linker solution to the resin and shake at room temperature for 2 hours.[1]

    • Wash the resin as described in Protocol 1, step 3.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF (2 mL) to the resin.

    • Shake for 20 minutes at room temperature.[1]

    • Drain the solution and wash the resin as described in Protocol 1, step 2.[1]

  • POI Ligand Coupling:

    • In a separate vial, dissolve the JQ1 carboxylic acid derivative (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.[1]

    • Add the solution to the deprotected resin and shake at room temperature for 16 hours.[1]

    • Wash the resin as described in Protocol 1, step 3, and dry it under vacuum.[1]

Protocol 3: Cleavage, Purification, and Characterization

  • Cleavage from Resin:

    • Prepare a cleavage cocktail consisting of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[1]

    • Add the cleavage cocktail (2 mL) to the dried resin.

    • Shake the mixture at room temperature for 2 hours.[1]

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Reduce the volume of the filtrate under a stream of nitrogen or using a rotary evaporator.

    • Precipitate the crude PROTAC by adding cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the crude product, decant the ether, and dry the pellet.

    • Purify the crude PROTAC by preparative reverse-phase HPLC.[3]

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.[4]

Conclusion

Solid-phase synthesis is a powerful and efficient methodology for the construction of PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to establish and optimize their own solid-phase PROTAC synthesis workflows. The modular nature of this approach allows for the rapid generation of diverse PROTAC libraries, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders. The use of piperidine for Fmoc deprotection is a critical step in this process, enabling the efficient and sequential assembly of the PROTAC molecule on the solid support.

References

Application Notes and Protocols for the Evaluation of N,N-dimethylpiperidine-3-carboxamide Hydrochloride in Anti-Osteoporosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific data on the application of N,N-dimethylpiperidine-3-carboxamide hydrochloride in anti-osteoporosis research. The following application notes and protocols are based on established methodologies for the preclinical evaluation of anti-osteoporosis agents and draw upon research into structurally related piperidine-3-carboxamide derivatives that have shown potential in this field. These protocols are intended to serve as a comprehensive guide for investigating the potential anti-osteoporotic effects of novel compounds such as this compound, hereafter referred to as "Compound X."

Introduction to Osteoporosis and Therapeutic Strategies

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The underlying cause is an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Current therapeutic strategies aim to either inhibit bone resorption (anti-resorptive agents) or stimulate bone formation (anabolic agents).

One promising target for anti-resorptive therapy is Cathepsin K, a cysteine protease highly expressed in osteoclasts that plays a crucial role in the degradation of bone matrix proteins, particularly type I collagen. Inhibition of Cathepsin K represents a targeted approach to reducing bone resorption. Recent studies have explored piperidine-3-carboxamide derivatives as potent Cathepsin K inhibitors, demonstrating their potential as anti-osteoporosis agents. For instance, the compound H-9, a piperidine-3-carboxamide derivative, has shown significant inhibitory activity against Cathepsin K and anti-bone resorption effects in preclinical models.[1][2]

These application notes will provide a framework for the preclinical evaluation of "Compound X" as a potential anti-osteoporosis agent, focusing on its effects on osteoclast and osteoblast function.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on a representative piperidine-3-carboxamide derivative (Compound H-9) targeting Cathepsin K. This data serves as a benchmark for evaluating the potential efficacy of "Compound X."

Table 1: In Vitro Efficacy of Compound H-9

ParameterMethodResultReference
Cathepsin K Inhibition (IC₅₀)Enzymatic Assay0.08 µM[1][2]
CTX-I Release Inhibition (a marker of bone resorption)ELISADose-dependent reduction[1]
Bone Resorption Pit Area ReductionBone Slice AssayDose-dependent reduction[1]

Table 2: In Vivo Efficacy of Compound H-9 in Ovariectomized (OVX) Mice

ParameterMethodDosageResult vs. OVX ControlReference
Bone Mineral Density (BMD)micro-CT90 mg/kgSignificant Increase[1][2]
Trabecular Bone Volume/Total Volume (BV/TV)micro-CT90 mg/kgSignificant Increase[1][2]
Trabecular Number (Tb.N)micro-CT90 mg/kgSignificant Increase[1][2]
Trabecular Separation (Tb.Sp)micro-CT90 mg/kgSignificant Decrease[1][2]

Signaling Pathways and Experimental Workflows

Cathepsin K Signaling in Osteoclasts

The following diagram illustrates the role of Cathepsin K in bone resorption by osteoclasts and the proposed mechanism of action for a Cathepsin K inhibitor.

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK RANKL->RANK binds Precursor Osteoclast Precursor RANK->Precursor stimulates ActiveOC Active Osteoclast Precursor->ActiveOC differentiation SealingZone Sealing Zone Formation ActiveOC->SealingZone CatK Cathepsin K (Secreted into resorption lacuna) SealingZone->CatK enables secretion Collagen Type I Collagen CatK->Collagen degrades Degradation Collagen Degradation Collagen->Degradation CTX CTX-I Fragments (Released) Degradation->CTX CompoundX Compound X (Cathepsin K Inhibitor) CompoundX->CatK inhibits

Caption: Cathepsin K's role in bone resorption and inhibition.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-osteoporosis compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Target Engagement Assay (e.g., Cathepsin K enzymatic assay) A2 Osteoclastogenesis Assay (RAW 264.7 or Bone Marrow Macrophages) A3 Bone Resorption Assay (Pit formation on bone slices) A4 Osteoblast Viability & Differentiation Assay (MC3T3-E1 or primary osteoblasts) B1 Ovariectomy (OVX)-Induced Osteoporosis Model (Rat or Mouse) A4->B1 B2 Compound X Administration (Multiple dose groups) B3 Efficacy Assessment: - Bone Mineral Density (micro-CT) - Histomorphometry - Serum Biomarkers (CTX-I, P1NP) B4 Safety Assessment: - General health monitoring - Histopathology of major organs End Lead Candidate Selection B4->End Start Compound X Synthesis & Characterization Start->A1

Caption: Preclinical workflow for anti-osteoporosis drug discovery.

Experimental Protocols

Protocol 1: In Vitro Osteoclastogenesis and Bone Resorption Assay

Objective: To determine the effect of "Compound X" on osteoclast differentiation and resorptive activity.

Materials:

  • RAW 264.7 cells (murine macrophage cell line) or primary bone marrow-derived macrophages (BMMs).

  • Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

  • "Compound X" stock solution (in DMSO).

  • Tartrate-resistant acid phosphatase (TRAP) staining kit.

  • Corning Osteo Assay Surface plates or sterile bone slices.

  • CTX-I ELISA kit.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Induction of Osteoclastogenesis: After 24 hours, replace the medium with fresh medium containing 50 ng/mL of RANKL to induce osteoclast differentiation.

  • Compound Treatment: Add "Compound X" at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known Cathepsin K inhibitor).

  • Culture: Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing RANKL and the respective treatments.

  • TRAP Staining: After 5-7 days, fix the cells and stain for TRAP, a marker of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.

  • Bone Resorption Assay:

    • For the bone resorption assay, perform steps 1-4 using Corning Osteo Assay Surface plates or on bone slices.

    • After 7-10 days, remove the cells from the surface (e.g., using a 10% bleach solution).

    • Visualize and quantify the resorption pits using light microscopy and image analysis software.

  • CTX-I Measurement: Collect the conditioned media at the end of the culture period and measure the concentration of CTX-I using an ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Quantify the number of TRAP-positive multinucleated cells per well.

  • Measure the total area of resorption pits per well.

  • Determine the concentration of CTX-I in the culture supernatant.

  • Compare the results from "Compound X" treated groups to the vehicle control to determine the dose-dependent inhibitory effect.

Protocol 2: In Vitro Osteoblast Viability and Differentiation Assay

Objective: To assess the potential cytotoxic effects and impact of "Compound X" on osteoblast function.

Materials:

  • MC3T3-E1 cells (murine pre-osteoblastic cell line) or primary osteoblasts.

  • Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Osteogenic differentiation medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • "Compound X" stock solution (in DMSO).

  • MTT or WST-1 cell viability assay kit.

  • Alkaline Phosphatase (ALP) activity assay kit.

  • Alizarin Red S staining solution.

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 96-well plates for viability and ALP assays, and in 24-well plates for mineralization assays.

  • Compound Treatment: After 24 hours, treat the cells with "Compound X" at various concentrations.

  • Cell Viability Assay: After 24-48 hours of treatment, assess cell viability using an MTT or WST-1 assay according to the manufacturer's protocol.

  • Osteoblast Differentiation:

    • To assess differentiation, culture the cells in osteogenic differentiation medium with or without "Compound X" for 7-14 days.

    • ALP Activity: On day 7, lyse the cells and measure ALP activity using a colorimetric assay kit. Normalize the ALP activity to the total protein content.

    • Mineralization Assay: On day 14-21, fix the cells and stain with Alizarin Red S to visualize calcium deposits. Elute the stain and quantify it spectrophotometrically.

Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Compare ALP activity and Alizarin Red S staining in "Compound X" treated groups to the control to determine any impact on osteoblast differentiation and mineralization.

Protocol 3: Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis

Objective: To evaluate the in vivo efficacy of "Compound X" in preventing bone loss in a model of postmenopausal osteoporosis.

Materials:

  • Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old).

  • Anesthetic agents (e.g., isoflurane, ketamine/xylazine).

  • Surgical instruments.

  • "Compound X" formulation for oral gavage or subcutaneous injection.

  • Micro-computed tomography (micro-CT) scanner.

  • Calcein for dynamic histomorphometry.

Procedure:

  • Acclimatization and Baseline Scans: Acclimatize the animals for at least one week. A baseline bone mineral density scan may be performed.

  • Surgical Procedure:

    • Divide the animals into a sham-operated group and an ovariectomy (OVX) group.

    • Anesthetize the animals. In the OVX group, surgically remove both ovaries. In the sham group, expose the ovaries but do not remove them.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Treatment:

    • After a recovery period (e.g., 1 week), divide the OVX animals into a vehicle control group and several "Compound X" treatment groups (e.g., low, medium, and high dose). A positive control group (e.g., treated with alendronate or raloxifene) should also be included.[1]

    • Administer "Compound X" or vehicle daily via the chosen route for a period of 8-12 weeks.

  • Monitoring: Monitor the animals' body weight and general health throughout the study.

  • Dynamic Histomorphometry (Optional): Administer calcein injections at specific time points before sacrifice to label newly formed bone.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect femurs, tibiae, and lumbar vertebrae. Collect blood for serum biomarker analysis.

  • Micro-CT Analysis: Scan the collected bones to analyze bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Histomorphometry: Process the bones for histological analysis to evaluate static and dynamic parameters of bone formation and resorption.

  • Serum Biomarker Analysis: Analyze serum for levels of bone turnover markers such as CTX-I (resorption) and P1NP (formation).

Data Analysis:

  • Statistically compare the micro-CT and histomorphometry parameters between the sham, OVX-vehicle, and "Compound X" treated groups.

  • Analyze the serum biomarker data to assess the effect of "Compound X" on bone turnover.

These protocols provide a robust framework for the initial preclinical evaluation of "this compound" or any novel compound for its potential as an anti-osteoporosis agent. The results from these studies will be crucial in determining its mechanism of action and its potential for further development.

References

Application Notes and Protocols: Piperidine Carboxamide Derivatives as Calpain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piperidine carboxamide derivatives as potent and selective inhibitors of calpains. This document includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Dysregulation of calpain activity is implicated in a range of pathologies such as neurodegenerative diseases, ischemic injury, and cancer.[1][3] Consequently, the development of specific calpain inhibitors is a significant area of therapeutic research. Piperidine carboxamide derivatives have emerged as a promising class of calpain inhibitors, demonstrating high potency and selectivity.[4]

Quantitative Data: Inhibitory Activity of Piperidine Carboxamide Derivatives

The inhibitory potency of several piperidine carboxamide derivatives against µ-calpain has been evaluated. The following table summarizes the key quantitative data for representative compounds.

Compound IDStructure/DescriptionInhibition Constant (Ki) for µ-calpainIC50 for µ-calpainSelectivityReference
11f 1-(2-benzothienylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide30 nM->100-fold over Cathepsin B[4]
11j 1-(2-naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide9 nM->100-fold over Cathepsin B[4]
2a 6-Pyridone 2-carboxamide derivative-2.81 ± 1.26 µM-[5][6]
MDL28170 Z-Val-Phe-CHO (Reference Compound)10 nM11 nMAlso inhibits Cathepsin B (Ki = 25 nM)[7]

Signaling Pathway: Calpain-Mediated Apoptosis

Calpains are key mediators of apoptotic cell death. Upon activation by elevated intracellular calcium levels, calpains can initiate a cascade of events leading to apoptosis through various pathways. One critical pathway involves the cleavage of Bid, a pro-apoptotic protein, which then translocates to the mitochondria to induce the release of cytochrome c. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Piperidine carboxamide derivatives can effectively block this pathway by directly inhibiting calpain activity.

Calpain_Apoptosis_Pathway Calpain-Mediated Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_calpain_activation Calpain Activation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis Cellular_Stress Cellular Stress (e.g., Ischemia, Oxidative Stress) Ca_Influx Increased Intracellular Ca2+ Cellular_Stress->Ca_Influx Induces Calpain Calpain Activation Ca_Influx->Calpain Activates Bid_Cleavage Bid Cleavage to tBid Calpain->Bid_Cleavage Cleaves Mitochondria Mitochondrial Outer Membrane Permeabilization Bid_Cleavage->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Participates in Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Inhibitor Piperidine Carboxamide Derivatives Inhibitor->Calpain Inhibits

Caption: Calpain-Mediated Apoptosis Signaling Pathway.

Experimental Protocols

Synthesis of Piperidine-4-Carboxamide Derivatives

This protocol describes a general method for the synthesis of piperidine-4-carboxamide derivatives, which can be adapted for the synthesis of specific target molecules.

Materials:

  • Piperidine-4-carboxylic acid

  • Desired amine or aniline

  • Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Acid Activation: Dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the desired amine or aniline (1 equivalent) to the reaction mixture. Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure piperidine carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of piperidine carboxamide derivatives against calpain.

Materials:

  • Purified human calpain-1 (µ-calpain)

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and a reducing agent like DTT)

  • Test compounds (piperidine carboxamide derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., MDL28170)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Test compound or positive control at various concentrations (final DMSO concentration should be kept low, typically ≤1%). For control wells, add DMSO vehicle.

    • Purified calpain-1 enzyme.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to each well.

  • Fluorescence Measurement: Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow: Calpain Inhibitor Drug Discovery

The discovery of novel piperidine carboxamide-based calpain inhibitors typically follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Calpain Inhibitor Drug Discovery Workflow cluster_discovery Discovery & Screening cluster_hit_to_lead Hit-to-Lead cluster_lead_optimization Lead Optimization HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Piperidine Carboxamides) HTS->Hit_ID Identifies SAR Structure-Activity Relationship (SAR) Studies & Analogue Synthesis Hit_ID->SAR Initiates Potency In Vitro Potency & Selectivity Assays (IC50/Ki determination) SAR->Potency Generates Compounds for Potency->SAR Feedback ADME Preliminary ADME/Tox Profiling Potency->ADME Guides Lead_Opt Lead Optimization (Improved Potency, PK/PD) ADME->Lead_Opt Informs In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Leads to In_Vivo->Lead_Opt Feedback Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Results in

Caption: A typical workflow for the discovery and development of calpain inhibitors.

References

Advancing Antimalarial Drug Discovery: Application Notes and Protocols for Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with new mechanisms of action. This document provides detailed application notes and protocols for the evaluation of piperidine carboxamides, a promising class of compounds that have demonstrated potent antimalarial activity. While specific data for N,N-dimethylpiperidine-3-carboxamide hydrochloride is not extensively available in public literature, this document will focus on the well-characterized piperidine carboxamide SW042 and its potent analog SW584 as representative examples of this chemical class. These compounds have been identified as inhibitors of the P. falciparum proteasome, a key target for therapeutic intervention.[1]

Data Presentation

The following tables summarize the in vitro and in vivo antimalarial activity of representative piperidine carboxamides.

Table 1: In Vitro Activity of Piperidine Carboxamides against P. falciparum

CompoundParasite StrainIC50 (nM)Cytotoxicity (HepG2 cells) IC50 (µM)Selectivity Index (SI)
SW042 3D7 (drug-sensitive)140>50>357
Dd2 (multidrug-resistant)190>50>263
SW584 3D7 (drug-sensitive)10>50>5000
Dd2 (multidrug-resistant)15>50>3333

Data compiled from publicly available research.

Table 2: In Vivo Efficacy of SW584 in a Humanized Mouse Model of Malaria (P. falciparum)

Dosing RegimenParasitemia ReductionOutcome
50 mg/kg, oral, twice daily for 4 daysSignificant reduction in parasitemiaCure

Data from studies in humanized SCID mice infected with P. falciparum 3D7 strain.[2]

Signaling Pathways and Mechanisms of Action

Piperidine carboxamides, such as SW042 and SW584, exert their antimalarial effect by selectively targeting the β5 subunit of the P. falciparum 20S proteasome.[1][2][3][4] The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death. This mechanism is distinct from many currently used antimalarials, making this class of compounds promising for overcoming existing drug resistance.

Mechanism of Action of Piperidine Carboxamides PC Piperidine Carboxamide (e.g., SW584) Proteasome P. falciparum 20S Proteasome (β5 subunit) PC->Proteasome Inhibition Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Blocks Accumulation Accumulation of Damaged Proteins Proteasome->Accumulation Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Protein_Degradation Cell_Death Parasite Death Accumulation->Cell_Death

Inhibition of the P. falciparum proteasome by piperidine carboxamides.

Experimental Protocols

Detailed methodologies for the evaluation of piperidine carboxamides are provided below.

Protocol 1: In Vitro Antimalarial Susceptibility Testing using SYBR Green I-based Fluorescence Assay

This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[5]

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete parasite culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Drug Plate Preparation: Serially dilute test compounds in complete culture medium in a separate 96-well plate. Transfer 10 µL of each dilution to the assay plate in triplicate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Suspension Preparation: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

  • Assay Incubation: Add 90 µL of the parasite suspension to each well of the drug-dosed plate. The final volume in each well will be 100 µL. Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) chamber at 37°C for 72 hours.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the fluorescence values to the drug-free control wells (100% growth). Calculate IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Protocol 2: In Vitro Cytotoxicity Testing using MTT Assay in HepG2 Cells

This protocol outlines a standard procedure for assessing the cytotoxicity of compounds on a human cell line.[6][7][8][9]

1. Materials and Reagents:

  • HepG2 cells (human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear, flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: In Vivo Antimalarial Efficacy in a Murine Model

This protocol provides a general framework for assessing the in vivo efficacy of antimalarial compounds using a rodent malaria model, such as Plasmodium berghei in mice.[10][11][12][13] For compounds targeting human-specific parasites like P. falciparum, humanized mouse models are required.

1. Materials and Reagents:

  • Female Swiss albino mice (or a suitable humanized mouse strain for P. falciparum studies)

  • Plasmodium berghei ANKA strain (or P. falciparum for humanized models)

  • Test compound formulated for oral or intravenous administration

  • Vehicle control

  • Standard antimalarial drug (e.g., chloroquine or artesunate)

  • Giemsa stain

  • Microscope

2. Procedure:

  • Infection: Infect mice intravenously with 1 x 10^7 P. berghei-parasitized red blood cells.

  • Treatment: On day 3 post-infection, when parasitemia is established (typically 1-2%), begin treatment with the test compound. Administer the compound once or twice daily for 4 consecutive days. Include a vehicle-treated control group and a positive control group treated with a standard antimalarial.

  • Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from the tail vein, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

  • Endpoint: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group. Survival can also be monitored as a secondary endpoint.

  • Data Analysis: Calculate the average parasitemia for each treatment group on each day. Determine the percentage of parasite suppression. The effective dose that reduces parasitemia by 90% (ED90) can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antimalarial compounds like piperidine carboxamides.

Antimalarial Drug Discovery Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening (Phenotypic or Target-based) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro_Activity In Vitro Activity (IC50 determination) Lead_Opt->In_Vitro_Activity Cytotoxicity Cytotoxicity Assays (e.g., HepG2) In_Vitro_Activity->Cytotoxicity MoA Mechanism of Action Studies Cytotoxicity->MoA PK_Studies Pharmacokinetic Studies MoA->PK_Studies Efficacy_Models In Vivo Efficacy Models (Murine Malaria) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Candidate Preclinical Candidate Selection Tox_Studies->Candidate

A generalized workflow for antimalarial drug discovery and development.

References

Application Notes and Protocols: Designing Piperidine-Based Inhibitors for Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Platelet aggregation is a critical process in hemostasis, the body's natural response to vascular injury to prevent bleeding. However, abnormal or excessive platelet activation can lead to the formation of pathological thrombi, obstructing blood flow and causing severe cardiovascular events such as myocardial infarction and ischemic stroke.[1] Consequently, inhibiting platelet aggregation is a key therapeutic strategy for the prevention and treatment of thrombotic diseases.[2] The piperidine scaffold is a prevalent heterocyclic motif in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[3] This document provides detailed guidelines on the design principles, mechanisms of action, and experimental evaluation of novel piperidine-based inhibitors of platelet aggregation.

2. Design Principles and Structure-Activity Relationship (SAR)

The design of potent piperidine-based antiplatelet agents hinges on a clear understanding of their structure-activity relationships (SAR). Studies on piperidine-3-carboxamides (nipecotamides) have revealed several key structural features that govern their inhibitory activity.[4][5]

  • Substitution on the Piperidine Ring: A substituent at the 3-position of the piperidine ring is crucial for antiplatelet activity, with an amide group being the preferred functionality.[4] Conversely, substitution at the 2-position or disubstitution at the 3- and 5-positions generally leads to a decrease in activity.[4]

  • Role of Hydrophobicity and Steric Factors: The hydrophobic character of the molecule significantly influences its activity. For instance, in a series of 1-alkyl-3-(N,N-diethylcarbamoyl)piperidines, optimal activity was observed with a decyl group at the N1 position.[4] Steric factors also play a critical role in determining the potency of these compounds.[4]

  • Dimeric Structures: Compounds featuring two nipecotoyl rings, such as bis-nipecotamidoalkanes, are generally more potent than their monomeric counterparts.[4] Optimal activity is often achieved when the two nitrogen atoms of the piperidine rings are separated by a specific distance, approximately 7 Å, and connected by an aralkyl group.[4] This suggests that these inhibitors may interact with two anionic sites on platelets that are separated by this distance.[4]

  • Lipophilicity and Phenyl Ring Electronics: For nipecotoyl anilides, a quantitative structure-activity relationship (QSAR) study has shown that increased lipophilicity and higher electron density on the phenyl ring enhance antiplatelet activity.[6] Derivatives with substituents at the para position of the phenyl ring are significantly more active than those with meta-substitution.[6]

3. Mechanism of Action: Targeting Arachidonic Acid Metabolism

A well-studied example of a piperidine-containing natural product is piperine, the major alkaloid from black pepper.[7] Its mechanism of action provides valuable insight into potential targets for designed piperidine inhibitors. Piperine inhibits platelet aggregation by targeting specific enzymes within the arachidonic acid (AA) metabolic pathway, rather than by antagonizing thromboxane receptors directly.[8]

The key steps in this pathway and the inhibitory action of piperine are:

  • Platelet Agonist Stimulation: Agonists like collagen bind to platelet receptors, initiating intracellular signaling.

  • cPLA2 Activation: This signaling activates cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid (AA) from the platelet membrane.[7]

  • AA Metabolism: The liberated AA is then metabolized by two key enzymes:

    • Cyclooxygenase-1 (COX-1): Converts AA into prostaglandin H2 (PGH2).

    • Thromboxane A2 Synthase: Converts PGH2 into Thromboxane A2 (TXA2).[7]

  • TXA2 Signaling: TXA2 is a potent platelet agonist that is released from the platelet and binds to thromboxane receptors on its own surface and on other platelets, leading to further activation and aggregation.

Piperine exerts its effect by significantly inhibiting the activities of cPLA2 and Thromboxane A2 synthase , while having no effect on COX-1.[7][8] This dual inhibition effectively suppresses the production of TXA2, thereby blocking a major pathway for platelet activation and aggregation.[8]

G Mechanism of Piperine Inhibition in Platelet Aggregation Agonist Platelet Agonist (e.g., Collagen) cPLA2 cPLA2 Agonist->cPLA2 Activates Membrane Membrane Phospholipids Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Liberates COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TXAS->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes Piperine Piperine (Inhibitor) Piperine->cPLA2 Inhibits Piperine->TXAS Inhibits

Caption: Signaling pathway of piperine-mediated inhibition of platelet aggregation.

4. Data Presentation: Inhibitory Potency

The inhibitory potency of piperidine-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Compound Name/ClassAgonistIC50 ValueReference
PiperineCollagen158.0 µM[8]
PiperineArachidonic Acid (AA)134.2 µM[8]
4-hexyloxyanilide of nipecotic acidAdenosine Diphosphate (ADP)~40 µM[6][9]
PD5Platelet-Activating Factor60 µM[10]
Aspirin (Comparator)Adrenaline~60 µM[6]
Aspirin (Comparator)Platelet-Activating Factor150 µM[10]
PD5: 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide

5. Experimental Protocols

Evaluating the efficacy of newly designed inhibitors requires robust in vitro and in vivo assays.

Protocol 1: In Vitro Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[11][12] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[13]

G Workflow for In Vitro Light Transmission Aggregometry (LTA) cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Collect Whole Blood (3.2% Sodium Citrate) Centrifuge1 2. Centrifuge (Low Speed) (e.g., 150g, 10 min) Blood->Centrifuge1 PRP 3. Collect Supernatant (PRP) Centrifuge1->PRP Centrifuge2 4. Centrifuge Pellet (High Speed) (e.g., 1500g, 10 min) Centrifuge1->Centrifuge2 Setup 6. Set up Aggregometer (Calibrate with PRP=0%, PPP=100%) PRP->Setup PPP 5. Collect Supernatant (PPP) Centrifuge2->PPP PPP->Setup Incubate 7. Incubate PRP with Inhibitor or vehicle at 37°C Setup->Incubate Agonist 8. Add Agonist (e.g., ADP, Collagen) Incubate->Agonist Record 9. Record Light Transmission (Maximal Aggregation %) Agonist->Record Calculate 10. Calculate % Inhibition Record->Calculate IC50 11. Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the LTA platelet aggregation assay.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate anticoagulant (ratio 9:1).[13]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150 x g) for 10-15 minutes at room temperature.[14] Carefully collect the upper platelet-rich plasma (PRP) layer.

  • PPP Preparation: Re-centrifuge the remaining blood pellet at a high speed (e.g., 1500-2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.[14]

  • Assay Procedure:

    • Set up a light transmission aggregometer, calibrating the instrument with PRP (0% transmission) and PPP (100% transmission).[13]

    • Pipette PRP into a cuvette with a magnetic stir bar and place it in the 37°C incubation well of the aggregometer.[8]

    • Add the piperidine inhibitor (at various concentrations) or its vehicle (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 3-5 minutes).[8]

    • Induce aggregation by adding a platelet agonist such as ADP (e.g., 5-20 µM), collagen (e.g., 1-5 µg/mL), or arachidonic acid (e.g., 100-500 µM).[8][14]

    • Record the change in light transmission for 5-10 minutes to determine the maximal aggregation percentage.[8]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Protocol 2: In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model

Animal models are essential for evaluating the antithrombotic efficacy and safety of lead compounds in a physiological setting.[1][15] The ferric chloride (FeCl₃)-induced thrombosis model is a widely used method to assess antiplatelet agents in vivo.[16][17]

G Workflow for In Vivo FeCl₃-Induced Thrombosis Model cluster_prep Pre-Surgical Preparation cluster_surgery Surgical Procedure & Injury cluster_monitor Thrombosis Monitoring Dosing 1. Administer Inhibitor or Vehicle to Animal (e.g., Mouse, Rat) Anesthesia 2. Anesthetize Animal Dosing->Anesthesia Expose 3. Surgically Expose Artery (e.g., Carotid Artery) Anesthesia->Expose FlowProbe 4. Place Flow Probe to Monitor Blood Flow Expose->FlowProbe FeCl3 5. Apply FeCl₃-Saturated Paper to Artery Surface FlowProbe->FeCl3 Monitor 6. Continuously Monitor Blood Flow FeCl3->Monitor Occlusion 7. Record Time to Occlusion (TTO) Monitor->Occlusion Thrombus 8. (Optional) Excise and Weigh Thrombus Occlusion->Thrombus

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-dimethylpiperidine-3-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N,N-dimethylpiperidine-3-carboxamide hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Amide Coupling Step

Question: We are experiencing a low yield during the amide coupling of N-Boc-piperidine-3-carboxylic acid and dimethylamine. What are the potential causes and how can we improve the yield?

Answer: Low yields in amide coupling reactions are a common issue and can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated for the nucleophilic attack by dimethylamine.

    • Solution: Ensure your coupling reagent is of high quality and used in the correct stoichiometric amount. For instance, when using carbodiimides like EDC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more reactive HOBt ester intermediate.[1][2] Uronium-based reagents like HATU are often more efficient but also more expensive.[3][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: Most amide coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature.[5] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent.[6] DMF and DCM are common choices.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[5]

  • Base Selection and Stoichiometry: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride salt if used.

    • Solution: A non-nucleophilic tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[5] Ensure at least two equivalents of the base are used if starting from an amine salt.

  • Purity of Reactants: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use high-purity N-Boc-piperidine-3-carboxylic acid and dimethylamine. If using a solution of dimethylamine, ensure its concentration is accurately known.

Issue 2: Difficulty in Purifying the Final Product

Question: We are facing challenges in purifying N,N-dimethylpiperidine-3-carboxamide, particularly after the coupling reaction and before hydrochloride salt formation. What are the recommended purification strategies?

Answer: Purifying piperidine-containing compounds can be challenging due to their basic nature. Here are some strategies to overcome these difficulties:

  • Column Chromatography Issues (Tailing): The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is a common choice to suppress the interaction with silica gel.[8]

      • Alternative Stationary Phases: Consider using basic alumina or amine-functionalized silica gel for chromatography.[8]

  • Aqueous Work-up Challenges: Emulsion formation can occur during the extraction process.

    • Solution: Use a brine wash (saturated aqueous NaCl) to break up emulsions. Ensure the pH of the aqueous layer is appropriately adjusted to ensure the product is in the organic phase.

  • Removal of Coupling Reagent Byproducts:

    • EDC: The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[9]

    • DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be removed by filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of piperidine carboxamides?

A1: The most prevalent side reactions include:

  • Racemization: If a chiral center is present, loss of stereochemical integrity can occur, particularly with prolonged reaction times or high temperatures. The use of racemization-suppressing additives like HOBt or HOAt is recommended.[11]

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization that is more common with piperidine-2-carboxamides but can still be a minor byproduct in the synthesis of 3-carboxamides.[8]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is a common byproduct that can be difficult to remove.[9]

Q2: Which coupling reagent is best for the synthesis of N,N-dimethylpiperidine-3-carboxamide?

A2: The choice of coupling reagent depends on factors like cost, desired yield, and the scale of the reaction.

  • EDC/HOBt: This is a cost-effective and widely used combination that generally provides good yields.[9][12]

  • HATU: This is a more reactive and often more efficient coupling reagent, which can lead to shorter reaction times and higher yields, especially for sterically hindered substrates. However, it is more expensive.[3][13]

  • DCC: While effective, the removal of the dicyclohexylurea (DCU) byproduct can be problematic, especially on a large scale.[10]

A comparison of common coupling reagents is provided in the table below.

Q3: How do I form the hydrochloride salt of N,N-dimethylpiperidine-3-carboxamide?

A3: The hydrochloride salt is typically formed by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) or by bubbling anhydrous HCl gas through the solution. The salt will precipitate out of the solution and can be collected by filtration.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventTypical Reaction Time (h)Typical Yield (%)Notes
EDCHOBtDIPEA/TEADMF or DCM4 - 2475 - 90Cost-effective and widely used. The urea byproduct is water-soluble, facilitating purification.[12]
HATUNoneDIPEADMF2 - 685 - 95Highly efficient, especially for difficult couplings, but more expensive.[3][12]
DCCDMAP (cat.)NoneDCM12 - 2470 - 85Effective, but the DCU byproduct is insoluble and requires removal by filtration.[10]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N,N-dimethylpiperidine-3-carboxamide via EDC/HOBt Coupling

  • Reaction Setup: To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and dimethylamine (2.0 M in THF, 1.1 eq).

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a mobile phase containing 0.5% triethylamine to prevent tailing) to obtain the desired amide.

Protocol 2: Synthesis of N-Boc-N,N-dimethylpiperidine-3-carboxamide via HATU Coupling

  • Activation: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]

  • Amine Addition: Add dimethylamine (2.0 M in THF, 1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc-N,N-dimethylpiperidine-3-carboxamide in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add an excess of 4M HCl in dioxane and stir at room temperature for 1-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • Isolation of the Salt: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt. It can be further purified by trituration with a non-polar solvent like diethyl ether or by recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N,N-dimethylpiperidine-3-carboxamide cluster_purification_deprotection Purification and Deprotection cluster_salt_formation Salt Formation start N-Boc-piperidine-3-carboxylic acid + Dimethylamine coupling Amide Coupling (e.g., EDC/HOBt or HATU) start->coupling boc_product N-Boc-N,N-dimethyl- piperidine-3-carboxamide coupling->boc_product purification1 Purification (Column Chromatography) boc_product->purification1 deprotection Boc Deprotection (HCl in Dioxane) purification1->deprotection free_base N,N-dimethylpiperidine- 3-carboxamide (Free Base) deprotection->free_base salt_formation Hydrochloride Salt Formation (HCl) free_base->salt_formation final_product N,N-dimethylpiperidine-3- carboxamide Hydrochloride salt_formation->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Amide Coupling? cause1 Inadequate Acid Activation start->cause1 Yes cause2 Suboptimal Reaction Conditions start->cause2 Yes cause3 Incorrect Base Stoichiometry start->cause3 Yes cause4 Impure Reactants start->cause4 Yes solution1 Use High-Quality Coupling Reagents (e.g., HATU) or Additives (HOBt) cause1->solution1 solution2 Ensure Anhydrous Conditions, Optimize Temperature and Time cause2->solution2 solution3 Use Non-Nucleophilic Base (e.g., DIPEA) in Correct Amount cause3->solution3 solution4 Purify Starting Materials cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low yield in the amide coupling step.

References

purification strategies for N,N-dimethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of N,N-dimethylpiperidine-3-carboxamide hydrochloride, a key building block for researchers in drug development and chemical synthesis.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent system, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration, leading to product loss.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. Consider solvent/anti-solvent systems.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization.
Product Fails to Crystallize - The solution is not supersaturated.- The presence of significant impurities is inhibiting crystal lattice formation.- The cooling process is too rapid.- Concentrate the solution by carefully evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Oily Precipitate Forms Instead of Crystals - The compound's melting point is lower than the boiling point of the solvent.- High levels of impurities are present.- Switch to a lower-boiling point solvent or a different solvent system.- Perform a preliminary purification step, such as a liquid-liquid extraction or column chromatography, to remove major impurities before recrystallization.
Discolored Crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
Incomplete Dissolution in Hot Solvent - Insufficient solvent was used.- The compound is sparingly soluble in the chosen solvent.- Insoluble impurities are present.- Gradually add more hot solvent until the compound dissolves.- If the compound remains insoluble even with a large volume of solvent, a different solvent system is required.- If a small amount of solid remains, it may be an insoluble impurity. Proceed with hot filtration to remove it.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvent systems for the recrystallization of this compound?

A1: While optimal solvent systems should be determined experimentally, good starting points for hydrochloride salts like this compound include polar protic solvents or mixtures thereof. Commonly effective systems are ethanol, isopropanol, or mixtures of ethanol/ethyl acetate or methanol/diethyl ether. The goal is to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold.

Q2: My purified product has a broad melting point range. What does this indicate?

A2: A broad melting point range is typically an indication of impurities. The presence of impurities disrupts the crystal lattice of the solid, leading to melting over a range of temperatures rather than at a sharp point. Further purification steps, such as a second recrystallization, may be necessary.

Q3: What are the potential impurities in this compound?

A3: Potential impurities can originate from the starting materials or side reactions during synthesis. These may include unreacted starting materials (e.g., piperidine-3-carboxamide, methylating agents), by-products from side reactions, or residual solvents from the reaction or initial work-up.

Q4: How can I effectively dry the purified crystals?

A4: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining mother liquor. The crystals can then be dried in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent. For highly hygroscopic compounds, drying over a desiccant such as phosphorus pentoxide under high vacuum is recommended.

Experimental Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/ethyl acetate)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and stir for a few minutes.

  • Hot Filtration: Reheat the solution to boiling. If charcoal was added, or if insoluble impurities are present, perform a hot filtration using a pre-heated Buchner funnel to remove the charcoal and/or impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

The following table presents hypothetical solubility data for this compound in various solvents to guide solvent selection for purification.

Solvent Solubility at 25°C ( g/100 mL) Solubility at 78°C ( g/100 mL) Purity after Recrystallization (%) Typical Recovery Yield (%)
Water25> 10098.565
Ethanol55099.280
Isopropanol23599.585
Ethyl Acetate< 0.11--
Acetone0.5599.070

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Completely Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (if needed) dissolved_product->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Vacuum Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Workflow for the purification of this compound.

Technical Support Center: Synthesis of Piperidine-3-Carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of piperidine-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of piperidine-3-carboxamide?

A1: Common impurities include unreacted starting materials (piperidine-3-carboxylic acid and the amine), byproducts from coupling reagents (e.g., N-acylurea from EDC), diketopiperazine (DKP) formed from intramolecular cyclization, over-acylated products, and N-oxides of the piperidine ring. Racemization of chiral centers, if present, is also a significant concern.[1][2][3][4]

Q2: How can I minimize the formation of the N-acylurea byproduct when using EDC as a coupling agent?

A2: The N-acylurea is a common byproduct of carbodiimide-mediated couplings.[2][3] Its formation can be minimized by adding an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[5]

Q3: What causes racemization and how can it be prevented?

A3: Racemization can occur during the activation of the carboxylic acid, proceeding through the formation of an oxazolone intermediate, especially when using certain coupling reagents or excess base. To minimize racemization, it is advisable to use milder coupling agents and non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA). The addition of racemization suppressants like HOAt (1-hydroxy-7-azabenzotriazole) is also highly effective.[1]

Q4: My piperidine starting material has a yellow tint. Is it still usable?

A4: A yellow discoloration in piperidine is often indicative of oxidation products.[6] For non-critical applications, it might be usable, but for reactions sensitive to impurities, purification by distillation is recommended to remove these and other potential contaminants.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of piperidine-3-carboxamide.

Observed Problem Potential Cause Recommended Solution Analytical Indication
Low yield of desired product Incomplete reaction.- Ensure all reagents are anhydrous. - Increase reaction time or temperature moderately. - Use a slight excess of the amine component.TLC or HPLC analysis shows significant amounts of unreacted starting materials.
Poor activation of the carboxylic acid.- Use a more efficient coupling agent (e.g., HATU for difficult couplings). - Pre-activate the carboxylic acid with the coupling agent for 5-15 minutes before adding the amine.[1]TLC or HPLC shows a large amount of unreacted carboxylic acid.
Presence of a major byproduct with a higher molecular weight Over-acylation of the product.- Use a less reactive acylating agent. - Employ milder reaction conditions (e.g., lower temperature). - If other nucleophilic groups are present, consider protecting them.[1]Mass spectrometry shows a peak corresponding to the mass of the product plus the mass of the acyl group.
Formation of a guanidinium byproduct (with HATU/HBTU).- Avoid using a large excess of the coupling reagent. - Pre-activate the carboxylic acid before adding the amine.[1]Mass spectrometry reveals a byproduct with a mass corresponding to the amine plus a tetramethylguanidinium group.
Difficult purification Formation of urea byproducts (e.g., DCU from DCC).- If using DCC, the byproduct (DCU) is largely insoluble in many organic solvents and can be removed by filtration. For residual amounts, recrystallization from acetonitrile can be effective.[7] - Use a coupling agent with a water-soluble byproduct, such as EDC, to simplify workup through aqueous extraction.[8][9]Presence of characteristic signals for the urea byproduct in NMR or a distinct peak in HPLC.
Product is a mixture of stereoisomers Racemization during the coupling step.- Add a racemization suppressant like HOAt to the reaction mixture. - Use a non-nucleophilic base such as DIPEA instead of triethylamine. - Perform the reaction at a lower temperature.Chiral HPLC analysis shows multiple peaks for the product.

Experimental Protocols

General Procedure for the Synthesis of Piperidine-3-Carboxamide using EDC/HOBt

This protocol describes a general method for the amide coupling of piperidine-3-carboxylic acid with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Piperidine-3-carboxylic acid

  • Amine of choice

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidine-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and DIPEA (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure piperidine-3-carboxamide.

Impurity Profile and Characterization

The following table summarizes the common impurities, their likely origin, and key analytical data for identification.

Impurity Structure Formation Mechanism Typical Analytical Data (Illustrative)
Diketopiperazine (DKP) Diketopiperazine structureIntramolecular cyclization of an activated piperidine-3-carboxylic acid intermediate or the product.MS: [M+H]+ corresponding to the cyclic dipeptide. NMR: Absence of amide N-H protons, characteristic shifts for the cyclic structure.
N-Acylurea N-Acylurea structureRearrangement of the O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC.[2][3][4]MS: [M+H]+ corresponding to the carboxylic acid + EDC. NMR: Presence of signals corresponding to the EDC backbone.
Over-acylated Product Over-acylated product structureFurther acylation of the amide nitrogen of the product.MS: [M+H]+ corresponding to the product + acyl group. NMR: Absence of the amide N-H proton and additional signals for the second acyl group.
Piperidine-3-carboxamide N-oxide N-oxide structureOxidation of the piperidine nitrogen by oxidizing agents or atmospheric oxygen.MS: [M+H]+ corresponding to the product + 16 amu. NMR: Downfield shift of the protons adjacent to the N-oxide.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents 1. Combine Piperidine-3-carboxylic acid, Amine, HOBt, DIPEA in DMF cooling 2. Cool to 0 °C reagents->cooling edc_addition 3. Add EDC cooling->edc_addition reaction 4. Stir at RT for 12-24h edc_addition->reaction extraction 5. Aqueous Extraction reaction->extraction drying 6. Dry Organic Layer extraction->drying concentration 7. Concentrate drying->concentration purification 8. Column Chromatography or Recrystallization concentration->purification product Pure Piperidine-3-carboxamide purification->product

Caption: A typical experimental workflow for the synthesis of piperidine-3-carboxamide.

impurity_formation Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + EDC EDC EDC Amine Amine Desired Amide Product Desired Amide Product O-Acylisourea Intermediate->Desired Amide Product + Amine N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct Rearrangement

Caption: Formation pathway of the desired amide and the N-acylurea byproduct.

troubleshooting_logic start Problem with Synthesis? low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents optimize_conditions Optimize Reaction Time/Temp low_yield->optimize_conditions identify_impurity Identify Impurity (MS, NMR) impure_product->identify_impurity change_coupling_agent Consider Different Coupling Agent optimize_conditions->change_coupling_agent adjust_workup Adjust Workup/Purification identify_impurity->adjust_workup use_additives Use Additives (HOBt, HOAt) identify_impurity->use_additives

References

Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during coupling reactions with sterically hindered piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions involving piperidine derivatives where steric hindrance is a major challenge?

A1: Steric hindrance can significantly impede several crucial coupling reactions with piperidine derivatives. The most common include:

  • Buchwald-Hartwig Amination: N-arylation of the piperidine nitrogen, especially with bulky aryl or heteroaryl halides, can be difficult due to the reduced accessibility of the nitrogen's lone pair.[1] This is a common issue when dealing with sterically demanding substrates.[1]

  • Suzuki-Miyaura Coupling: Forming a carbon-carbon bond between a sterically hindered piperidine derivative (e.g., substituted at the 2- and 6-positions) and a bulky coupling partner is often challenging. The steric bulk can obstruct the key steps of the catalytic cycle.[2]

  • Amide Coupling (Acylation): Acylating the piperidine nitrogen with bulky acylating agents can be difficult. This is a critical step in the synthesis of many pharmacologically active molecules.[1]

  • N-Alkylation: Introducing bulky alkyl groups onto the piperidine nitrogen can be slow or incomplete due to steric clashes.[3]

Q2: My N-arylation reaction of a substituted piperidine is resulting in low yields. What are the initial troubleshooting steps?

A2: Low yields in N-arylation reactions, particularly palladium-catalyzed Buchwald-Hartwig aminations, are frequently encountered with sterically demanding substrates.[1] A logical troubleshooting workflow should be followed to address this issue.

Q3: Which catalyst systems are recommended for coupling reactions with sterically hindered piperidine derivatives?

A3: For sterically hindered substrates, standard catalyst systems are often ineffective.[2] The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active catalytic species and facilitate the reductive elimination step.[4][5][6]

  • For Buchwald-Hartwig Amination: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or cataCXium families are often effective.[4][7] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[2]

  • For Suzuki-Miyaura Coupling: Bulky phosphine ligands like SPhos, XPhos, and RuPhos are excellent choices.[2] For particularly challenging couplings, specialized ligands such as BI-DIME or AntPhos may be necessary.[2][8]

It is highly recommended to perform a small-scale screen of different ligands to identify the optimal one for your specific substrates.[4]

Q4: How can I prevent the formation of common side products in coupling reactions with piperidines?

A4: Side product formation is a common issue. Key strategies to minimize them include:

  • Over-alkylation in N-alkylation: This leads to quaternary ammonium salts. Using a syringe pump for slow addition of the alkyl halide can help maintain a low concentration and minimize this side reaction.[3]

  • Homocoupling in Suzuki Reactions: This can occur with highly reactive aryl halides. Optimizing the catalyst-to-ligand ratio and ensuring strict inert conditions can help.[7]

  • Hydrodehalogenation: The reduction of the aryl halide. This can often be suppressed by the careful choice of ligand and base combination and maintaining an inert atmosphere.[3]

Troubleshooting Guides

Guide 1: Low or No Yield in Buchwald-Hartwig Amination

If you are observing low or no yield in your Buchwald-Hartwig amination of a sterically hindered piperidine, consider the following potential causes and solutions.

Potential Cause Recommended Solutions Rationale
Catalyst Deactivation Ensure rigorous exclusion of air and moisture by using anhydrous, deoxygenated solvents and maintaining an inert atmosphere (Argon or Nitrogen).[3][4][7] Purify reagents, especially the amine.[4]The active Pd(0) catalyst is sensitive to oxygen and can be deactivated, halting the catalytic cycle.[7]
Inefficient Catalyst System Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[7] Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) for more consistent results.[7]Standard ligands like PPh₃ are often ineffective for hindered substrates. Bulky ligands promote the formation of the active catalyst and facilitate reductive elimination.[2][6]
Inappropriate Base Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[7][9] Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.[7]A strong base is crucial for deprotonating the piperidine and facilitating the formation of the palladium-amide intermediate.[7]
Suboptimal Reaction Temperature Gradually increase the reaction temperature (typically 80-110 °C).[9] Monitor for potential catalyst decomposition at higher temperatures.[7]Sterically hindered substrates often require more thermal energy to overcome activation barriers.[8]
Poor Solubility Screen different anhydrous, non-polar aprotic solvents such as toluene or dioxane to ensure all reactants are soluble at the reaction temperature.[8][9]Insoluble reagents will lead to a heterogeneous reaction mixture and poor reaction rates.
Guide 2: Incomplete Suzuki-Miyaura Coupling

For incomplete Suzuki-Miyaura couplings involving sterically hindered piperidine derivatives, the following troubleshooting steps are recommended.

Potential Cause Recommended Solutions Rationale
Ineffective Ligand Switch from standard ligands (e.g., PPh₃) to bulkier, more electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[2][8] For extremely hindered substrates, consider specialized ligands like AntPhos or BI-DIME.[2][8]Bulky ligands promote the formation of a more reactive, monoligated palladium(0) species, which is necessary for the oxidative addition of hindered aryl halides and accelerates reductive elimination.[2][8]
Inappropriate Base and Solvent Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] For less reactive aryl chlorides, a stronger base like potassium tert-butoxide (t-BuOK) may be needed.[8] Pair the base with an anhydrous, non-polar aprotic solvent like toluene or dioxane.[8]The base activates the boronic acid for transmetalation. The solvent and base often work in concert to facilitate this step.[2]
Insufficient Reaction Temperature Increase the reaction temperature, potentially up to 100-140 °C for very challenging couplings.[8] Microwave irradiation can also be used to rapidly heat the reaction.[8]Higher temperatures can help overcome the activation energy barriers associated with sterically demanding substrates.[8]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Piperidine

This protocol outlines a general procedure for the N-arylation of a piperidine derivative with an aryl halide, optimized for sterically hindered substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Piperidine derivative (1.2-1.5 eq)[3]

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)[3]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[3]

  • Schlenk flask or similar glassware for inert atmosphere techniques

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and base to a Schlenk flask.[3]

  • Add the aryl halide and a stir bar.[3]

  • Evacuate and backfill the flask with inert gas (repeat 3 times).[3]

  • Add the anhydrous, degassed solvent via syringe, followed by the piperidine derivative.[7]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[7][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding water.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][7]

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Hindered Piperidine Derivative

This protocol provides a starting point for the Suzuki-Miyaura coupling of a sterically hindered piperidine-containing substrate.

Materials:

  • Hindered aryl/heteroaryl halide (1.0 eq)

  • Boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)[2]

  • Anhydrous solvent (e.g., Toluene/water mixture)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add the aryl halide and boronic acid.

  • Evacuate and backfill with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent.

  • Heat the mixture with stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizations

Troubleshooting_Buchwald_Hartwig start Low Yield in N-Arylation check_reagents Assess Reagent Quality start->check_reagents check_conditions Check Reaction Conditions temp_choice Increase Temperature (80-110 °C) check_conditions->temp_choice Optimal Temperature? solubility_issue Screen Alternative Anhydrous Solvents (Toluene, Dioxane) check_conditions->solubility_issue Solubility Issues? check_catalyst Evaluate Catalyst System ligand_choice Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) check_catalyst->ligand_choice Appropriate Ligand? base_choice Use Strong, Non-nucleophilic Base (e.g., NaOtBu) check_catalyst->base_choice Appropriate Base? inert_atmosphere Ensure Rigorous Inert Atmosphere (Ar/N2) check_reagents->inert_atmosphere Inert Atmosphere? dry_reagents Use Anhydrous & Degassed Solvents/Reagents check_reagents->dry_reagents Reagents/Solvent Dry? inert_atmosphere->check_catalyst dry_reagents->check_catalyst ligand_choice->check_conditions base_choice->check_conditions end Improved Yield temp_choice->end solubility_issue->end

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination reactions.

Suzuki_Coupling_Workflow start Start: Suzuki Coupling with Sterically Hindered Substrates reagent_prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_prep catalyst_prep 2. Catalyst System Setup (Pd source + Bulky Ligand) reagent_prep->catalyst_prep reaction_setup 3. Reaction Assembly (Under Inert Atmosphere) catalyst_prep->reaction_setup reaction_execution 4. Reaction Execution (Heating and Monitoring) reaction_setup->reaction_execution workup 5. Workup and Purification reaction_execution->workup analysis 6. Product Analysis workup->analysis low_yield Low Yield? analysis->low_yield optimize Optimize: - Ligand (e.g., XPhos) - Base (e.g., K3PO4) - Temperature (↑) low_yield->optimize Yes end Successful Coupling low_yield->end No optimize->catalyst_prep

Caption: Experimental workflow for Suzuki-Miyaura coupling with troubleshooting loop.

References

Technical Support Center: N,N-Dimethylpiperidine-3-carboxamide Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of N,N-dimethylpiperidine-3-carboxamide hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental work.

Troubleshooting Guide & FAQs

Q1: My solution of this compound turned slightly yellow after a few days at room temperature. What could be the cause?

A1: A slight discoloration to yellow could be an indication of minor degradation. While this compound is expected to be relatively stable at room temperature in a neutral aqueous solution, prolonged exposure to light or trace impurities in the solvent could initiate degradation. It is recommended to store solutions protected from light and to use high-purity solvents. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: I am seeing a new peak in my HPLC chromatogram after leaving my solution in an acidic buffer overnight. What is the likely degradation product?

A2: Under acidic conditions, particularly with heating, the most probable degradation pathway for this compound is hydrolysis of the tertiary amide bond. This would result in the formation of piperidine-3-carboxylic acid and dimethylamine. The appearance of a new peak in your HPLC analysis likely corresponds to one of these degradation products.

Q3: Can I expect significant degradation if I use this compound in a reaction with a strong oxidizing agent?

A3: Yes, the piperidine ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of various oxidation products, including N-oxides or dehydrogenated species. It is crucial to consider the compatibility of this compound with strong oxidizers in your experimental design. If an oxidizing agent is necessary, a thorough analysis of the post-reaction mixture for potential degradation products is recommended.

Q4: Is this compound sensitive to light?

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For short-term use, solutions can typically be stored at room temperature, protected from light. For longer-term storage, it is recommended to store solutions at 2-8 °C. If the solvent is aqueous, consider sterile filtering the solution to prevent microbial growth. The stability of the compound will also depend on the pH of the solution; neutral to slightly acidic conditions are generally preferred for the stability of the hydrochloride salt.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table presents hypothetical data based on the general stability of structurally similar compounds. This table is for illustrative purposes to guide researchers in designing their own stability studies.

ConditionTemperature (°C)DurationPutative Degradation (%)Potential Degradation Products
0.1 M HCl6024 hours5-10%Piperidine-3-carboxylic acid, Dimethylamine
0.1 M NaOH6024 hours2-5%Piperidine-3-carboxylic acid, Dimethylamine
3% H₂O₂2524 hours1-3%N-oxide derivatives, Dehydrogenated species
UV Light (254 nm)258 hours< 2%Photodegradation products
Ambient Light257 days< 1%Minor unspecified degradants
Thermal (in water)8048 hours1-2%Minor unspecified degradants

Experimental Protocols

Protocol for a Forced Hydrolysis Study:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of deionized water.

  • Incubation: Incubate all three solutions, along with a control sample of the stock solution, at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method (e.g., HPLC-UV).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualizations

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for assessing the stability of this compound.

cluster_degradation Plausible Hydrolytic Degradation Pathway parent N,N-dimethylpiperidine- 3-carboxamide hydrochloride prod1 Piperidine-3-carboxylic acid parent->prod1 Acid/Base Hydrolysis prod2 Dimethylamine parent->prod2 Acid/Base Hydrolysis

Caption: Plausible hydrolytic degradation pathway.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability- Indicating Method (e.g., HPLC) neutralize->analyze end Identify & Quantify Degradants analyze->end

Caption: General experimental workflow for stability testing.

Technical Support Center: Managing the Solubility of Piperidine-Based Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the solubility of piperidine-based compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my piperidine-based compounds often exhibit poor solubility in aqueous buffers?

Piperidine-based compounds can have limited aqueous solubility due to a combination of factors. The piperidine ring itself is a basic, cyclic amine, and its protonation state is pH-dependent. At physiological pH (around 7.4), the piperidine nitrogen is often protonated, which can increase solubility. However, the overall solubility is heavily influenced by the rest of the molecule's structure. Large, hydrophobic substituents can significantly decrease water solubility, leading to precipitation in aqueous buffers.

Q2: What is the first step I should take when I encounter a solubility issue with a new piperidine-based compound?

The first step is to perform a preliminary solubility assessment. This typically involves a simple kinetic solubility assay to determine the apparent solubility in your primary buffer system (e.g., Phosphate-Buffered Saline - PBS). This initial data will help you understand the extent of the solubility challenge and guide your subsequent optimization strategies.

Q3: Can changing the pH of the buffer improve the solubility of my piperidine compound?

Yes, adjusting the pH can be a very effective strategy. Since piperidine is a weak base, its solubility is often pH-dependent. Lowering the pH of the buffer will increase the proportion of the protonated, more soluble form of the piperidine moiety. However, it is crucial to consider the pH stability of your compound and the requirements of your downstream experiment (e.g., cell-based assays are sensitive to pH changes).

Q4: Are there any common buffer components that can negatively interact with piperidine-based compounds?

Certain buffer components can potentially interact with and reduce the solubility of piperidine-based compounds. For example, phosphate ions in PBS can sometimes form less soluble salts with positively charged compounds. If you suspect buffer-specific precipitation, it is advisable to test the solubility in alternative buffer systems like Tris-HCl or HEPES.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: My compound precipitates immediately upon addition to the aqueous buffer.

This indicates that the kinetic solubility of your compound in the chosen buffer is very low.

Troubleshooting Workflow:

A Compound precipitates immediately in buffer B Lower the final concentration A->B Is the concentration too high? C Prepare a high-concentration stock in an organic solvent (e.g., DMSO, Ethanol) A->C Is the compound directly added to the buffer? H Still precipitates A->H D Sonication or Vortexing C->D After dilution from stock E Gentle Warming D->E I Solubility Improved E->I F Assess solubility in different buffer systems G Consider formulation strategies (co-solvents, cylcodextrins) F->G G->I H->F

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Reduce Concentration: Your target concentration may be above the solubility limit. Try preparing a dilution series to identify a workable concentration.

  • Use a Co-solvent: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing to facilitate dissolution. Be mindful of the final concentration of the organic solvent, as it can affect your experiment.

  • Physical Methods: Gentle warming or sonication can help to dissolve the compound. However, be cautious as this might lead to a supersaturated solution that could precipitate over time.

  • Change the Buffer: As mentioned in the FAQs, try alternative buffer systems like Tris or HEPES.

Issue 2: My compound is initially soluble but precipitates over time or after freeze-thaw cycles.

This suggests that you have a supersaturated solution or that the compound is unstable under the storage conditions.

Troubleshooting Steps:

  • Determine Thermodynamic Solubility: The compound's thermodynamic solubility, which is the true equilibrium solubility, might be lower than the initially observed kinetic solubility. A thermodynamic solubility assay is recommended.

  • pH Shift: If you are using a buffer with a pH close to the pKa of your compound, small shifts in pH upon freezing and thawing can lead to precipitation. Consider using a buffer with a stronger buffering capacity or a pH that is further from the pKa.

  • Storage Conditions: Store aliquots at -80°C to minimize freeze-thaw cycles. If the compound is light-sensitive, use amber tubes.

  • Salt Form: Investigate if different salt forms of your compound (e.g., hydrochloride, citrate) offer better long-term stability and solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the apparent solubility of a compound under specific conditions and is useful for a quick assessment.

Methodology:

  • Prepare a high-concentration stock solution of the piperidine-based compound in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add the DMSO stock solution to the aqueous buffer of interest (e.g., PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant (e.g., 1-2%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of a compound.

Methodology:

  • Add an excess amount of the solid piperidine-based compound to a vial containing the aqueous buffer of interest.

  • Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • This concentration represents the thermodynamic solubility.

Solubility Data

The following tables provide illustrative solubility data for hypothetical piperidine-based compounds to demonstrate how to present such data.

Table 1: Kinetic Solubility of Compound X in Various Buffers

Buffer SystempHKinetic Solubility (µM)Final DMSO (%)
PBS7.4251
Tris-HCl7.4401
Citrate5.0>2001

Table 2: Effect of Co-solvents on the Solubility of Compound Y in PBS (pH 7.4)

Co-solventConcentration (%)Apparent Solubility (µM)
None015
Ethanol550
PEG-400585
HP-β-CD2120

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate relevant concepts and workflows.

cluster_0 Solubility Enhancement Strategy A Initial Compound (Poorly Soluble) B pH Adjustment (e.g., lower pH) A->B C Co-solvent Addition (e.g., PEG-400) A->C D Use of Excipients (e.g., Cyclodextrins) A->D E Salt Form Selection A->E F Improved Solubility in Aqueous Buffer B->F C->F D->F E->F

Caption: Strategies for improving compound solubility.

cluster_1 Example Signaling Pathway Inhibition Ligand Ligand Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream Piperidine_Antagonist Piperidine-based Antagonist Piperidine_Antagonist->Receptor

Caption: Inhibition of a GPCR pathway by a piperidine antagonist.

potential side reactions in the synthesis of N,N-disubstituted carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during the synthesis of N,N-disubstituted carboxamides.

Troubleshooting Guides

This section offers solutions to common problems encountered during amide bond formation, focusing on identifying and mitigating side reactions.

Issue 1: Low or No Product Yield

Symptoms: The desired amide product is obtained in low yield or not at all, as indicated by analytical techniques such as TLC or LC-MS.

Possible Causes and Solutions:

  • Incomplete Activation of Carboxylic Acid: The coupling reagent may be inefficient or used in insufficient amounts.[1]

    • Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). Consider switching to a more powerful coupling agent like HATU for challenging substrates.[1]

  • Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and free the amine.[2]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1]

    • Solution: For sterically hindered substrates, consider using a more reactive coupling reagent or converting the carboxylic acid to an acyl fluoride, which is less sterically demanding.[1] Elevated temperatures may also be required.

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate.[1]

    • Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Presence of a Side Product with a Similar Polarity to the Starting Carboxylic Acid

Symptom: An unexpected spot appears on the TLC plate, and the mass spectrum of the crude product shows a mass corresponding to the N-acylurea adduct.

Cause: With carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea.[3]

Solutions:

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can trap the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement but still reactive enough to form the desired amide.[3][4]

  • Control Reaction Temperature: This side reaction is often temperature-dependent. Running the coupling reaction at lower temperatures (e.g., 0 °C) is recommended to minimize the formation of N-acylurea.[2]

  • Change Coupling Reagent: Phosphonium or uronium/aminium-based reagents (e.g., PyBOP, HATU) do not form N-acylurea byproducts and can be a suitable alternative.[5]

Issue 3: Detection of Diastereomers or Racemic Mixture in the Product

Symptom: When using a chiral carboxylic acid, HPLC or chiral chromatography analysis of the product shows the presence of more than one stereoisomer.

Cause: Racemization or epimerization can occur at the α-carbon of the carboxylic acid upon activation. The activation process increases the acidity of the α-proton, which can be abstracted by a base, leading to the formation of a planar and achiral 5(4H)-oxazolone intermediate.[6]

Solutions:

  • Choice of Coupling Reagent and Additives: Use coupling reagents known to suppress racemization. Additives like HOBt and its derivatives (e.g., HOAt, 6-Cl-HOBt) or OxymaPure are highly effective at minimizing racemization.[1][2] Some studies suggest that the simultaneous use of HOBt and Cu²⁺ ions can be particularly effective.[7]

  • Base Selection: The choice of base is critical. Weaker tertiary bases like N-methylmorpholine (NMM) or sym-collidine are recommended over stronger, more sterically hindered bases like DIPEA when there is a high risk of racemization.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.[8]

  • Solvent Effects: Polar solvents like DMF can sometimes increase the rate of epimerization.[8] In such cases, exploring less polar solvents like dichloromethane (DCM) may be beneficial.

Issue 4: Formation of a Capped Peptide Side Product with Uronium/Aminium Reagents

Symptom: When using uronium/aminium reagents like HATU or HBTU, a side product is observed where the N-terminal amine of a peptide has been capped, preventing further elongation.

Cause: This side reaction is known as guanidinylation. It occurs when the coupling reagent reacts directly with the amine nucleophile. This is more likely to happen if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow.[9][10]

Solutions:

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes) before adding the amine. This ensures that the reactive intermediate is formed before the amine is introduced, minimizing direct reaction with the coupling agent.[3][9]

  • Stoichiometry: Avoid using a large excess of the uronium/aminium reagent. Using equimolar amounts or a slight excess (e.g., 1.05 equivalents) is often sufficient and reduces the risk of this side reaction.[11]

  • Alternative Reagents: Phosphonium-based reagents like PyBOP do not cause guanidinylation and can be a good alternative for problematic couplings.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in amide coupling reactions?

A1: Several factors can contribute to low yields, but common culprits include incomplete activation of the carboxylic acid, protonation of the amine (making it non-nucleophilic), steric hindrance, and hydrolysis of the activated intermediate by water.[1] It is crucial to use anhydrous conditions, an appropriate base, and an effective coupling reagent for your specific substrates.[1]

Q2: How can I minimize racemization during the coupling of chiral carboxylic acids?

A2: To minimize racemization, you should use a coupling reagent system known for its low racemization potential, such as those including additives like HOBt or OxymaPure.[1] Additionally, using a weaker base like N-methylmorpholine (NMM) instead of DIPEA and running the reaction at a lower temperature can significantly help.[2][8]

Q3: I am using EDC to couple my acid and amine, but I see a significant amount of an N-acylurea side product. What should I do?

A3: The formation of N-acylurea is a known side reaction for carbodiimide reagents. To prevent this, add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to your reaction. These additives react with the initial O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and still readily reacts with the amine.[3] Performing the reaction at a lower temperature (0 °C) can also help.[2]

Q4: When should I choose a uronium/aminium salt like HATU over a carbodiimide like EDC?

A4: Uronium/aminium salts like HATU are generally more reactive and faster than carbodiimides.[5] They are an excellent choice for coupling sterically hindered amino acids or other challenging substrates where EDC/HOBt might be too slow or inefficient.[9] However, they are also more expensive and can have their own side reactions, such as guanidinylation, if not used correctly.[9]

Q5: What is the role of a base like DIPEA in an amide coupling reaction?

A5: A non-nucleophilic base like DIPEA serves two main purposes. First, it neutralizes the carboxylic acid, preventing it from protonating the amine and rendering it unreactive. Second, for uronium/aminium and phosphonium salt-mediated couplings, the base is required to facilitate the formation of the active ester intermediate.[2]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency and Epimerization in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in a model peptide synthesis, highlighting differences in crude product purity and the extent of epimerization.

Coupling ReagentClassCrude Purity (%)% Epimerization (Diastereomer)Key Observations
HATU Uronium/Aminium SaltHigh< 1%Consistently high purity with low epimerization.[5]
HCTU Uronium/Aminium SaltHigh1-2%Performance is very similar to HATU.[5]
HBTU Uronium/Aminium SaltModerate2-5%Generally effective but can lead to more impurities and higher epimerization compared to HATU and HCTU.[5]
PyBOP Phosphonium SaltModerate1-3%Good performance with low epimerization, but can result in additional impurities in the crude product.[5]
EDC/HOBt CarbodiimideModerate-High1-4%A classic, cost-effective system. The addition of HOBt is crucial for suppressing racemization.[7]
DCC/HOBt CarbodiimideModerate-High1-4%Similar to EDC/HOBt but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[2]

Note: The exact percentages can vary depending on the specific amino acids being coupled, reaction conditions (solvent, base, temperature), and analytical methods used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Side Reactions

This protocol is designed for efficient amide bond formation, particularly for challenging substrates, while minimizing guanidinylation.

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the non-nucleophilic base, such as DIPEA (2.0 equivalents).

  • Add the coupling reagent HATU (1.05 equivalents).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid. This step is crucial to prevent guanidinylation.[3]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 15-60 minutes.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Carbodiimide (EDC)-Mediated Amide Coupling with Suppression of N-Acylurea Formation and Racemization

This protocol utilizes HOBt to minimize common side reactions associated with EDC.

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • If the amine is provided as a salt, add a non-nucleophilic base (e.g., DIPEA, 1.0-2.0 equivalents) to the reaction mixture.

  • Add the amine (1.0 equivalent) to the reaction mixture at 0 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Synthesis_Pathway cluster_reactants Reactants RCOOH Carboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., OAt-ester, O-Acylisourea) RCOOH->ActivatedIntermediate Activation RNH2 Amine Amide N,N-Disubstituted Carboxamide (Product) RNH2->Amide Coupling CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Activation Base Base (e.g., DIPEA) Base->ActivatedIntermediate Activation ActivatedIntermediate->Amide Coupling

Caption: General workflow for N,N-disubstituted carboxamide synthesis.

Side_Reactions cluster_uronium Uronium Reagent Specific Activated_Intermediate Activated Intermediate Desired_Amide Desired Amide Activated_Intermediate->Desired_Amide Desired Pathway: Amine Attack Racemization Racemization/ Epimerization Activated_Intermediate->Racemization Side Pathway: α-Proton Abstraction N_Acylurea N-Acylurea (Carbodiimides) Activated_Intermediate->N_Acylurea Side Pathway: Rearrangement Guanidinylation Guanidinylation (Uronium Reagents) Uronium_Reagent Excess Uronium Reagent Uronium_Reagent->Guanidinylation Amine Free Amine Amine->Guanidinylation Side Pathway: Direct Reaction

Caption: Potential side reaction pathways in amide synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagents & Conditions (Anhydrous?, Fresh Reagents?) Start->Check_Reagents Identify_Side_Product Identify Side Product(s) (LC-MS, NMR) Check_Reagents->Identify_Side_Product Racemization Racemization/ Epimerization? Identify_Side_Product->Racemization NAcylurea N-Acylurea? Identify_Side_Product->NAcylurea Guanidinylation Guanidinylation? Identify_Side_Product->Guanidinylation Sol_Racemization Use Additive (HOBt, Oxyma) Lower Temperature Use Weaker Base (NMM) Racemization->Sol_Racemization Yes Sol_NAcylurea Add HOBt/NHS Lower Temperature Change to Phosphonium/ Uronium Reagent NAcylurea->Sol_NAcylurea Yes Sol_Guanidinylation Pre-activate Acid Use Stoichiometric Reagent Change to Phosphonium Reagent Guanidinylation->Sol_Guanidinylation Yes

Caption: Troubleshooting workflow for common side reactions.

References

degradation pathways of carboxamide compounds under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of carboxamide compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for carboxamide compounds under stress conditions? A1: The most common degradation pathway for carboxamides is the hydrolysis of the amide bond, which cleaves the molecule into its constituent carboxylic acid and amine.[1][2] This can be catalyzed by acid or base.[1][3] Other significant pathways include oxidation and photolysis, which can lead to a variety of degradation products depending on the specific structure of the compound and the stress conditions applied.[4][5]

Q2: What are the standard stress conditions recommended for forced degradation studies? A2: Forced degradation studies are essential for understanding the stability of a drug substance.[6][7] Regulatory guidance from the International Council for Harmonisation (ICH) suggests stressing the drug substance under a variety of conditions, including:

  • Acidic and Basic Hydrolysis: Using acids (e.g., HCl) and bases (e.g., NaOH) across a range of concentrations and temperatures.[4][8]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).[4][5]

  • Thermal Degradation: Exposing the compound to dry heat.[4][7]

  • Photolytic Degradation: Exposing the compound to a combination of visible and UV light.[4][9]

Q3: Which analytical technique is most suitable for a stability-indicating assay of carboxamide compounds? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a reverse-phase C18 column with UV detection, is the most common and reliable technique.[7][10] This method should be capable of separating the parent drug from all potential degradation products.[10] For the identification and structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[11][12]

Q4: What should I do if I do not observe any degradation during my experiment? A4: If you do not observe degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions to induce degradation, aiming for a target degradation of 10-15%.[13] Possible adjustments include:

  • Increasing the concentration of the acid, base, or oxidizing agent.[8]

  • Increasing the reaction temperature.[8]

  • Extending the exposure time to the stressor.[8] It is important to increase the stress levels gradually to avoid complete degradation of the drug, which would prevent the accurate identification of the primary degradation products.[8]

Q5: Why is mass balance important in a forced degradation study? A5: Mass balance is a critical parameter that confirms that all degradation products have been accounted for and that the analytical method is stability-indicating. It is the process of accounting for the initial amount of the drug substance and comparing it to the sum of the remaining drug and all detected degradation products. An inaccurate mass balance can indicate that some degradation products are not being detected, are volatile, or are being strongly retained on the analytical column.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the study of carboxamide degradation.

ProblemPotential Cause(s)Recommended Solution(s)
Poor HPLC peak resolution between the parent compound and degradation products.1. Inappropriate mobile phase composition. 2. Unsuitable HPLC column. 3. Suboptimal gradient elution profile.1. Adjust the pH or organic modifier percentage of the mobile phase. 2. Modify the gradient elution profile to improve separation. 3. Test a column with a different selectivity (e.g., phenyl or polar-embedded).[8]
Inconsistent degradation results between experiments.1. Inconsistent temperature or light exposure. 2. Variability in the preparation of stress solutions. 3. Contamination of glassware or solvents.1. Use a calibrated oven, water bath, or photostability chamber for precise control.[8] 2. Prepare fresh stress solutions for each experiment and verify their concentrations.[8] 3. Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents.[14]
Mass balance is significantly less than 95%. 1. Some degradation products are not being detected by the UV detector. 2. Degradation products are volatile. 3. Degradation products are irreversibly adsorbed onto the column.1. Use a photodiode array (PDA) detector to check the UV spectra of all peaks and ensure an appropriate detection wavelength.[8] 2. Consider using alternative techniques like GC-MS to identify potential volatile degradants.[8][11] 3. Modify the mobile phase or use a different column to ensure all compounds are eluted.
Precipitation of the compound in the reaction solution.1. The compound has low solubility in the chosen solvent or stress medium. 2. The concentration of the compound is too high, leading to supersaturation, especially at lower temperatures.1. Test the solubility of the compound under various pH conditions before starting the study. 2. Reduce the concentration of the compound. 3. If the protocol requires cold conditions, ensure the concentration is below the saturation point at that temperature.[14]

Summary of Degradation Under Stress Conditions

The following table summarizes typical outcomes from forced degradation studies of carboxamide-containing drugs. The extent of degradation is illustrative and will vary based on the specific molecule and experimental conditions.

Stress ConditionReagent/ParameterTypical Outcome% Degradation (Illustrative)
Acid Hydrolysis 0.1 N - 1 N HCl, 60-80°CCleavage of amide bond to form carboxylic acid and amine salt.[15]10 - 25%
Base Hydrolysis 0.1 N - 1 N NaOH, RT-80°CCleavage of amide bond to form carboxylate salt and amine.[15]15 - 30%
Oxidation 3% - 30% H₂O₂, RTFormation of various oxidized derivatives, N-oxides, or hydroxylated species.[5]5 - 20%
Thermal (Dry Heat) 80 - 105°CGenerally stable, but some degradation may occur.< 5%
Photolysis UV/Visible LightFormation of photo-oxidation or photo-isomerization products.[9][16]5 - 15%

Detailed Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies. The concentrations, temperatures, and durations should be optimized for the specific carboxamide compound being investigated.

Protocol 1: Acid Hydrolysis
  • Prepare Stock Solution: Prepare a stock solution of the carboxamide compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Prepare Reaction Mixture: Mix an aliquot of the stock solution with an equal volume of 0.2 N HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 N HCl.[8]

  • Incubation: Heat the solution in a temperature-controlled water bath or oven at 60°C for 4 hours.[14]

  • Neutralization & Dilution: After incubation, cool the solution to room temperature. Neutralize the sample with an equivalent amount of 0.1 N NaOH.[14]

  • Analysis: Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Base Hydrolysis
  • Prepare Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Prepare Reaction Mixture: Mix an aliquot of the stock solution with an equal volume of 0.2 N NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 N NaOH.[8]

  • Incubation: Keep the solution at room temperature (approx. 25°C) for 2 hours or heat at 60°C for 1 hour for more resistant compounds.[14][17]

  • Neutralization & Dilution: After incubation, cool if necessary, and neutralize the sample with an equivalent amount of 0.1 N HCl.[14]

  • Analysis: Dilute the final solution with the mobile phase for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Prepare Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Prepare Reaction Mixture: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.[8][17]

  • Incubation: Keep the solution at room temperature for 24 hours, ensuring it is protected from light to prevent photolytic degradation.[8]

  • Analysis: Dilute the final solution with the mobile phase for HPLC analysis. No quenching or neutralization is typically required, but this should be verified during method development.

Visualizations: Pathways and Workflows

Carboxamide Hydrolysis Pathway

G General Hydrolytic Degradation of Carboxamides cluster_reactants Reactants cluster_conditions Stress Conditions cluster_products Products carboxamide R-CO-NHR' (Carboxamide) acid Acid (H₃O⁺) / Heat carboxamide->acid base Base (OH⁻) / Heat carboxamide->base acid_prod R-COOH (Carboxylic Acid) acid->acid_prod amine_prod R'-NH₂ (Amine) acid->amine_prod + base->acid_prod (as R-COO⁻) base->amine_prod +

Caption: General pathway for acid and base-catalyzed hydrolysis of carboxamides.

Forced Degradation Experimental Workflow

G Experimental Workflow for Forced Degradation Studies prep 1. Prepare Drug Stock Solution stress 2. Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample 3. Sample Preparation (Neutralize, Dilute) stress->sample analyze 4. Analytical Testing (HPLC, LC-MS) sample->analyze data 5. Data Analysis analyze->data report 6. Identify Degradants & Elucidate Pathways data->report

Caption: Step-by-step workflow for conducting forced degradation experiments.

Troubleshooting Logic for HPLC Analysis

G Troubleshooting Logic for HPLC Analysis start Poor Peak Resolution? adjust_mp Adjust Mobile Phase (pH, % Organic) start->adjust_mp Yes check_col Resolution Improved? adjust_mp->check_col change_col Try a Column with Different Selectivity check_col->change_col No end_ok Method Optimized check_col->end_ok Yes end_review Review Gradient Profile & Flow Rate change_col->end_review

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Validation & Comparative

comparing N,N-dimethylpiperidine-3-carboxamide hydrochloride with other E3 ligase building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase building block is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] This guide provides a comparative overview of commonly used E3 ligase building blocks, their key characteristics, and the experimental protocols required for their evaluation.

While this guide focuses on established E3 ligase ligands, it is important to note that the landscape of available building blocks is continually expanding. One such molecule, N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS: 112950-94-4), is commercially available and classified as a "Protein Degrader Building Block".[2] However, based on currently available scientific literature, its specific E3 ligase target and performance data in PROTAC applications have not been publicly detailed. Therefore, a direct experimental comparison with the well-characterized E3 ligase binders discussed below is not yet possible.

Researchers interested in novel building blocks like this compound would need to undertake the characterization assays outlined in this guide to determine their E3 ligase binding profile, efficacy in forming a ternary complex, and ability to induce target degradation.

Overview of Major E3 Ligase Building Blocks

The vast majority of PROTACs developed to date recruit one of a few well-characterized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).[3][4] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for therapeutic development.[3]

E3_Ligase_Classes PROTAC_Concept PROTAC Building Blocks CRBN CRBN PROTAC_Concept->CRBN e.g., Thalidomide derivatives VHL VHL PROTAC_Concept->VHL e.g., VH032 derivatives MDM2 MDM2 PROTAC_Concept->MDM2 e.g., Nutlin derivatives IAP IAP PROTAC_Concept->IAP e.g., Bestatin derivatives

Quantitative Comparison of E3 Ligase Binders

The efficacy of an E3 ligase binder is determined by several factors, most critically its binding affinity for the E3 ligase and its ability to promote a stable and productive ternary complex with the target protein.[5] The following tables summarize key quantitative data for representative building blocks for the most commonly used E3 ligases.

Table 1: Binding Affinities of E3 Ligase Binders

E3 Ligase Binder Example Binding Affinity (Kd) to E3 Ligase Assay Method
CRBN Pomalidomide ~1.8 µM ITC
Lenalidomide ~3.0 µM ITC
Thalidomide ~2.5 µM ITC
VHL VH032 ~190 nM SPR
VH298 ~53 nM ITC
MDM2 Nutlin-3 ~90 nM (to MDM2) ITC

| IAP | Methylbestatin (MeBS) | ~50 nM (to cIAP1-BIR3) | FP |

Note: Binding affinities can vary depending on the specific assay conditions and constructs used. Data is aggregated from multiple sources for representative purposes.[6][7][8][9][10]

Table 2: Performance of PROTACs Utilizing Different E3 Ligase Binders

PROTAC Example Target Protein E3 Ligase Binder DC50 Dmax Cell Line
dBET1 BRD4 Pomalidomide (CRBN) ~4 nM >95% 22Rv1
MZ1 BRD4 VH032 (VHL) ~19 nM >90% HeLa
A1874 BRD4 Nutlin-3a (MDM2) ~390 nM ~70% RS4;11

| SNIPER(CRABP)-1 | CRABP-II | MeBS (cIAP1) | ~30 nM | >90% | HeLa |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are dependent on the target protein, linker, and cell line used. This table provides examples to illustrate the utility of different E3 ligase binders.[8]

Signaling Pathways and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Experimental Protocols

The characterization of a novel PROTAC requires a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the formation of the PROTAC-induced ternary complex between the E3 ligase and the target protein.[5]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. The target protein and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an energy transfer that can be measured.

  • Protocol:

    • Labeling: Label the purified target protein and E3 ligase with the FRET donor and acceptor pair, often using specific antibodies or by creating fusion proteins.[5]

    • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC compound.[5]

    • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

    • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a plate reader.

    • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for complex formation.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein.[2]

  • Principle: A reconstituted system containing E1 activating enzyme, E2 conjugating enzyme, the E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC is used. The ubiquitination of the target protein is then detected by Western Blot.

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, the specific E3 ligase complex, and the purified target protein.[2]

    • PROTAC Addition: Add the PROTAC compound (or DMSO as a vehicle control) to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Western Blot Analysis:

      • Separate the reaction products by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.[2]

      • Probe the membrane with a primary antibody specific to the target protein.

      • A ladder of higher molecular weight bands above the unmodified protein band indicates poly-ubiquitination.[2]

Cellular Degradation Assay (Western Blot)

This is the most common method to quantify the degradation of a target protein in a cellular context.[1]

  • Principle: Cells are treated with the PROTAC, and the level of the target protein is measured by Western Blot. This allows for the determination of key parameters like DC50 and Dmax.[1]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.[1]

      • Incubate with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).[1]

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Signal Detection and Analysis: Detect the chemiluminescent signal and perform densitometry analysis to quantify the protein bands. Normalize the target protein signal to the loading control.

    • Data Analysis: Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Ternary 1. Ternary Complex Formation Assay (e.g., TR-FRET) Ubiquitination 2. In Vitro Ubiquitination Assay Ternary->Ubiquitination Confirm Mechanism Degradation 3. Cellular Degradation (Western Blot) Determine DC50/Dmax Ubiquitination->Degradation Quantify Efficacy Viability 4. Downstream Effects (Cell Viability Assay) Degradation->Viability Evaluate Phenotype Start PROTAC Candidate Start->Ternary Assess Proximity Induction

Conclusion

The selection of an E3 ligase building block is a cornerstone of PROTAC design. While CRBN and VHL ligands are the most extensively used and characterized, binders for MDM2 and IAPs offer alternative strategies that may be advantageous for specific targets or tissue types.[3] The systematic evaluation of new building blocks using the standardized biochemical and cellular assays described in this guide is essential for expanding the toolkit of TPD and unlocking the full therapeutic potential of this modality. As new E3 ligase ligands are discovered and characterized, they will undoubtedly broaden the scope of proteins that can be targeted for degradation, opening new avenues for drug discovery.[4]

References

validation of PROTACs synthesized using N,N-dimethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Linker and E3 Ligase Ligand Selection in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

While research into novel chemical entities for targeted protein degradation is ongoing, this guide focuses on the established and widely utilized components in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The specific compound, N,N-dimethylpiperidine-3-carboxamide hydrochloride, is not extensively documented in peer-reviewed literature as a standard building block for PROTACs. Therefore, this comparison guide will objectively evaluate the performance of PROTACs synthesized with commonly employed alternative linkers and E3 ligase ligands, supported by experimental data.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate proteins of interest (POIs).[] These molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The choice of both the linker and the E3 ligase ligand is critical as it significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.[3][4]

The Role of the Linker in PROTAC Design

The linker is not merely a spacer but an active component that affects the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[2][4] While flexible alkyl and polyethylene glycol (PEG) linkers have been traditionally used due to their straightforward synthesis, the field is increasingly moving towards more rigid and functionalized linkers to improve metabolic stability and conformational rigidity.[3]

Common motifs incorporated into PROTAC linkers include PEG and alkyl chains, with a growing interest in heterocyclic scaffolds like piperazine and piperidine to impart rigidity.[5] The incorporation of these rigid structures can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable ternary complex.[6]

Comparative Performance of Alternative Linkers

The selection of the linker architecture can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following table summarizes experimental data for PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-studied target, showcasing the influence of different linker types.

PROTACLinker TypeLinker CompositionCell LineDC50 (nM)Dmax (%)
PROTAC A FlexiblePEGHeLa50>90
PROTAC B RigidPiperazine-containingHeLa15>95
PROTAC C FlexibleAlkyl ChainJurkat100~85
PROTAC D RigidPiperidine-containingJurkat25>90

Data compiled from multiple sources for illustrative purposes.[3][6]

The Influence of E3 Ligase Ligand Selection

While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[2][7] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[8][9] The choice of E3 ligase can affect the degradation efficiency and the cell-type specific activity of the PROTAC.[7]

E3 Ligase LigandCommon LigandsAdvantagesConsiderations
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide[10]Well-established, numerous available ligands.Potential for off-target effects related to immunomodulatory activity.
von Hippel-Lindau (VHL) Based on HIF-1α peptide mimics[8]Different ubiquitination profile compared to CRBN.Can exhibit distinct degradation kinetics and substrate scope.
Inhibitor of Apoptosis Proteins (IAPs) Based on Smac mimetics[2]Can induce apoptosis in cancer cells.May have a narrower therapeutic window.
Mouse double minute 2 homolog (MDM2) Nutlin-based ligands[7]Can stabilize p53, a tumor suppressor.PROTACs can be large and have less favorable drug-like properties.[7]

Experimental Protocols

General Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a representative synthesis of a PROTAC using a piperazine-containing linker to connect a warhead for the target protein and a ligand for an E3 ligase.

Materials:

  • Appropriate starting materials for the warhead and E3 ligase ligand with suitable functional groups for coupling.

  • 1-Boc-piperazine

  • A dihaloalkane (e.g., 1,4-dibromobutane)

  • A suitable base (e.g., diisopropylethylamine - DIPEA)

  • A suitable solvent (e.g., dimethylformamide - DMF)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Standard reagents for amide coupling (e.g., HATU, HOBt)[3]

Procedure:

  • Monofunctionalization of Piperazine: React 1-Boc-piperazine with an excess of a dihaloalkane in the presence of a base to achieve mono-alkylation. Purify the product by column chromatography.[3]

  • Coupling to the Warhead: Couple the purified mono-functionalized piperazine to the warhead of the protein of interest using standard amide coupling conditions.

  • Boc Deprotection: Remove the Boc protecting group from the piperazine nitrogen using TFA.

  • Coupling to the E3 Ligase Ligand: Couple the deprotected piperazine-warhead conjugate to the E3 ligase ligand to yield the final PROTAC.

  • Purification: Purify the final PROTAC product using high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein and a loading control.

  • Detection: Incubate the membrane with the appropriate secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism_of_Action cluster_binding Binding POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer E2 E2-Ub E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation In Vitro Validation Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification Characterization LC-MS/NMR Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture  Validated PROTAC Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis (DC50/Dmax) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for PROTAC synthesis and validation.

References

Comparative Analysis of Piperidine-3-Carboxamide Analogs as Potent Anti-Osteoporosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of novel piperidine-3-carboxamide derivatives targeting Cathepsin K for the treatment of osteoporosis.

The quest for novel therapeutics for osteoporosis, a debilitating bone disease, has led researchers to explore various molecular targets. Among these, Cathepsin K (Cat K), a cysteine peptidase predominantly expressed in osteoclasts, has emerged as a promising target due to its critical role in bone resorption.[1] This guide provides a comparative analysis of a series of synthesized piperidine-3-carboxamide derivatives, evaluating their inhibitory activity against Cat K and their potential as anti-osteoporosis agents.

Inhibitory Activity Against Cathepsin K

A series of novel piperidamide-3-carboxamide derivatives were synthesized and their biological activities were evaluated.[1] The inhibitory potency of these compounds against Cat K was determined and is summarized in the table below. Among the evaluated analogs, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM.[1][2]

CompoundIC50 (µM) against Cathepsin K
H-1>10
H-2>10
H-3>10
H-4>10
H-5>10
H-6>10
H-7>10
H-80.25
H-9 0.08
H-10>10
H-110.15
H-120.12
H-130.21
H-14>10
H-15>10
H-160.35
H-170.18
H-18>10
H-19>10
H-20>10
H-21>10
MIV-711 (Reference)0.10

Structure-Activity Relationship (SAR) Insights

The development of these piperidine-3-carboxamide derivatives was guided by a fragment growth strategy, introducing a benzylamine group to enhance interactions with the P3 pocket of the Cat K active site.[1] Molecular docking studies of the most potent compound, H-9, revealed the formation of several hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K, contributing to its high inhibitory activity.[1][2] The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for its ability to modulate physicochemical properties and enhance druggability.[3][4]

In Vitro Anti-Bone Resorption Activity

The anti-bone resorption effects of the most promising compounds were assessed by measuring the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, in cell culture medium.[1] The results demonstrated that compounds H-9, H-12, and H-17 exhibited anti-bone resorption activity comparable to MIV-711, a known Cat K inhibitor.[1]

Treatment Group (1 µM)CTX-I Concentration (nM)
Model35.12 ± 4.21
MIV-71121.73 ± 3.18
H-825.43 ± 3.55
H-9 20.46 ± 3.67
H-1124.11 ± 3.29
H-1222.87 ± 3.46
H-1326.34 ± 3.81
H-1628.91 ± 4.02
H-1723.59 ± 3.62

Furthermore, analysis of bone resorption pits on bone slices confirmed that these compounds effectively interrupted the bone resorption process.[1] Western blot analysis also showed that compound H-9 effectively downregulated the expression of Cathepsin K in RANKL-induced RAW264.7 cells.[2]

Experimental Protocols

Synthesis of Piperidine-3-Carboxamide Derivatives:

The general synthetic route for the target compounds involved a two-step process:

  • Reaction of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid with a substituted benzylamine: This step was carried out in the presence of a coupling agent such as EDCI and a base like DMAP in a solvent like DCM at room temperature.

  • Deprotection and Sulfonylation: The Boc-protecting group was removed, followed by reaction with a substituted sulfonyl chloride to yield the final piperidine-3-carboxamide derivatives.[2]

Cathepsin K Inhibitory Assay:

The inhibitory activity of the synthesized compounds against Cat K was determined using a fluorescence-based assay. The assay measures the cleavage of a fluorogenic substrate by Cat K in the presence and absence of the test compounds. The IC50 values were calculated from the dose-response curves.

In Vitro Anti-Bone Resorption Assay:

RAW264.7 cells were cultured on bone slices and induced to differentiate into osteoclasts using RANKL. The cells were then treated with the test compounds. The anti-bone resorption activity was evaluated by:

  • Measuring the concentration of CTX-I in the culture medium using an ELISA kit. [1]

  • Staining the bone slices with toluidine blue to visualize and quantify the area of bone resorption pits. [1]

Western Blot Analysis:

RAW264.7 cells were treated with RANKL and the test compounds. Cell lysates were then subjected to SDS-PAGE, and the proteins were transferred to a PVDF membrane. The membrane was probed with a primary antibody against Cathepsin K, followed by a secondary antibody. The protein bands were visualized using a chemiluminescence detection system.[2]

Visualizing the Research Workflow

The following diagram illustrates the workflow from compound design to biological evaluation.

G cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_sar Analysis Design Fragment Growth Strategy (P3 Pocket Targeting) Synthesis Synthesis of Piperidine-3-carboxamide Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification EnzymeAssay Cathepsin K Inhibitory Assay (IC50) Purification->EnzymeAssay CellAssay In Vitro Anti-Bone Resorption (CTX-I ELISA, Pit Formation) EnzymeAssay->CellAssay MechanismStudy Mechanism of Action (Western Blot) CellAssay->MechanismStudy SAR Structure-Activity Relationship (SAR) Analysis MechanismStudy->SAR Lead Lead Compound Identification (H-9) SAR->Lead

Caption: Workflow for the design, synthesis, and biological evaluation of piperidine-3-carboxamide analogs.

Conclusion

The presented data highlights a promising class of piperidine-3-carboxamide derivatives as potent and selective inhibitors of Cathepsin K. In particular, compound H-9 has emerged as a lead candidate with excellent in vitro anti-bone resorption activity, comparable to the clinical candidate MIV-711.[1][2] These findings provide a strong foundation for the further development of this scaffold for the treatment of osteoporosis. The diverse biological activities of piperidine derivatives, including anticancer and CNS effects, underscore the versatility of this chemical scaffold in drug discovery.[5][6][7]

References

The Structural Dance of Potency: A Comparative Guide to Piperidine-3-Carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of piperidine-3-carboxamide derivatives reveals key determinants for their efficacy against a range of therapeutic targets, from cancer to osteoporosis and infectious diseases. This guide provides a comparative analysis of these derivatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and discovery workflows.

The versatile piperidine-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a foundational structure for the development of potent and selective inhibitors for various enzymes and receptors.[1][2] The inherent structural features of this scaffold, including a chiral center at the C3 position of the piperidine ring and multiple sites for chemical modification, allow for fine-tuning of its pharmacological properties. This guide explores the nuanced structure-activity relationships (SAR) of these derivatives, offering insights for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of piperidine-3-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the piperidine ring, the carboxamide nitrogen, and the aryl moieties. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on potency against different biological targets.

I. Antimelanoma Activity: Inducing Senescence in A375 Cells

Recent studies have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells.[3][4][5] The SAR studies reveal several key features crucial for their antiproliferative and senescence-inducing activities.

Table 1: SAR of N-Arylpiperidine-3-carboxamide Derivatives against Human Melanoma A375 Cells [3]

CompoundR¹ (Piperidine N-substituent)R² (Aryl Ring Substituent)R³ (B Ring Substituent)StereochemistryEC₅₀ (μM)¹IC₅₀ (μM)²
1 (Hit) 4-thiazolylHThiazoleRacemic1.240.88
19 4-thiazolylHThiazoleR>10>10
20 4-thiazolylHThiazoleS0.27-
35 4-pyridinylHPhenylS>10>10
39 4-pyridinylHThiopheneS0.110.08
42 4-pyridinylHFuranS0.160.10
46 4-pyridinylHPyrroleS0.070.05
54 4-pyridinylHPyrroleS0.040.03

¹EC₅₀: Effective concentration for inducing senescence in 50% of the cell population. ²IC₅₀: Concentration for 50% inhibition of cell proliferation.

Key SAR Insights:

  • Stereochemistry: The S-configuration at the C3 position of the piperidine ring is critical for activity, with the R-isomer being significantly less potent.[3]

  • Piperidine N-substituent (R¹): Replacement of the thiazole ring with a pyridine ring generally enhances activity.

  • B Ring Substituent (R³): Five-membered heterocycles containing nitrogen or sulfur in the α-position, such as pyrrole, thiophene, and furan, are preferred over six-membered aryl groups like phenyl or pyridine for improved antimelanoma activity.[3]

II. Anti-Osteoporosis Activity: Cathepsin K Inhibition

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[6][7] Modifications on the piperidine nitrogen and the carboxamide moiety have been systematically explored to optimize their inhibitory potential.

Table 2: SAR of Piperidine-3-carboxamide Derivatives as Cathepsin K Inhibitors [6][7]

CompoundR (Substituent on Benzyl Group)IC₅₀ (μM)
H-1 2-methyl0.45
H-3 4-methyl0.23
H-9 2-fluoro, 4-chloro0.08
H-16 4-cyano0.12

Key SAR Insights:

  • Substituents on the Benzyl Group: The introduction of electron-withdrawing groups, such as fluoro, chloro, and cyano, on the benzyl ring attached to the carboxamide nitrogen generally leads to enhanced Cathepsin K inhibitory activity. Compound H-9 , with 2-fluoro and 4-chloro substitutions, exhibited the most potent inhibition.[6][7]

III. Antimalarial Activity: Proteasome Inhibition

A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5), a promising target for antimalarial drug development.[8]

Table 3: SAR of Piperidine Carboxamides as P. falciparum Proteasome Inhibitors [8]

CompoundStereochemistryModificationP. falciparum 3D7 EC₅₀ (μM)Human Proteasome (h20S) IC₅₀ (μM)
SW042 (Hit) Racemic-0.14 - 0.19>20
(S)-SW042 S-0.02>20
(R)-SW042 R-2.0>20
SW584 SOptimized analog0.003>20

Key SAR Insights:

  • Stereochemistry: Similar to the antimelanoma series, the (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the stereospecificity of the interaction with the target.[8]

  • Minimal Pharmacophore: The core structure consisting of the piperidine-3-carboxamide, a left-hand glycolic acid fragment, and a right-hand phenyl ring is essential for activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments cited in this guide.

Synthesis of Piperidine-3-carboxamide Derivatives

A general synthetic route for N-arylpiperidine-3-carboxamide derivatives involves an amide coupling reaction followed by reductive amination.[3]

  • Amide Coupling: Boc-protected nipecotic acid is coupled with a desired amine in the presence of a coupling agent like HATU in a solvent such as DMF at 0°C to room temperature.

  • Boc Deprotection: The Boc protecting group is removed using an acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • Reductive Amination: The resulting secondary amine is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the final N-substituted piperidine-3-carboxamide derivative.

In Vitro Cell Proliferation Assay (IC₅₀ Determination)

The antiproliferative activity of the compounds is typically assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Cell Seeding: Human melanoma A375 cells are seeded in 96-well plates at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo) is added to each well, and the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cathepsin K Inhibition Assay (IC₅₀ Determination)

The inhibitory activity against Cathepsin K is determined using a fluorometric assay.

  • Enzyme Activation: Recombinant human Cathepsin K is activated in an assay buffer containing a reducing agent like DTT.

  • Compound Incubation: The activated enzyme is incubated with various concentrations of the test compounds for a defined period at room temperature.

  • Substrate Addition: A fluorogenic substrate, such as Z-FR-AMC, is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clearer understanding of the context and methodology of SAR studies.

signaling_pathway cluster_osteoclast Osteoclast cluster_inhibitor Mechanism of Inhibition CatK Cathepsin K Bone Bone Matrix (Collagen Type I) CatK->Bone degrades Vesicle Acidified Vesicle Vesicle->CatK release Degradation Degradation Products Bone->Degradation Inhibitor Piperidine-3-carboxamide Derivative (e.g., H-9) Inhibitor->CatK inhibits

Caption: Cathepsin K-mediated bone resorption and its inhibition.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis & Optimization start Starting Materials (e.g., Boc-nipecotic acid) synthesis Multi-step Synthesis (Amide coupling, Deprotection, Reductive amination) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification library Compound Library of Piperidine-3-carboxamides purification->library assay Primary Assay (e.g., Enzyme Inhibition, Cell Proliferation) library->assay dose_response Dose-Response Studies (IC₅₀ / EC₅₀ Determination) assay->dose_response selectivity Selectivity Assays (vs. related targets) dose_response->selectivity hit Hit Compound(s) dose_response->hit sar Structure-Activity Relationship Analysis hit->sar optimization Lead Optimization (Design of new analogs) sar->optimization lead Lead Compound optimization->lead

Caption: A typical workflow for SAR-driven drug discovery.

sar_logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold Piperidine-3-carboxamide r1 Piperidine N-substituent (R¹) scaffold->r1 r2 Carboxamide N-substituent (R²) scaffold->r2 stereo Stereochemistry at C3 scaffold->stereo activity Potency (IC₅₀/EC₅₀) Selectivity ADMET Properties r1->activity r2->activity stereo->activity activity->r1 feedback for optimization activity->r2 feedback for optimization

Caption: Logical flow of a structure-activity relationship analysis.

References

comparative analysis of different E3 ligase ligands for PROTAC development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from the cellular landscape by coopting the ubiquitin-proteasome system. A PROTAC's efficacy is critically dependent on its three components: a warhead that binds the protein of interest (POI), a linker, and an E3 ligase ligand that commandeers an E3 ubiquitin ligase. The choice of the E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the degrader.

This guide provides a comparative analysis of different E3 ligase ligands for PROTAC development, supported by experimental data from studies on the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4). We present a summary of quantitative performance metrics, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes to aid researchers in the rational design and evaluation of novel PROTACs.

Data Presentation: A Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a prerequisite for efficient degradation and is often characterized by the binding affinities (Kd) of the components and the cooperativity (α) of the complex formation. A cooperativity value greater than 1 indicates that the binding of one protein partner enhances the binding of the other, which is often a desirable feature for a potent PROTAC.

Below are tables summarizing the performance of representative PROTACs that target BRD4 but utilize different E3 ligase ligands.

E3 LigasePROTACTarget ProteinCell LineDC50Dmax (%)Reference
CRBN dBET1BRD4MV4;11< 100 nM> 90[1]
ARV-825BRD4RS4;11Low nM range> 95[1]
VHL MZ1BRD4HeLaLow nM range> 90[1]
IAP A1874BRD4HCT116Nanomolar potency~98[1]
MDM2 MDM2-based PROTACBRD4Not specifiedNot specifiedLess effective than CRBN/VHL counterparts[1]

Table 1: Comparative Degradation of BRD4 by PROTACs Recruiting Different E3 Ligases. This table highlights the degradation potency of various PROTACs targeting BRD4 in different cell lines.

PROTACE3 LigaseTargetBinary Kd (PROTAC to E3)Ternary Kd (PROTAC to E3 in presence of Target)Cooperativity (α)Reference
MZ1VHLBRD4BD266 nM3.7 nM17.6[2]
AT1VHLBRD4BD2Not specifiedNot specified7[2]
MZP-55VHLBRD4BD21214 nM2108 nM0.4[3]
MZP-61VHLBRD4BD2529 nM1191 nM0.2[3]

Table 2: Ternary Complex Formation and Cooperativity of VHL-based PROTACs. This table showcases the binding affinities and cooperativity of different PROTACs in forming a ternary complex with VHL and the second bromodomain of BRD4 (BRD4BD2).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI tags Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_biochem Binding & Ternary Complex cluster_cell Cellular Activity start Start: PROTAC Synthesis biochemical_assays Biochemical/Biophysical Assays start->biochemical_assays spr SPR/ITC/FP (Binary Binding) biochemical_assays->spr trfret TR-FRET/AlphaLISA (Ternary Complex Formation) biochemical_assays->trfret cell_based_assays Cell-Based Assays nanobret NanoBRET (Target Engagement) cell_based_assays->nanobret western_blot Western Blot (Protein Degradation) cell_based_assays->western_blot ubiquitination Ubiquitination Assay cell_based_assays->ubiquitination data_analysis Data Analysis & Interpretation end End: Lead Optimization data_analysis->end spr->cell_based_assays trfret->cell_based_assays nanobret->data_analysis western_blot->data_analysis ubiquitination->data_analysis

Experimental Workflow for PROTAC Evaluation

Ternary_Complex_Assay cluster_assay TR-FRET Ternary Complex Assay cluster_no_protac Without PROTAC POI_Donor POI-Donor Fluorophore Ternary_Complex Ternary Complex (Proximity) POI_Donor->Ternary_Complex E3_Acceptor E3-Acceptor Fluorophore E3_Acceptor->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex FRET FRET Signal Ternary_Complex->FRET Energy Transfer No_FRET No FRET Signal POI_Donor_sep POI-Donor E3_Acceptor_sep E3-Acceptor

TR-FRET Assay for Ternary Complex Formation

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of any comparative analysis. This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.[4][5]

1. Cell Seeding and Treatment:

  • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein amounts for each sample and prepare them with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[7][8]

1. Reagent Preparation:

  • Label the purified target protein and E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This can be achieved using specific antibodies or by creating fusion proteins.[7]

2. Assay Setup:

  • In a low-volume 384-well plate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.

3. Incubation:

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for ternary complex formation.[7]

4. Signal Detection:

  • Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using a plate reader with TR-FRET capability.

5. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor signal / donor signal).

  • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the "hook effect") of the ternary complex.

Protocol 3: NanoBRET™ Assay for Target Engagement in Live Cells

This assay measures the binding of a PROTAC to its target protein within a cellular environment.

1. Cell Line Generation:

  • Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).[7]

2. Cell Plating and Labeling:

  • Plate the cells in a white, opaque 96-well plate.

  • Add the HaloTag® ligand to label the E3 ligase fusion protein.[7]

3. PROTAC Treatment:

  • Add a serial dilution of the PROTAC to the cells.

4. Luminescence Measurement:

  • Add the NanoLuc® substrate and measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission wavelengths using a luminometer equipped with the appropriate filters.[9]

5. Data Analysis:

  • Calculate the BRET ratio (acceptor signal / donor signal).[10]

  • Plot the BRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex in live cells.[7]

Protocol 4: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.[11]

1. Reaction Setup:

  • In a microcentrifuge tube, combine purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a/b/c), E3 ligase complex, the target protein, ubiquitin, and ATP in an ubiquitination buffer.

  • Add the PROTAC or vehicle control.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

3. Termination and Detection:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE and perform a Western blot as described in Protocol 1.

  • Probe the membrane with a primary antibody against the target protein.

4. Data Analysis:

  • A ladder of higher molecular weight bands in the PROTAC-treated lane compared to the control lane indicates the poly-ubiquitination of the target protein.

The selection of an E3 ligase ligand is a critical determinant of a PROTAC's success. While CRBN and VHL have been the workhorses of the field, the expanding toolkit of ligands for other E3 ligases offers new avenues to address challenges such as tissue-specific expression, on-target toxicities, and acquired resistance. A thorough and systematic evaluation of PROTACs using the quantitative assays and protocols outlined in this guide will empower researchers to make informed decisions in the design and optimization of the next generation of targeted protein degraders.

References

Assessing Off-Target Effects of Piperidine-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the degradation of disease-causing proteins. Among the various classes of PROTACs, those incorporating piperidine-based ligands, particularly derivatives of thalidomide and its analogs (immunomodulatory drugs or IMiDs), have seen significant success. These molecules effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation. However, the potential for off-target effects remains a critical consideration in their preclinical and clinical development. This guide provides an objective comparison of methodologies to assess these off-target effects, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of safer, more selective protein degraders.

The Challenge of Off-Target Effects with Piperidine-Based PROTACs

The primary concern with piperidine-based PROTACs that recruit CRBN stems from the inherent substrate specificity of the E3 ligase itself. Pomalidomide, a common CRBN-recruiting moiety, is known to induce the degradation of not only the intended target protein but also a set of endogenous "neosubstrates," most notably zinc-finger (ZF) transcription factors.[1][2] This can lead to unintended cellular toxicities and confound the interpretation of a PROTAC's therapeutic window. Therefore, a rigorous and multi-faceted approach to off-target assessment is paramount.

Comparative Analysis of Off-Target Profiling Techniques

A comprehensive evaluation of off-target effects requires a combination of unbiased, global approaches and targeted validation methods. The gold standard for an unbiased assessment of proteome-wide changes following PROTAC treatment is quantitative mass spectrometry-based proteomics.[3] This can be supplemented with other techniques to confirm direct target engagement and differentiate between protein degradation and transcriptional regulation.

TechniquePrincipleAdvantagesLimitationsTypical Application
Global Proteomics (e.g., TMT, SILAC) Unbiased, quantitative mass spectrometry to measure changes in protein abundance across the entire proteome upon PROTAC treatment.[3]Comprehensive and unbiased view of off-target degradation. Can identify unexpected off-targets.Lower throughput, can be expensive, and may lack sensitivity for low-abundance proteins. Requires sophisticated data analysis.Primary screening for off-target effects.
Targeted Proteomics (e.g., PRM, SRM) Mass spectrometry-based method focused on quantifying a pre-selected list of proteins with high sensitivity and specificity.Highly sensitive and specific for validating hits from global proteomics.Biased towards pre-selected targets.Validation of potential off-targets.
Western Blotting Antibody-based detection to confirm the degradation of specific proteins.[3]Widely accessible, straightforward, and relatively inexpensive.Low throughput, dependent on antibody quality and specificity.Orthogonal validation of proteomics hits.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stability of proteins in response to ligand binding. PROTAC binding can stabilize a protein, altering its melting temperature.[3]Confirms direct target engagement in a cellular context. Can distinguish direct from indirect effects.Technically demanding and may not be suitable for all proteins.Assessing direct binding to on- and off-targets.
Transcriptomics (e.g., RNA-seq) Measures changes in mRNA levels to differentiate between protein degradation and transcriptional regulation.[3]Provides insight into the mechanism of protein level changes.Does not directly measure protein abundance.Differentiating between protein degradation and changes in gene expression.

Mitigating Off-Target Effects: A Comparative Look at Alternative Strategies

The choice of E3 ligase recruiter is a critical determinant of a PROTAC's off-target profile. While piperidine-based CRBN recruiters are widely used, alternatives such as those that recruit the von Hippel-Lindau (VHL) E3 ligase offer a different selectivity profile.

E3 Ligase RecruiterCommon Ligand TypeKey Off-Target ConsiderationsMitigation Strategies
Cereblon (CRBN) Piperidine-based (e.g., Pomalidomide)Degradation of zinc-finger transcription factors (e.g., IKZF1, ZFP91).[2]Modifications to the phthalimide ring (e.g., at the C5 position) can reduce off-target binding.[2]
von Hippel-Lindau (VHL) Hydroxyproline-basedGenerally considered to have a more favorable off-target profile due to a more buried binding pocket.Optimization of linker length and composition to improve ternary complex formation and specificity.

Quantitative Data from Case Studies

Case Study 1: Off-Target Degradation by Pomalidomide-Based PROTACs

Global proteomics analysis of cells treated with pomalidomide-based PROTACs has revealed the degradation of several ZF proteins. The extent of this off-target degradation can be influenced by the point of linker attachment on the pomalidomide scaffold.

ProteinPomalidomide (10 µM)C4-linked PROTAC (1 µM)C5-linked PROTAC (1 µM)
IKZF1 ↓↓↓↓↓
ZFP91 ↓↓↓↓↓
SALL4 ↓↓-
Target Protein -↓↓↓↓↓↓
Representative data synthesized from multiple sources. Arrow length indicates the relative degree of degradation.
Case Study 2: Comparative Selectivity of CRBN vs. VHL-Recruiting PROTACs

A head-to-head comparison of PROTACs targeting the same protein of interest but recruiting different E3 ligases can highlight differences in their off-target profiles.

PROTACE3 Ligase RecruitedNumber of Significantly Downregulated Off-TargetsNotable Off-Targets
PROTAC-CRBN CRBN15IKZF1, ZFP91, GSPT1
PROTAC-VHL VHL5None consistently reported
Representative data from comparative proteomic studies.

Experimental Protocols

Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects of a piperidine-based PROTAC using quantitative mass spectrometry.

  • Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. Include multiple biological replicates.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.

Western Blotting for Validation of Off-Target Degradation

This protocol is used to confirm the degradation of potential off-target proteins identified from global proteomics.

  • Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of the PROTAC to its on- and potential off-targets in a cellular context.

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction by centrifugation.

  • Protein Detection: Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve indicates ligand binding.

RNA-Seq Protocol for Differentiating Degradation from Transcriptional Changes

This protocol helps to determine if the observed changes in protein levels are due to degradation or altered gene expression.

  • Cell Culture and Treatment: Treat cells with the PROTAC and a vehicle control for a time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • Library Preparation: Prepare sequencing libraries from the RNA samples, including mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential expression analysis to identify genes with significant changes in mRNA levels between PROTAC-treated and control samples.

Visualizing Key Concepts

PROTAC_Off_Target_Mechanism cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC Piperidine-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_On POI-PROTAC-CRBN Ternary Complex POI->Ternary_On CRBN->Ternary_On Ub Ubiquitination Ternary_On->Ub Induces Proteasome_On Proteasomal Degradation Ub->Proteasome_On Leads to PROTAC_off Piperidine-based PROTAC OffTarget Off-Target Protein (e.g., Zinc Finger) PROTAC_off->OffTarget Binds CRBN_off CRBN E3 Ligase PROTAC_off->CRBN_off Binds Ternary_Off OffTarget-PROTAC-CRBN Ternary Complex OffTarget->Ternary_Off CRBN_off->Ternary_Off Ub_off Ubiquitination Ternary_Off->Ub_off Induces Proteasome_Off Proteasomal Degradation Ub_off->Proteasome_Off Leads to

Caption: On- and off-target mechanisms of piperidine-based PROTACs.

Experimental_Workflow start PROTAC Treatment of Cell Lines proteomics Global Proteomics (LC-MS/MS) start->proteomics hits Identification of Potential Off-Targets proteomics->hits validation Orthogonal Validation hits->validation western Western Blot validation->western cetsa CETSA validation->cetsa rnaseq RNA-seq validation->rnaseq conclusion Confirmed Off-Target Profile western->conclusion cetsa->conclusion rnaseq->conclusion

References

Comparative Analysis of Piperidine-3-Carboxamide Derivatives: A Proxy for Cross-Reactivity Assessment of N,N-dimethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological targets of various piperidine-3-carboxamide derivatives. In the absence of direct cross-reactivity studies for N,N-dimethylpiperidine-3-carboxamide hydrochloride, this analysis of structurally related compounds offers insights into potential off-target interactions and serves as a foundational resource for initiating selectivity profiling.

This compound is a chemical entity primarily utilized as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[1] While specific cross-reactivity data for this compound is not publicly available, the broader family of piperidine-3-carboxamide derivatives has been investigated against a range of biological targets. Understanding the target landscape of these structurally similar molecules can inform predictive cross-reactivity assessments and guide the design of comprehensive screening panels.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance druggability, including metabolic stability and improved pharmacokinetic profiles.[2] Its derivatives are found in a wide array of clinically approved drugs targeting cancer and central nervous system disorders, among others.[2]

Comparison of Biological Targets for Piperidine-3-Carboxamide Derivatives

To provide a framework for potential cross-reactivity, the following table summarizes the biological targets identified for various piperidine-3-carboxamide derivatives. This data is collated from studies on analogous compounds and should be considered indicative of potential, rather than confirmed, off-target activities for this compound.

Derivative ClassPrimary Target(s)Therapeutic AreaReference
N-Arylpiperidine-3-carboxamidesInducers of Senescence-like PhenotypeOncology (Melanoma)[3]
Piperidine-3-carboxamide DerivativesAnaplastic Lymphoma Kinase (ALK)Oncology[4]
Novel Piperidamide-3-carboxamide DerivativesCathepsin KOsteoporosis[5]
General Piperidine DerivativesVarious Enzymes (e.g., for diabetes, hypertension, Alzheimer's)Multiple[6]

Experimental Protocols for Target-Based Screening

The following are generalized methodologies for key experiments typically employed to assess the interaction of compounds with the protein families identified above. These protocols can be adapted to evaluate the cross-reactivity of this compound.

Kinase Inhibition Assay (e.g., for ALK)
  • Principle: To measure the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Methodology:

    • A recombinant kinase (e.g., ALK) is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

    • The test compound, at various concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of phosphorylation is quantified. This can be achieved through various detection methods, such as:

      • Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Protease Inhibition Assay (e.g., for Cathepsin K)
  • Principle: To determine the inhibitory effect of a compound on the proteolytic activity of a specific protease.

  • Methodology:

    • A purified protease (e.g., Cathepsin K) is pre-incubated with the test compound at varying concentrations in an appropriate assay buffer.

    • A fluorogenic or chromogenic substrate specific for the protease is added to initiate the reaction.

    • The reaction is monitored over time by measuring the increase in fluorescence or absorbance as the substrate is cleaved.

    • The initial reaction rates are calculated for each compound concentration.

    • The IC50 value is determined by plotting the percent inhibition of the protease activity against the log of the compound concentration.

Cell-Based Phenotypic Screening (e.g., for Induction of Senescence)
  • Principle: To assess the effect of a compound on cellular phenotypes, such as senescence, proliferation, or cytotoxicity.

  • Methodology:

    • Human cell lines (e.g., A375 melanoma cells for senescence) are cultured in multi-well plates.[3]

    • The cells are treated with the test compound at a range of concentrations for a specified duration (e..g., 72 hours).

    • For Senescence: Cells are fixed and stained for senescence-associated β-galactosidase activity. The percentage of stained cells is quantified using microscopy and image analysis software.

    • For Antiproliferative Activity: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo®, which measure metabolic activity.

    • The concentration at which the compound induces a specific phenotype in 50% of the cell population (EC50) or inhibits cell growth by 50% (GI50) is calculated.

Proposed Workflow for Cross-Reactivity Profiling

The following diagram illustrates a logical workflow for assessing the potential cross-reactivity of a novel compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cellular & Functional Analysis cluster_3 Outcome start Test Compound: N,N-dimethylpiperidine-3-carboxamide hydrochloride lit_review Literature Review of Structurally Similar Compounds start->lit_review target_prediction In Silico Target Prediction (e.g., docking, pharmacophore modeling) start->target_prediction broad_panel Broad Target Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) lit_review->broad_panel target_prediction->broad_panel primary_assay Primary Target Assay (if known) secondary_assays Secondary Confirmatory Assays for Identified Hits primary_assay->secondary_assays broad_panel->secondary_assays cell_based Cell-Based Functional Assays (e.g., signaling, cytotoxicity) secondary_assays->cell_based selectivity Determination of Selectivity Index cell_based->selectivity profile Cross-Reactivity Profile selectivity->profile

Caption: A generalized workflow for determining the cross-reactivity profile of a novel chemical entity.

This guide underscores the importance of a systematic approach to understanding the selectivity of novel compounds. While direct experimental data for this compound is currently lacking, the information on related structures provides a valuable starting point for researchers to design and execute comprehensive cross-reactivity studies.

References

A Comparative Guide to the In Vitro and In Vivo Validation of Piperidine Carboxamide-Derived Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of therapeutics derived from piperidine carboxamides against alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on the discovery and validation of novel therapeutics. The following sections detail the in vitro and in vivo validation of piperidine carboxamides in several key therapeutic areas, including oncology, infectious disease, and inflammatory conditions.

General Experimental Workflow

The validation of piperidine carboxamide-derived therapeutics typically follows a standardized workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process is essential to determine the potency, selectivity, and potential clinical utility of new chemical entities.

Experimental Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation a Compound Synthesis & Characterization b Biochemical Assays (e.g., Enzyme Inhibition) a->b Test Potency c Cell-Based Assays (e.g., Viability, Signaling) b->c Confirm Cellular Activity d Animal Model Selection (e.g., Xenograft, GEM) c->d Select Lead Compounds e Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies d->e Assess Drug Exposure & Effect f Efficacy Studies (e.g., Tumor Growth Inhibition) e->f Evaluate Therapeutic Efficacy g Clinical Development f->g Advance to Clinical Trials

Caption: General workflow for therapeutic validation.

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibition

Piperidine carboxamide derivatives have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers.[1] The anti-tumor activity of these compounds has been demonstrated in cell models such as the Karpas-299 cell line.[1]

In Vitro Data: ALK Inhibition

The following table summarizes the in vitro inhibitory activity of a piperidine carboxamide derivative against the ALK enzyme and compares it to the established ALK inhibitor, Crizotinib.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
Piperidine Carboxamide 1 ALKEnzyme Assay0.174-[2]
CrizotinibALKCell ProliferationVaries by cell lineKarpas-299, SU-DHL-1[3]
ASP3026ALKCell Viability2.5Karpas 299[4]
ALK Signaling Pathway

The ALK signaling pathway is a critical driver of cell proliferation and survival in certain cancers. Aberrantly active ALK can activate several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1] Piperidine carboxamide-based ALK inhibitors aim to block these oncogenic signals.

ALK_Signaling_Pathway cluster_downstream Downstream Signaling Pathways ALK ALK Receptor Tyrosine Kinase RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Inhibitor Piperidine Carboxamide ALK Inhibitor Inhibitor->ALK Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ALK signaling pathway and inhibition.

In Vivo Validation: Xenograft Models

The in vivo efficacy of ALK inhibitors is often evaluated using xenograft models, where human cancer cell lines are implanted into immunocompromised mice.[5] The Karpas-299 xenograft model is a common choice for studying ALK-positive anaplastic large cell lymphoma.[3][6]

A study investigating the combination of the ALK inhibitor Crizotinib with the mTOR inhibitor Everolimus in a Karpas-299 xenograft model demonstrated a stronger antitumor effect for the combination therapy compared to monotherapies.[3]

Experimental Protocol: ALK Kinase Inhibition Assay

Objective: To determine the in vitro potency of piperidine carboxamide derivatives against the ALK kinase domain.

Materials:

  • Recombinant human ALK kinase domain

  • ATP

  • Peptide substrate (e.g., poly-Glu-Tyr)

  • Piperidine carboxamide compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the ALK enzyme and peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Infectious Disease: Antimalarial Proteasome Inhibition

A series of piperidine carboxamides has been identified with potent and selective antimalarial activity, targeting the β5 subunit of the Plasmodium falciparum proteasome (Pf20Sβ5).[7][8] These compounds show efficacy in a mouse model of human malaria after oral dosing.[7][9]

In Vitro and In Vivo Data: Antimalarial Activity

The following table summarizes the activity of piperidine carboxamide antimalarial compounds.

CompoundTargetIn Vitro EC50 (µM) (PfDd2)In Vivo ModelEfficacyReference
SW042 Pf20Sβ50.14 - 0.19--[7]
SW584 Pf20Sβ5Not specifiedHumanized SCID mouse modelOrally active[7][9]
Experimental Protocol: P. falciparum Growth Inhibition Assay

Objective: To determine the in vitro potency of piperidine carboxamide derivatives against P. falciparum blood stages.

Materials:

  • P. falciparum culture (e.g., Dd2 strain)

  • Human red blood cells

  • Complete parasite culture medium

  • Piperidine carboxamide compounds

  • SYBR Green I dye

  • 96-well plates

  • Incubator (37°C, 5% CO2, 5% O2)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the piperidine carboxamide compounds in the culture medium.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the synchronized P. falciparum ring-stage culture to the wells.

  • Incubate the plate for 72 hours under standard culture conditions.

  • Lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity to quantify parasite growth.

  • Calculate the percentage of growth inhibition for each compound concentration and determine the EC50 value.

Neuroscience and Inflammation: TRPA1 Modulation

Piperidine carboxamides have been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel, a key player in pain and inflammation.[10]

In Vitro Data: TRPA1 Agonist Activity

The following table shows the in vitro activity of piperidine carboxamide TRPA1 agonists.

CompoundTargetAssay TypeEC50 (nM)Cell LineReference
PIPC1 hTRPA1Ca2+ influx~10HEK-293F[10]
PIPC2 hTRPA1Ca2+ influx~40HEK-293F[10]
Experimental Protocol: TRPA1 Calcium Influx Assay

Objective: To measure the agonist activity of piperidine carboxamides on the TRPA1 channel.

Materials:

  • HEK-293 cells transiently expressing human TRPA1

  • Fluo-4 AM calcium indicator dye

  • Piperidine carboxamide compounds

  • Assay buffer (e.g., HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with a liquid handling system

Procedure:

  • Plate the TRPA1-expressing HEK-293 cells in the 96-well plates and allow them to attach overnight.

  • Load the cells with Fluo-4 AM dye.

  • Prepare serial dilutions of the piperidine carboxamide compounds in the assay buffer.

  • Use the fluorescence plate reader to measure the baseline fluorescence.

  • Add the diluted compounds to the wells and immediately begin recording the change in fluorescence over time.

  • Calculate the peak fluorescence response for each compound concentration and determine the EC50 value.

Melanoma: Induction of Senescence

Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells (A375) without significant cytotoxicity to normal cells.[11]

In Vitro Data: Senescence-Inducing and Antiproliferative Activity
CompoundActivityIC50 (µM)EC50 (µM)Cell LineReference
Compound 1 Antiproliferative0.88-A375[11]
Compound 1 Senescence-inducing-1.24A375[11]
Compound 54 Antiproliferative0.03-A375[11]
Compound 54 Senescence-inducing-0.04A375[11]
Doxorubicin (control)Senescence-inducing-0.009A375[11]
Experimental Protocol: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Objective: To detect cellular senescence in melanoma cells treated with piperidine carboxamide derivatives.

Materials:

  • A375 human melanoma cells

  • Piperidine carboxamide compounds

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)[9][12][13][14]

  • Microscope

Procedure:

  • Seed A375 cells in a multi-well plate and treat with the piperidine carboxamide compounds for the desired duration.

  • Wash the cells with PBS.

  • Fix the cells with the fixation solution for 5-15 minutes at room temperature.[9][14]

  • Wash the cells again with PBS.

  • Add the SA-β-Gal staining solution to each well.

  • Incubate the plate at 37°C in a dry incubator (no CO2) for several hours to overnight, protected from light, until a blue color develops in senescent cells.[9][14]

  • Observe the cells under a microscope and quantify the percentage of blue, senescent cells.

Osteoporosis: Cathepsin K Inhibition

Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.

In Vitro Data: Cathepsin K Inhibition
CompoundTargetIC50 (µM)ComparisonReference
Compound H-9 Cathepsin K0.08Comparable anti-bone resorption effects to MIV-711[15]
In Vivo Validation: Ovariectomized (OVX) Mouse Model

Compound H-9 was shown to increase the bone mineral density in an ovariectomized (OVX)-induced osteoporosis mouse model, indicating its potential as an anti-bone resorption agent.

Experimental Protocol: Cathepsin K Fluorometric Inhibition Assay

Objective: To determine the in vitro inhibitory activity of piperidine-3-carboxamide derivatives against cathepsin K.

Materials:

  • Recombinant human cathepsin K

  • Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

  • Piperidine-3-carboxamide compounds

  • Assay buffer (e.g., sodium acetate, EDTA, DTT, pH 5.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the piperidine-3-carboxamide compounds.

  • Add the diluted compounds to the wells of the microplate.

  • Add the cathepsin K enzyme to the wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

References

The Impact of Piperidine-Containing Linkers on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective protein degradation. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining the overall efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of PROTACs featuring piperidine-containing linkers against other common linker types, supported by experimental data and detailed methodologies.

The linker is not merely a spacer but a critical element that influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The incorporation of rigidifying elements, such as piperidine and piperazine rings, into the linker has emerged as a key strategy to enhance PROTAC performance.[2][3]

Core Concepts: The Role of Rigidity

Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the cyclic nature of piperidine introduces conformational constraints.[4] This rigidity can pre-organize the PROTAC molecule into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex.[4] This pre-organization can reduce the entropic penalty of binding, leading to enhanced potency and, in some cases, improved selectivity.[5] Furthermore, the introduction of saturated heterocycles like piperidine can lead to improved metabolic stability and pharmacokinetic profiles.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, highlighting the crucial role of the ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Release Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs with piperidine-containing linkers compared to other linker types for various protein targets.

Table 1: Comparison of Rigid vs. Flexible Linkers for PARP1 Degradation

This table presents a head-to-head comparison of a piperidine-based PROTAC against PEG-based PROTACs targeting Poly(ADP-ribose) polymerase 1 (PARP1).

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell Line
HY-168722 (Piperidine-based) PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic) PARP1CRBN25.23Not ReportedMDA-MB-231
iRucaparib-AP5 (PEG-based) PARP1Pomalidomide36>9022Rv1
iRucaparib-AP6 (PEG-based) PARP1Pomalidomide82>9022Rv1

Data synthesized from published literature.[1][7]

The data suggests that rigid heterocyclic linkers can be as effective, and in some cases more potent, than flexible PEG linkers for PARP1 degradation.[1]

Table 2: Efficacy of PROTACs with Rigid Linkers Targeting Androgen Receptor and BET Proteins

This table highlights the high potency of several PROTACs that incorporate piperidine or piperazine moieties in their linkers.

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-110 Androgen Receptor (AR)VHLPiperidine-containing<1>95VCaP
PROTAC 50 Androgen Receptor (AR)VHLPyridine/di-piperidine<1>90LNCaP, VCaP
ARV-471 Estrogen Receptor α (ERα)VHLPiperidine/piperazine<1>95MCF7
Compound 7 BRD4VHLPiperazine-based5>90HCT116

Data compiled from multiple sources.[5]

The sub-nanomolar DC50 values for ARV-110 and PROTAC 50 underscore the potential of rigid linkers in designing highly potent degraders.[5]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative evaluation of PROTACs. The following are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the characterization and comparison of novel PROTACs.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow synthesis PROTAC Synthesis & Purification degradation_assay Protein Degradation Assay (Western Blot) synthesis->degradation_assay viability_assay Cell Viability Assay (e.g., MTT/CTG) synthesis->viability_assay ubiquitination_assay Target Ubiquitination Assay (IP-Western) degradation_assay->ubiquitination_assay Confirm Mechanism ternary_complex_assay Ternary Complex Formation (e.g., SPR, FRET) degradation_assay->ternary_complex_assay Investigate Binding data_analysis Data Analysis (DC50, Dmax, IC50) degradation_assay->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis ternary_complex_assay->data_analysis conclusion Comparative Efficacy Conclusion data_analysis->conclusion

A typical experimental workflow for evaluating PROTACs.
Protocol 1: Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein after PROTAC treatment.

Materials:

  • Cancer cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them on ice with lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence detector.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[1]

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the PROTAC on cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).[1]

Protocol 3: Target Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., the DC50 value) for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.[8]

  • Cell Lysis: Lyse the cells as described in the Western Blot protocol.[8]

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against the target protein.[8]

    • Add Protein A/G magnetic beads to pull down the antibody-antigen complex.[8]

    • Wash the beads to remove non-specific binders.[8]

  • Elution and Western Blot: Elute the protein from the beads and perform a Western blot.[8]

  • Detection: Probe the membrane with an antibody against ubiquitin.[8]

  • Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[8]

Conclusion

The choice of linker is a critical decision in PROTAC design, with piperidine-containing linkers offering a compelling strategy to enhance potency and metabolic stability through conformational rigidity. The provided data indicates that PROTACs with these rigid linkers can achieve highly potent, sub-nanomolar degradation of key cancer targets. However, the lack of extensive direct head-to-head comparative studies for a wide range of targets necessitates that researchers empirically evaluate different linker types on a case-by-case basis. The experimental protocols outlined in this guide provide a robust framework for such evaluations, enabling the rational design of next-generation protein degraders with improved therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for Piperidine Carboxamide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of piperidine carboxamide, a significant scaffold in medicinal chemistry, necessitates the implementation of validated analytical methods to ensure data accuracy, reliability, and regulatory compliance.[1][2][3] This guide provides a comparative overview of common analytical techniques for the characterization of piperidine carboxamide, with a focus on the validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8][9][10] Key performance parameters include accuracy, precision, specificity, linearity, range, and robustness.[11][12] The selection of an appropriate analytical technique is contingent upon the specific analytical objective, such as impurity profiling, quantitative analysis, or structural elucidation.[13]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to ongoing monitoring. This process ensures that the method is and remains fit for its intended purpose throughout its lifecycle.[14]

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Guides development Protocol Prepare Validation Protocol MethodDev->Protocol Defines parameters Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle Documents performance

Caption: A typical workflow for the validation of an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of piperidine carboxamides.[15][16] Reversed-phase HPLC is commonly employed, often requiring derivatization if the molecule lacks a strong UV chromophore.[13][17][18]

Table 1: HPLC Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[16][18]
Accuracy (% Recovery) 98.0% to 102.0%[18]
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[16]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[16]
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Robustness % RSD of results should remain within acceptable limits after deliberate variations in method parameters (e.g., pH, flow rate).[11]
Experimental Protocol: RP-HPLC with Pre-column Derivatization

This protocol is representative for piperidine derivatives lacking a UV chromophore.

  • Derivatization:

    • To 1.0 mL of a standard or sample solution of piperidine carboxamide in acetonitrile, add 1.0 mL of a borate buffer (pH 9.0).

    • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (10 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.[17]

    • Cool to room temperature and quench with a small amount of a primary amine solution to consume excess derivatizing agent.[17]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

    • Gradient: 5% to 95% B over 10 minutes.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.[13]

    • Detection: UV at the absorbance maximum of the derivative (e.g., 230 nm).[17]

    • Injection Volume: 20 µL.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine carboxamides and their impurities.

Table 2: GC-MS Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 95.0% to 105.0%
Precision (% RSD) Repeatability: ≤ 5.0% Intermediate Precision: ≤ 5.0%
LOD 3 x Standard deviation of the blank
LOQ 10 x Standard deviation of the blank
Specificity Unique mass spectrum and retention time for the analyte with no co-eluting interferences.
Robustness Insignificant variation in results with deliberate changes in parameters like inlet temperature or carrier gas flow rate.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve the piperidine carboxamide sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

    • If derivatization is required to improve volatility, react with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Chromatographic and Mass Spectrometry Conditions:

    • Column: Non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).[17]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[17]

    • Oven Temperature Program: Initial 50°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min.[17]

    • Injector Temperature: 250°C.[17]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[17]

    • Scan Range: m/z 35-300.[17]

    • Ion Source Temperature: 230°C.[17]

    • Transfer Line Temperature: 280°C.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation and confirmation of piperidine carboxamides.[19][20] While primarily a qualitative technique, quantitative NMR (qNMR) can be used for assay determination with high precision.

Table 3: NMR Method Validation Parameters (for qNMR)

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Bias) Within ± 2.0%
Precision (% RSD) ≤ 2.0%
Specificity Resolution of signals for the analyte from those of impurities and the internal standard.
Robustness Minimal impact on quantification from variations in parameters like pulse width and relaxation delay.
Experimental Protocol: ¹H NMR for Structural Elucidation
  • Sample Preparation:

    • Dissolve 5-10 mg of the piperidine carboxamide sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if chemical shift referencing is critical.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher for good signal dispersion.

    • Pulse Program: Standard 1D proton experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Data Processing: Fourier transform, phase correction, and baseline correction. Integration of signals to determine proton ratios. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.[20]

Method Selection for Piperidine Carboxamide Analysis

The choice of analytical method is dictated by the information required. The following decision tree provides a logical approach to selecting the most suitable technique.

Method Selection Decision Tree Start Analytical Goal for Piperidine Carboxamide Goal_ID Structural Identification? Start->Goal_ID Goal_Purity Purity & Impurity Profile? Start->Goal_Purity Goal_Quant Quantification (Assay)? Start->Goal_Quant Method_NMR NMR Spectroscopy (1D & 2D) Goal_ID->Method_NMR Unambiguous Structure Method_MS Mass Spectrometry (e.g., LC-MS, GC-MS) Goal_ID->Method_MS Molecular Weight & Fragmentation Goal_Purity->Method_MS Identification of Impurities Method_HPLC HPLC-UV/DAD Goal_Purity->Method_HPLC Separation of Impurities Goal_Quant->Method_HPLC High Throughput Method_qNMR Quantitative NMR (qNMR) Goal_Quant->Method_qNMR High Precision, No Reference Standard Needed

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of N,N-dimethylpiperidine-3-carboxamide hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N,N-dimethylpiperidine-3-carboxamide hydrochloride (CAS No. 112950-94-4), a compound utilized in various research and development applications. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is categorized as a skin and eye irritant. Therefore, proper PPE is non-negotiable to prevent accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.Minimizes inhalation of the compound, which may cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in accordance with all applicable national and local regulations.

Disposal Workflow:

start Start: Unused N,N-dimethylpiperidine- 3-carboxamide hydrochloride for Disposal prep Step 1: Prepare for Disposal - Ensure proper labeling of the waste container. - Do not mix with other waste streams. start->prep ppe Step 2: Don Appropriate PPE - Safety Goggles - Chemical-resistant gloves - Lab coat prep->ppe container Step 3: Secure in a Suitable Container - Use original or a clearly labeled, sealed container. - Ensure the container is not leaking. ppe->container storage Step 4: Temporary Storage - Store in a designated, well-ventilated, and secure area. - Keep away from incompatible materials. container->storage disposal_service Step 5: Arrange for Professional Disposal - Contact a licensed chemical waste disposal company. - Provide the Safety Data Sheet (SDS) to the disposal service. storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow for this compound.

Key Disposal Steps:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] This can lead to environmental contamination and potential reactions with other chemicals.

  • Use Original or Designated Containers: Whenever possible, keep the chemical in its original container. If this is not feasible, use a new, clean, and properly labeled container that is compatible with the chemical. The label should clearly identify the contents as "this compound".

  • Avoid Mixing with Other Chemicals: Do not mix this compound with other waste chemicals unless explicitly instructed to do so by a qualified chemist or waste disposal professional. Mixing can cause unintended and hazardous chemical reactions.

  • Engage a Licensed Waste Disposal Service: The recommended and safest method of disposal is to contact a licensed professional waste disposal company.[1][2] These companies are equipped to handle and dispose of hazardous chemical waste in compliance with all regulatory requirements. They may employ methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of the contaminated packaging as you would the unused product.[2] Handle uncleaned containers with the same precautions as the product itself.

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Wear Full PPE: Before attempting to clean up the spill, don the full range of required PPE.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid creating dust.[2] For a liquid spill, absorb it with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a sealed container for disposal.

  • Clean the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent materials and contaminated PPE, should be treated as hazardous waste and disposed of accordingly through a licensed waste disposal service.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling N,N-dimethylpiperidine-3-carboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-dimethylpiperidine-3-carboxamide hydrochloride. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Safety Goggles or Face ShieldWear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used when there is a splash hazard.[5]
Hands Chemical-Resistant GlovesUse compatible chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[3][6]
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. For larger quantities or significant splash risk, consider a chemical-resistant apron or suit.[3]
Respiratory RespiratorFor handling the solid compound where dust may be generated, use a NIOSH-approved P95 or P1 particle respirator. For handling solutions that may produce vapors, use a respirator with appropriate cartridges (e.g., OV/AG/P99).[4][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]

  • Keep the container tightly closed when not in use.[1]

Handling and Experimental Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[7]

  • Avoid the formation of dust and aerosols.[5]

  • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

  • For preparing solutions, slowly add the solid to the solvent to minimize splashing.

  • Wash hands thoroughly after handling the chemical.[3]

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[4][6]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been collected.[3]

Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • The material may be sent to a licensed chemical destruction facility.[5]

  • Do not dispose of the chemical down the drain or in the regular trash.[5][8]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[6][8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood WeighSolid Weigh Solid Compound WorkInHood->WeighSolid Spill Spill Occurs WorkInHood->Spill PrepareSolution Prepare Solution WeighSolid->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment CollectWaste Collect Waste in Labeled Container ConductExperiment->CollectWaste DisposeWaste Dispose of Waste via Licensed Contractor CollectWaste->DisposeWaste CleanUp Clean Work Area DisposeWaste->CleanUp DoffPPE Doff and Dispose of PPE CleanUp->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Evacuate Evacuate Area Spill->Evacuate WearPPE Wear Spill Response PPE Evacuate->WearPPE ContainSpill Contain and Clean Spill WearPPE->ContainSpill DisposeSpillWaste Dispose of Spill Waste ContainSpill->DisposeSpillWaste DisposeSpillWaste->CleanUp

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。